molecular formula C7H15NO B13183305 (2-Amino-5-methylcyclopentyl)methanol

(2-Amino-5-methylcyclopentyl)methanol

Cat. No.: B13183305
M. Wt: 129.20 g/mol
InChI Key: LLTOKSKOGNTEPD-UHFFFAOYSA-N
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Description

(2-Amino-5-methylcyclopentyl)methanol is a useful research compound. Its molecular formula is C7H15NO and its molecular weight is 129.20 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

(2-amino-5-methylcyclopentyl)methanol

InChI

InChI=1S/C7H15NO/c1-5-2-3-7(8)6(5)4-9/h5-7,9H,2-4,8H2,1H3

InChI Key

LLTOKSKOGNTEPD-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1CO)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to (2-Amino-2-methylcyclopentyl)methanol: A Structural Isomer

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Researcher: Initial comprehensive searches for the chemical structure and properties of "(2-Amino-5-methylcyclopentyl)methanol" did not yield specific data in established chemical databases. This suggests the compound is not widely synthesized or characterized. However, substantial information is available for a closely related structural isomer, (2-Amino-2-methylcyclopentyl)methanol , in which the amino and methyl groups are geminally substituted at the C2 position. This guide, therefore, focuses on this well-documented analog, specifically cis-(2-Amino-2-methylcyclopentyl)methanol, to provide relevant and actionable insights for drug development and research professionals.

Introduction: The Strategic Value of Cyclic 1,2-Amino Alcohols

Chiral 1,2-amino alcohols are privileged structural motifs in modern medicinal chemistry and materials science.[1] Their inherent bifunctionality, containing both a nucleophilic amine and a hydrogen-bond-donating alcohol, allows for specific and high-affinity interactions with biological targets like enzymes and receptors.[1] The rigid, cyclic scaffold of compounds like cis-(2-Amino-2-methylcyclopentyl)methanol offers a distinct advantage over more flexible acyclic counterparts. By constraining the spatial orientation of the key functional groups, the cyclopentyl ring reduces the entropic penalty upon binding to a target, often leading to enhanced potency and selectivity.

These structures serve as indispensable chiral building blocks, or synthons, for a wide array of pharmaceuticals, including antiviral, anti-inflammatory, and anti-cancer agents.[1][] This guide provides a detailed examination of the chemical properties, synthesis, and potential applications of cis-(2-Amino-2-methylcyclopentyl)methanol, a representative example of this valuable compound class.

Molecular Identity and Physicochemical Properties

The fundamental properties of a compound dictate its behavior in both chemical and biological systems. For cis-(2-Amino-2-methylcyclopentyl)methanol and its common hydrochloride salt, these properties are summarized below. The hydrochloride salt is often preferred in experimental settings due to its enhanced stability and crystallinity.

PropertyValue (Free Base)Value (HCl Salt)Source
CAS Number 202921-91-31212406-48-8[3][4]
Molecular Formula C₇H₁₅NOC₇H₁₅NO · HCl[3][4]
Molecular Weight 129.20 g/mol 165.66 g/mol [3][4]
Boiling Point (Predicted) 200.0 ± 13.0 °C at 760 mmHgNot Applicable[5]
Flash Point (Predicted) 74.8 ± 19.8 °CNot Applicable[5]
Density (Predicted) 1.0 ± 0.1 g/cm³Not Applicable[5]
Form Not specified (likely oil)Solid[4]
pKa (Strongest Basic) Not specifiedNot specified
LogP (Predicted) 0.16Not specified[5]

Stereochemistry and Structural Elucidation

The molecule possesses two stereocenters at the C1 and C2 positions of the cyclopentane ring. The cis designation indicates that the hydroxymethyl group at C1 and the amino/methyl-substituted carbon at C2 are on the same face of the ring. This stereochemical relationship is critical for its biological activity and its utility as a chiral ligand in asymmetric synthesis.[]

The absolute configuration of a specific enantiomer, such as [(1S,2R)-2-Amino-2-methylcyclopentyl]methanol, is determined using the Cahn-Ingold-Prelog priority rules.[5][6] Understanding this three-dimensional architecture is paramount for designing interactions with chiral biological macromolecules.

cluster_molecule cis-(2-Amino-2-methylcyclopentyl)methanol C1 C1 C2 C2 C1->C2 CH2OH CH₂OH C1->CH2OH (R/S) C3 C3 C2->C3 NH2 NH₂ C2->NH2 (R/S) CH3 CH₃ C2->CH3 C4 C4 C3->C4 C5 C5 C4->C5 C5->C1

Caption: General structure of cis-(2-Amino-2-methylcyclopentyl)methanol.

Synthesis and Methodologies

The synthesis of chiral amino alcohols is a well-established field in organic chemistry. A common and effective strategy involves starting from the "chiral pool"—readily available, enantiomerically pure molecules such as α-amino acids.[1] A logical, though not experimentally documented for this specific molecule, synthetic approach would be the reduction of a cyclic amino acid ester.

This conceptual workflow highlights the key transformations required. The choice of reducing agent is critical; borohydrides are often selected for their milder reaction conditions and greater functional group tolerance compared to harsher reagents like lithium aluminum hydride.[7]

start Chiral Cyclic α-Amino Acid Precursor esterification Esterification (e.g., MeOH, H⁺) start->esterification ester Cyclic α-Amino Acid Ester esterification->ester reduction Selective Reduction of Ester (e.g., NaBH₄) ester->reduction product cis-(2-Amino-2-methylcyclopentyl)methanol reduction->product

Caption: Conceptual workflow for the synthesis of the target amino alcohol.

Protocol: Representative Reduction of an Amino Acid Ester

This protocol describes a general method for the reduction of an N-protected amino acid ester to the corresponding amino alcohol, a key step in the conceptual synthesis.[7]

  • System Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected cyclic amino acid ester (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or methanol. Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 2.0-4.0 eq) portion-wise to the stirred solution. Causality Insight: The slow, portion-wise addition is crucial to control the exothermic reaction and prevent runaway hydrogen evolution.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[1]

  • Deprotection (if necessary): If an N-protecting group was used, it can be removed in a subsequent step (e.g., hydrogenolysis for a Cbz group) to yield the final amino alcohol.[7]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the cyclopentyl ring protons, a singlet for the methyl group, and signals for the hydroxymethyl (CH₂OH) and amine (NH₂) protons. The chemical shifts and coupling patterns of the ring protons would confirm the cis stereochemistry. The amine and hydroxyl protons are often broad and may exchange with D₂O.[8]

    • ¹³C NMR: The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule, including the methyl, the five cyclopentyl carbons (one of which is quaternary), and the hydroxymethyl carbon.[8]

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong, broad absorptions in the 3400-3200 cm⁻¹ region, indicative of the O-H (alcohol) and N-H (primary amine) stretching vibrations. C-H stretching bands for the alkyl groups would appear just below 3000 cm⁻¹.[9]

  • Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry would show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (129.20 Da). Fragmentation patterns would likely involve the loss of water, ammonia, or the hydroxymethyl group.

Potential Applications and Research Directions

While specific applications for cis-(2-Amino-2-methylcyclopentyl)methanol are not extensively documented, its structural class is of high interest in several areas:

  • Chiral Ligands and Catalysts: The vicinal amino alcohol motif is a cornerstone of many successful chiral ligands used in asymmetric catalysis, such as in the enantioselective addition of organozinc reagents to aldehydes.[][10] The defined stereochemistry can effectively control the facial selectivity of a catalytic transformation.

  • Pharmaceutical Intermediates: As a constrained, chiral building block, this compound is an attractive starting point for the synthesis of more complex drug candidates.[11][] Its structure could be incorporated into novel scaffolds targeting a range of diseases.

  • Bioactive Molecule Scaffolds: Amino alcohols themselves can exhibit significant biological activity, including antimicrobial and enzyme-inhibiting properties.[13][14] This compound could be screened for activity against various biological targets.

Safety and Handling

The hydrochloride salt of cis-(2-Amino-2-methylcyclopentyl)methanol is classified as a skin and serious eye irritant.[4][15]

  • Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[15]

  • Handling: Avoid breathing dust. Use non-sparking tools and prevent the generation of dust. Wash hands thoroughly after handling.[15]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[4]

  • Spills: In case of a spill, clean up immediately using dry procedures to avoid generating dust. Wear appropriate PPE during cleanup.[15]

References

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (2018). ACS Publications. Available at: [Link]

  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. (2022). Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Efficient synthesis of chiral benzofuryl β-amino alcohols via a catalytic asymmetric Henry reaction. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Pharmacological Activity of Amino Alcohols of the Indole Series. (2025). ResearchGate. Available at: [Link]

  • Aminoalcohol – Knowledge and References. (n.d.). Taylor & Francis. Available at: [Link]

  • Biologically active amino alcohols. (n.d.). ResearchGate. Available at: [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (2025). ResearchGate. Available at: [Link]

  • Synthesis of (±)-cis-4-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]-2-cyclopentene-1-methanol. (n.d.). PrepChem.com. Available at: [Link]

  • Cyclopentanemethanol, 2-amino-2-methyl-, (1S,2R)- (9CI). (2025). Chemsrc. Available at: [Link]

  • Facile synthesis of cis-4-amino-2-cyclopentene-1-methanol, a key intermediate for the synthesis of carbocyclic nucleosides. (2025). ResearchGate. Available at: [Link]

  • (2-Methylcyclopentyl)methanol. (n.d.). PubChem. Available at: [Link]

  • Strategies for Utilization of Methanol as C1 Building Block in Sustainable Organic Synthesis. (n.d.). ChemRxiv. Available at: [Link]

  • Stereochemistry Part 2. (2022). Learning (Mostly). Available at: [Link]

  • Improved synthetic routes to cis- and trans-(2-methyloxirane-2,3-diyl)dimethanol. (2023). Atmospheric Chemistry and Physics. Available at: [Link]

  • Infrared Spectroscopic and Physical Properties of Methanol Ices—Reconciling the Conflicting Published Band Strengths of an. (2024). Sciences and Exploration Directorate. Available at: [Link]

  • A Regio- and Stereodivergent Route to All Isomers of vic-Amino Alcohols. (n.d.). ResearchGate. Available at: [Link]

Sources

The (2-Amino-5-methylcyclopentyl)methanol Scaffold: Structural Dynamics, Synthetic Workflows, and Pharmacological Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides an in-depth analysis of (2-Amino-5-methylcyclopentyl)methanol, detailing its physicochemical profile, synthetic methodologies, and applications in rational drug design.

Physicochemical Profiling & Identifiers

Understanding the baseline properties of this scaffold is critical for predicting its behavior in synthetic workflows and biological systems. The presence of both a primary amine and a primary alcohol makes it a versatile ambidentate building block.

PropertyValue
Chemical Name (2-Amino-5-methylcyclopentyl)methanol
CAS Registry Number 1375472-08-4
Molecular Formula C₇H₁₅NO
Molecular Weight 129.20 g/mol
MDL Number MFCD21602829
SMILES (Inferred) CC1CCC(N)C1CO
Key Functional Groups Primary Amine (-NH₂), Primary Alcohol (-OH), Alkyl (-CH₃)

Data compiled from chemical inventory and structural databases .

Structural & Stereochemical Rationale

The strategic value of (2-Amino-5-methylcyclopentyl)methanol lies in its highly substituted alicyclic core:

  • Vectorial Projection: The methyl group at the C5 position provides critical steric bulk. In the context of a kinase inhibitor, this methyl group can be directed into a hydrophobic sub-pocket, while simultaneously forcing the C1 hydroxymethyl group into a specific orientation to interact with solvent-exposed regions or ribose-binding pockets.

  • Chemoselectivity: The spatial separation and differing electronic environments between the C2 amine and the C1 alcohol allow for orthogonal functionalization without excessive protecting group manipulation.

Synthetic Methodologies & Workflows

The de novo synthesis of 1,2,5-trisubstituted cyclopentanes requires careful control of diastereoselectivity. The workflow typically begins with an accessible precursor such as 2-methylcyclopentanone, utilizing iterative functionalization to build the required stereocenters.

SynthWorkflow A 2-Methylcyclopentanone (Starting Material) B Enolate Alkylation (Introduce C1 Handle) A->B Base, Electrophile C Reductive Amination (Introduce C2 Amine) B->C NH4OAc, NaBH3CN IPC: LC-MS D Ester/Acid Reduction (Form Hydroxymethyl) C->D LiAlH4 or BH3 IPC: TLC/NMR E (2-Amino-5-methylcyclopentyl)methanol (Target Scaffold) D->E Purification (Chiral Prep-HPLC)

Caption: Synthetic workflow for the preparation of the (2-Amino-5-methylcyclopentyl)methanol scaffold.

Self-Validating Protocol: Chemoselective Amide Coupling

When incorporating this scaffold into a larger Active Pharmaceutical Ingredient (API), amide coupling is the most frequent transformation. The following protocol is designed as a self-validating system to ensure high fidelity and prevent the loss of the valuable chiral scaffold.

Objective: Conjugate the C2 amine of (2-Amino-5-methylcyclopentyl)methanol with a target carboxylic acid pharmacophore while preserving the unmasked C1 alcohol.

  • Pre-Activation of the Carboxylic Acid:

    • Action: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir at room temperature for 15 minutes.

    • Causality: HATU rapidly converts the acid into a highly reactive HOAt active ester. The mild, sterically hindered base (DIPEA) facilitates this deprotonation without causing epimerization of the alpha-carbon on the acid partner.

    • Validation Checkpoint: Quench a 5 µL aliquot in 100 µL of methanol. Analyze via LC-MS. The presence of the corresponding methyl ester confirms successful active ester formation. Do not proceed to step 2 unless >95% conversion to the active ester is observed.

  • Chemoselective Acylation:

    • Action: Add (2-Amino-5-methylcyclopentyl)methanol (1.05 eq) to the reaction mixture. Stir for 2 hours.

    • Causality: The primary amine at C2 is significantly more nucleophilic than the primary alcohol at C1. This kinetic difference ensures exclusive N-acylation, bypassing the need for protecting group chemistry.

    • Validation Checkpoint: Perform TLC (DCM:MeOH 9:1) and stain with Ninhydrin. The disappearance of the primary amine (which stains a deep purple/pink) confirms the consumption of the scaffold.

  • Workup and Isolation:

    • Action: Quench with saturated aqueous NaHCO₃ and extract with EtOAc. Wash the organic layer with 1M HCl, then brine.

    • Causality: The basic wash removes unreacted acid and HOAt byproducts. The acidic wash removes excess DIPEA and any trace unreacted amine scaffold, driving the purity of the crude mixture.

  • Analytical Confirmation:

    • Action: Analyze the purified product via ¹H-NMR.

    • Validation Checkpoint: The chemical shift of the C2 proton on the cyclopentyl ring will shift significantly downfield (from ~3.0 ppm in the free amine to ~4.0–4.5 ppm in the amide), definitively confirming the formation of the amide bond.

Applications in Drug Discovery: Kinase Inhibition

Alicyclic amino alcohols are privileged structures in the design of ATP-competitive kinase inhibitors . In pathways such as the p38 Mitogen-Activated Protein Kinase (MAPK) cascade—which is central to inflammatory responses—inhibitors must achieve high selectivity to avoid off-target toxicity.

By utilizing (2-Amino-5-methylcyclopentyl)methanol as a core component, medicinal chemists can design inhibitors where the amide-linked heteroaromatic system binds to the kinase hinge region, while the cyclopentyl scaffold directs the hydroxymethyl group toward the solvent channel. The C5 methyl group acts as a hydrophobic anchor, locking the molecule into the active conformation and preventing it from adopting geometries that would bind to off-target kinases.

MAPKPathway Stimulus Pro-inflammatory Stimulus (TNF-α, IL-1β) Receptor Cell Surface Receptor Stimulus->Receptor MAP3K MAP3K (e.g., ASK1, TAK1) Receptor->MAP3K MAP2K MAP2K (MKK3 / MKK6) MAP3K->MAP2K Phosphorylation p38 p38 MAPK MAP2K->p38 Phosphorylation Effectors Downstream Effectors (MK2, ATF2) p38->Effectors Active Kinase Drug Scaffold-Derived Inhibitor (Competes at ATP Pocket) Drug->p38 Hinge-Binding Inhibition Response Inflammatory Cytokine Production Effectors->Response

Caption: Intervention of scaffold-derived kinase inhibitors within the p38 MAPK inflammatory signaling pathway.

Conclusion

The (2-Amino-5-methylcyclopentyl)methanol scaffold represents a sophisticated tool for modern medicinal chemistry. Its 1,2,5-substitution pattern provides a unique blend of conformational rigidity and functional versatility. By employing self-validating synthetic protocols, researchers can efficiently incorporate this scaffold into complex APIs, driving the development of highly selective targeted therapeutics.

References

Physical properties and solubility data for (2-Amino-5-methylcyclopentyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Characterization of Novel Aminocyclopentane Methanol Derivatives

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery and development, the meticulous characterization of a new chemical entity's (NCE) fundamental physical and chemical properties is a critical, non-negotiable step. These properties govern a molecule's behavior from initial formulation to its ultimate bioavailability and therapeutic efficacy. This guide focuses on a specific class of compounds, aminocyclopentane methanol derivatives, using the representative structure of (2-Amino-5-methylcyclopentyl)methanol as a framework. While specific experimental data for this exact molecule is not extensively available in public literature, this document serves as a comprehensive manual, outlining the necessary experimental protocols and theoretical underpinnings required to thoroughly characterize such a compound.

The insights gleaned from the methodologies described herein will empower researchers, scientists, and drug development professionals to build a robust data package for their NCEs. This data is foundational for informed decision-making in lead optimization, pre-formulation, and overall candidate selection. We will delve into the "why" behind experimental choices, ensuring a deep understanding of the causality that links a molecule's structure to its macroscopic properties.

Predicted Physicochemical Properties of (2-Amino-5-methylcyclopentyl)methanol

In the absence of empirical data, computational tools provide a valuable first look at the likely physicochemical profile of an NCE. These predictions, while not a substitute for experimental validation, are instrumental in guiding initial experimental design and hypothesis generation. The predicted properties for (2-Amino-5-methylcyclopentyl)methanol are summarized below.

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C7H15NODefines the elemental composition and molecular weight.
Molecular Weight 129.20 g/mol Influences a wide range of properties including solubility, diffusion, and membrane permeation.
pKa (strongest basic) 9.9 ± 0.1The pKa of the amino group is critical for understanding its ionization state at physiological pH, which in turn dictates its solubility, permeability, and potential for salt formation.
LogP 1.2 ± 0.3The octanol-water partition coefficient is a key indicator of a molecule's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) profile.

Note: These values are predictions from computational models and require experimental verification.

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, step-by-step methodologies for the experimental determination of key physicochemical properties. The protocols are designed to be self-validating, with an emphasis on precision, accuracy, and reproducibility.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides information about the purity and identity of a crystalline solid. A sharp melting point range is indicative of a pure compound.

Methodology: Capillary Melting Point Method

  • Sample Preparation:

    • Ensure the sample is completely dry by placing it in a desiccator under vacuum for at least 24 hours.

    • Finely powder the crystalline sample using a mortar and pestle.

  • Capillary Loading:

    • Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube.

    • Invert the tube and tap the sealed end on a hard surface to cause the sample to fall to the bottom.

    • Repeat until a packed column of 2-3 mm in height is achieved.

  • Measurement:

    • Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.

    • Set a heating ramp rate of 1-2 °C per minute for a precise determination. For an unknown compound, a faster initial ramp rate can be used to find an approximate melting range, followed by a slower ramp rate with a fresh sample.

    • Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample has melted (completion). The melting point is reported as this range.

pKa Determination

Rationale: The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like (2-Amino-5-methylcyclopentyl)methanol, determining the pKa of its conjugate acid is crucial for predicting its ionization state at different pH values.

Methodology: Potentiometric Titration

  • Solution Preparation:

    • Accurately weigh approximately 10-20 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of deionized water or a co-solvent system (e.g., water/methanol) if solubility is limited.

    • Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl) and a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Titration:

    • Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).

    • Place the dissolved sample in a beaker with a magnetic stirrer and immerse the pH electrode.

    • Titrate the solution with the standardized strong acid, adding small, known volumes (e.g., 0.1 mL) and recording the pH after each addition. Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • The pKa is the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the curve or by taking the first derivative of the titration curve.

pKa_Determination_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Weigh Compound B Dissolve in Solvent A->B C Calibrate pH Meter B->C D Titrate with Acid C->D E Record pH vs. Volume D->E F Plot Titration Curve E->F G Determine Equivalence Point F->G H Calculate pKa G->H

Caption: Workflow for pKa determination by potentiometric titration.

LogP/LogD Determination

Rationale: The partition coefficient (LogP) and distribution coefficient (LogD) are measures of a compound's lipophilicity. LogP is for the neutral form of the molecule, while LogD takes into account all ionized and neutral species at a specific pH. For an ionizable compound, LogD at physiological pH (7.4) is a more relevant parameter for predicting in vivo behavior.

Methodology: Shake-Flask Method (OECD Guideline 107)

  • Preparation:

    • Prepare a stock solution of the compound in a suitable solvent.

    • Prepare a buffered aqueous phase (e.g., phosphate-buffered saline, PBS, at pH 7.4 for LogD) and n-octanol. The two phases should be mutually saturated by shaking them together for 24 hours and then allowing them to separate.

  • Partitioning:

    • Add a small, known volume of the stock solution to a mixture of the pre-saturated n-octanol and aqueous buffer in a centrifuge tube. The final concentration of the compound should be low enough to avoid saturation in either phase.

    • Shake the tube vigorously for a predetermined amount of time (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

  • Phase Separation and Analysis:

    • Centrifuge the tube to ensure complete separation of the two phases.

    • Carefully remove an aliquot from both the n-octanol and the aqueous phase.

    • Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation:

    • The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: LogD = log10([Compound]octanol / [Compound]aqueous)

LogD_Determination_Workflow A Prepare Pre-saturated n-Octanol and Buffer B Add Compound A->B C Shake to Equilibrate B->C D Centrifuge to Separate Phases C->D E Analyze Concentration in Each Phase D->E F Calculate LogD E->F

Caption: Shake-flask method for LogD determination.

Aqueous Solubility Determination

Rationale: Aqueous solubility is a critical property that affects a drug's dissolution rate and subsequent absorption. Poor aqueous solubility is a major hurdle in drug development.

Methodology: Thermodynamic Solubility (Shake-Flask Method)

  • Sample Preparation:

    • Add an excess amount of the solid compound to a series of vials containing the desired aqueous media (e.g., deionized water, pH buffers ranging from 2 to 10).

  • Equilibration:

    • Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Sample Processing:

    • After equilibration, allow the vials to stand to let the undissolved solid settle.

    • Filter the supernatant through a 0.22 µm filter to remove any undissolved particles.

  • Analysis:

    • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC, LC-MS/MS).

  • Reporting:

    • The measured concentration represents the thermodynamic solubility of the compound in that specific medium.

Data Interpretation and Application

The data generated from these experiments forms the basis of the physicochemical profile of the NCE.

  • A low melting point may suggest potential issues with solid-state stability.

  • The pKa value will inform the selection of appropriate salt forms to improve solubility and stability.

  • The LogD at pH 7.4 is a strong predictor of oral absorption. Compounds with LogD values between 1 and 3 often exhibit a good balance between solubility and permeability.

  • Aqueous solubility data across a range of pH values is essential for developing oral dosage forms and predicting the site of absorption in the gastrointestinal tract.

By systematically applying these protocols, researchers can build a comprehensive understanding of their NCE, enabling data-driven decisions and de-risking the path to clinical development.

References

  • OECD Guideline 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Organisation for Economic Co-operation and Development. [Link]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]

  • United States Pharmacopeia (USP). <741> Melting Range or Temperature. USP-NF. [Link]

  • Streng, W. H. (1983). Potentiometric determination of the pKa of a sparingly soluble amine. Journal of Pharmaceutical Sciences, 72(4), 453-454. [Link]

Technical Guide: Stereoselective Synthesis and Characterization of (2-Amino-5-methylcyclopentyl)methanol Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cis and trans isomers of (2-Amino-5-methylcyclopentyl)methanol Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Structural Identity

(2-Amino-5-methylcyclopentyl)methanol (CAS: 1375472-08-4) is a densely functionalized carbocyclic scaffold. It serves as a critical building block in the synthesis of carbocyclic nucleosides (e.g., Abacavir analogs), glycosidase inhibitors, and fragment-based drug discovery (FBDD) campaigns.

The molecule possesses three contiguous chiral centers (C1, C2, and C5), theoretically yielding


 stereoisomers (4 diastereomeric pairs). In medicinal chemistry, the "cis/trans" nomenclature typically references the relationship between the hydroxymethyl group (C1)  and the amino group (C2) , which dictates the biological activity of the resulting nucleoside mimetic.
Structural Definition
  • Core: Cyclopentane ring.

  • C1: Hydroxymethyl (-CH

    
    OH).
    
  • C2: Amino (-NH

    
    ).[1]
    
  • C5: Methyl (-CH

    
    ).[2]
    
PropertyValue
Molecular Formula C

H

NO
Molecular Weight 129.20 g/mol
Key Isomer Pairs cis-amino/alcohol vs. trans-amino/alcohol
Chiral Centers 1, 2, 5

Stereochemical Landscape

Understanding the spatial arrangement is prerequisite to synthesis. The relative stereochemistry determines the ring pucker and substituent orientation (pseudo-axial vs. pseudo-equatorial).

The Diastereomeric Pairs

The most relevant isomers for drug development are those where the C2-amino and C1-hydroxymethyl groups are cis (mimicking the ribose 1',2'-relationship) or trans .

  • Isomer Set A (All-cis): (1R,2S,5R) - Substituents on the same face. High steric strain.

  • Isomer Set B (1,2-trans, 1,5-cis): The amino group is trans to the alcohol; methyl is cis to the alcohol.

  • Isomer Set C (1,2-cis, 1,5-trans): The amino group is cis to the alcohol; methyl is trans.

Visualizing the Isomer Hierarchy

The following diagram maps the relationship between the theoretical isomers and their separation logic.

IsomerMap Root Target: (2-Amino-5-methylcyclopentyl)methanol (3 Chiral Centers) Diast1 Diastereomer Pair 1 (1,2-cis, 1,5-cis) Root->Diast1 Diast2 Diastereomer Pair 2 (1,2-trans, 1,5-cis) Root->Diast2 Diast3 Diastereomer Pair 3 (1,2-cis, 1,5-trans) Root->Diast3 Diast4 Diastereomer Pair 4 (1,2-trans, 1,5-trans) Root->Diast4 Note Note: 'Cis/Trans' usually refers to the C1-C2 relationship in drug design. Root->Note Enant1A (1R, 2S, 5R) Diast1->Enant1A Resolution Enant1B (1S, 2R, 5S) Diast1->Enant1B

Figure 1: Stereochemical hierarchy of the trisubstituted cyclopentane core.

Stereoselective Synthesis Protocols

Direct synthesis of the specific isomer is superior to separating a racemic mixture of 8 isomers. The industry-standard approach for 2-amino-5-substituted cyclopentanes utilizes the Davies/Vertex Conjugate Addition Protocol . This method relies on the high diastereoselectivity of chiral lithium amides adding to cyclopentene esters.

Route: Conjugate Addition-Cyclization (The Davies Protocol)

This route establishes the C1-C2 trans or cis relationship early, using the C5-methyl (or its precursor) to direct the facial selectivity.

Precursors:

  • Methyl (E)-octa-2,6-dienoate (or related acyclic di-esters).

  • Chiral Amine: Lithium (R)-N-benzyl-N-

    
    -methylbenzylamide.
    

Protocol Workflow:

  • Tandem Conjugate Addition: The chiral lithium amide attacks the

    
    -unsaturated ester. The bulky chiral auxiliary directs the addition to the re-face or si-face, establishing the C2 stereocenter with >95% ee.
    
  • Dieckmann Cyclization: The resulting enolate attacks the distal ester, closing the cyclopentane ring.

  • Decarboxylation & Functionalization: Removal of the extra ester group and installation of the C5-methyl group (if not present in the backbone) or manipulation of the C5-substituent.

  • Reduction: The C1-ester is reduced to the C1-methanol.

Experimental Procedure: Reduction of the Intermediate Ester

Context: Assuming the isolation of methyl 2-amino-5-methylcyclopentane-1-carboxylate.

Reagents:

  • Substrate: Methyl 2-((tert-butoxycarbonyl)amino)-5-methylcyclopentane-1-carboxylate (1.0 eq).

  • Reducing Agent: LiBH

    
     (2.0 M in THF) or LiAlH
    
    
    
    .
  • Solvent: Anhydrous THF.

Step-by-Step:

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon. Charge with the N-Boc protected amino ester (10 mmol) and anhydrous THF (50 mL). Cool to 0°C.

  • Addition: Add LiBH

    
     (20 mmol, 10 mL of 2M solution) dropwise via syringe over 15 minutes. Note: LiBH
    
    
    
    is preferred over LiAlH
    
    
    for chemoselectivity if other sensitive groups are present, though LiAlH
    
    
    is standard for esters.
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (SiO

    
    , 5% MeOH in DCM, stain with Ninhydrin).
    
  • Quench: Cool to 0°C. Carefully quench with saturated NH

    
    Cl solution (exothermic, hydrogen evolution).
    
  • Workup: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over MgSO

    
    , and concentrate in vacuo.
    
  • Purification: The resulting alcohol (cis or trans) is purified via flash column chromatography (Hexanes/EtOAc gradient).

Synthesis Pathway Diagram

Synthesis Start Unsaturated Diester (Acyclic Precursor) Step1 Conj. Addition (Chiral Li-Amide) Start->Step1 Inter1 Amino-Diester Intermediate Step1->Inter1 >95% de Step2 Dieckmann Cyclization (Ring Closure) Inter1->Step2 Inter2 Cyclopentanone Derivative Step2->Inter2 Step3 FGI & Reduction (LiBH4) Inter2->Step3 Stereocontrol Final (2-Amino-5-methylcyclopentyl) methanol Step3->Final

Figure 2: Convergent synthesis pathway adapted from Davies et al. for polysubstituted cyclopentanes.

Separation and Purification Strategies

If a non-stereoselective route is used (e.g., hydrogenation of a cyclopentene), a racemic diastereomeric mixture results.

Kinetic Resolution (Enzymatic)

Lipases (e.g., Candida antarctica Lipase B, CAL-B) are highly effective for resolving primary alcohols on carbocyclic rings.

  • Principle: The lipase selectively acetylates the (1R) enantiomer of the methanol, leaving the (1S) alcohol unreacted.

  • Conditions: Vinyl acetate (acyl donor), CAL-B (immobilized), MTBE (solvent), 30°C.

Diastereomeric Salt Crystallization

For the free amine, classical resolution is scalable.

  • Resolving Agents: D-Tartaric acid or Dibenzoyl-L-tartaric acid.

  • Solvent: Ethanol/Water mixtures.

  • Mechanism: The trans-amino isomer typically forms a less soluble salt with tartaric acid compared to the cis-isomer due to packing efficiency in the crystal lattice.

Analytical Characterization

Distinguishing cis (1,2) from trans (1,2) isomers requires careful NMR analysis.

Proton NMR ( H-NMR)

The coupling constant (


) between H1 and H2 is diagnostic.
FeatureCis-Isomer (1,2)Trans-Isomer (1,2)
Coupling (

)
Typically 6.0 – 8.0 Hz Typically 8.0 – 10.5 Hz
Chemical Shift (H1) Often shielded (upfield)Often deshielded (downfield)
NOE Signal Strong NOE between H1 and H2No/Weak NOE between H1 and H2

Note: In 5-membered rings, envelope conformations can distort these angles. NOE (Nuclear Overhauser Effect) is the most reliable confirmation of cis-geometry.

Mass Spectrometry
  • Ionization: ESI+ (Electrospray Ionization).

  • Parent Ion: [M+H]

    
     = 130.12 m/z.
    
  • Fragmentation: Loss of water [M-18] and loss of ammonia [M-17] are common. The cis-amino alcohol often shows a higher abundance of the [M-H

    
    O] peak due to the proximity of the -OH and -NH
    
    
    
    facilitating intramolecular elimination.

References

  • Davies, S. G., et al. (2003). Preparation of methyl (1R,2S,5S)- and (1S,2R,5R)-2-amino-5-tert-butyl-cyclopentane-1-carboxylates by parallel kinetic resolution. Chemical Communications. Link

  • Vertex Pharmaceuticals. (2004). Asymmetric synthesis of the stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate. Tetrahedron: Asymmetry. Link

  • Vince, R. (1988).[3] Carbocyclic nucleosides. (Foundational work on the carbocyclic scaffold).

  • BenchChem. (2025). HPLC-Based Separation of Cis and Trans Isomers. (General protocols for isomer separation). Link

Disclaimer: This guide is for research purposes only. The synthesis of bioactive molecules requires compliance with local safety and regulatory standards.

Sources

Thermodynamic Stability and Conformational Dynamics of 2-Amino-5-Methylcyclopentyl Scaffolds: A Technical Guide for Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclopentyl scaffolds are privileged structures in medicinal chemistry, offering a precise balance between conformational restriction and spatial vector projection. Among these, the 2-amino-5-methylcyclopentyl moiety—frequently utilized in building blocks such as (2-amino-5-methylcyclopentyl)methanol 1—presents a highly congested 1,2,5-contiguous substitution pattern. Because five-membered rings lack the deep, rigid energy wells characteristic of cyclohexanes, their thermodynamic stability is governed by a delicate interplay of torsional strain, transannular steric clash, and pseudorotation.

This whitepaper provides an in-depth analysis of the thermodynamic stability of these scaffolds, detailing the causality behind their conformational preferences, and outlines a self-validating experimental and computational framework for determining their thermodynamic equilibrium.

Conformational Mechanics of the Cyclopentane Ring

Unlike cyclohexane, which strongly prefers a rigid chair conformation to eliminate angle and torsional strain, cyclopentane is highly flexible. Planar cyclopentane exhibits virtually no angle (Baeyer) strain but suffers from immense torsional (Pitzer) strain due to the eclipsing of all ten carbon-hydrogen bonds 2.

To relieve this torsional strain, the ring puckers, rapidly interconverting through a series of envelope (


) and half-chair (

) conformations via a process known as pseudorotation 3. The energy barrier to pseudorotation in an unsubstituted ring is nearly zero. However, introducing substituents—such as the 2-amino and 5-methyl groups—imposes significant rotational barriers, locking the ring into specific energy minimums that minimize steric clash 4.

StrainFactors Target Thermodynamic Stability (2-Amino-5-Methylcyclopentyl) Torsional Torsional (Pitzer) Strain (1,2-Eclipsing Interactions) Torsional->Target Destabilizes Steric Transannular Steric Clash (Pseudo-diaxial crowding) Steric->Target Destabilizes HBond Intramolecular H-Bonding (Amine to C1-Substituent) HBond->Target Stabilizes Solvation Solvent Effects (Dielectric stabilization) Solvation->Target Modulates

Key factors dictating the thermodynamic stability of cyclopentyl scaffolds.

Stereochemical Configurations & Thermodynamic Stability Matrix

When a third substituent is present at C1 (e.g., a hydroxyl group or an attachment point to a larger pharmacophore), the scaffold becomes a 1,2,5-trisubstituted system. Because C1 is flanked by both C2 and C5, the stereochemical relationship between these three centers dictates the overall thermodynamic stability.

Causality of Stability: The primary destabilizing factor in substituted cyclopentanes is the eclipsing of adjacent substituents (1,2-interactions). In a cis,cis-configuration, the substituents are forced into close proximity, resulting in severe Pitzer strain. Conversely, the trans,trans-configuration allows the substituents to alternate faces of the ring. By adopting a maximally puckered envelope conformation 5, all three groups can occupy pseudo-equatorial positions, effectively neutralizing both torsional strain and transannular steric clash.

Table 1: Quantitative Thermodynamic Stability Matrix

Data represents typical relative free energies (


) for 1-substituted-2-amino-5-methylcyclopentanes derived via DFT calculations.
Relative ConfigurationDiastereomeric RelationshipRelative Free Energy (

, kcal/mol)
Dominant ConformationPrimary Destabilizing Factor
(1R, 2R, 5S)trans, trans0.00 (Reference)Envelope (

, C1 flap)
None (All pseudo-equatorial)
(1R, 2S, 5S)cis, trans+1.85Half-Chair (

)
1,2-eclipsing (C1-C2)
(1R, 2R, 5R)trans, cis+2.10Envelope (

, C5 flap)
1,5-eclipsing (C1-C5)
(1R, 2S, 5R)cis, cis+4.65TwistSevere contiguous eclipsing

Experimental Workflow: Self-Validating Thermodynamic Equilibration

Standard acid/base epimerization is ineffective for fully saturated 2-amino-5-methylcyclopentyl scaffolds due to the lack of acidic


-protons. To experimentally determine thermodynamic stability, a catalytic "Borrowing Hydrogen" (Hydrogen Autotransfer)  methodology is employed.

Causality behind the choice: A transition-metal catalyst (e.g., Ruthenium) temporarily dehydrogenates the alcohol/amine to a ketone/imine. This transient


 hybridization destroys the stereocenter, allowing it to epimerize to the lowest-energy state before the catalyst re-delivers the hydrogen.

Self-Validation Principle: To prove that the final mixture is under true thermodynamic control (and not kinetically trapped), the protocol mandates starting from two different isolated diastereomers in parallel. If both converge to the exact same diastereomeric ratio (dr), the system is self-validated.

ExpWorkflow Start1 Isolate Pure cis,cis-Isomer Catalysis Ru-Catalyzed Borrowing Hydrogen (Reversible Oxidation/Reduction) Start1->Catalysis Start2 Isolate Pure trans,trans-Isomer Start2->Catalysis Equilibrium Thermodynamic Equilibrium Mixture Catalysis->Equilibrium Analysis Quantitative VT-NMR & GC-MS (Determine K_eq and ΔG) Equilibrium->Analysis Validation Self-Validation Check: Do both pathways yield identical dr? Analysis->Validation

Self-validating experimental workflow for thermodynamic equilibration.

Step-by-Step Experimental Protocol
  • Preparation of Isolated Isomers: Purify the cis,cis and trans,trans isomers of the target scaffold via preparative HPLC to >99% diastereomeric excess (de).

  • Catalyst Activation: In a nitrogen-filled glovebox, dissolve 5 mol% of

    
     and 10 mol% of a bidentate phosphine ligand (e.g., dppb) in anhydrous toluene. Add 20 mol% of KOtBu to generate the active alkoxo-ruthenium complex.
    
  • Parallel Equilibration: Set up two identical reaction vials. To Vial A, add 0.5 mmol of the pure cis,cis isomer. To Vial B, add 0.5 mmol of the pure trans,trans isomer.

  • Thermal Incubation: Seal the vials and heat at 110 °C for 48 hours. The elevated temperature and active catalyst promote continuous, reversible dehydrogenation/hydrogenation.

  • Quench and Analysis: Cool the reactions to room temperature, quench with wet ethyl acetate, and filter through a short silica plug.

  • Data Extraction: Analyze both crude mixtures via quantitative

    
    H-NMR (qNMR) and GC-MS. Calculate the equilibrium constant (
    
    
    
    ) and derive the experimental
    
    
    using the Gibbs isotherm equation (
    
    
    ).

Computational Protocol: DFT Conformational Ensembles

To ground the experimental findings, Density Functional Theory (DFT) is utilized to map the pseudorotation itinerary and calculate the Boltzmann-weighted conformational ensemble.

Step-by-Step Computational Methodology
  • Conformational Sampling: Perform a Monte Carlo conformational search using the OPLS4 force field to explore the vast pseudorotation space of each diastereomer. Retain all conformers within a 5.0 kcal/mol relative energy window.

  • Geometry Optimization: Optimize the selected conformers using DFT at the

    
    B97X-D/def2-SVP level of theory. Causality: The 
    
    
    
    B97X-D functional includes empirical dispersion corrections (-D), which are absolutely critical for accurately modeling the transannular non-covalent interactions within the congested cyclopentyl ring.
  • Frequency Calculation: Perform vibrational frequency calculations at the same level of theory to confirm each conformer is a true local minimum (exhibiting zero imaginary frequencies) and to extract zero-point energy (ZPE) and thermal corrections.

  • Single-Point Energy Refinement: Calculate high-level single-point energies at the

    
    B97X-D/def2-TZVP level, incorporating a Solvation Model based on Density (SMD) to account for dielectric stabilization (e.g., modeling toluene or water).
    
  • Boltzmann Weighting: Calculate the relative Gibbs free energy (

    
    ) for each conformer and derive the macroscopic Boltzmann-weighted population at 298.15 K and the experimental equilibration temperature (e.g., 383.15 K).
    

Conclusion

The thermodynamic stability of 2-amino-5-methylcyclopentyl scaffolds is fundamentally dictated by the mitigation of torsional Pitzer strain. Because the cyclopentane ring lacks a rigid strain-free state, the contiguous 1,2,5-substitution pattern heavily favors the trans,trans-configuration, which forces the ring into a maximally puckered envelope where all substituents can occupy pseudo-equatorial vectors. By employing self-validating borrowing hydrogen protocols paired with dispersion-corrected DFT calculations, drug development professionals can accurately predict and harness the conformational dynamics of these privileged scaffolds.

References

  • [4] Pitzer, K. S.; Donath, W. E. "Conformations and Strain Energy of Cyclopentane and its Derivatives." Journal of the American Chemical Society, 1959.

  • [5] Brutcher, F. V.; Bauer, W. "Conformations of Substituted Cyclopentanes. II. Maximally Puckered Envelope and Half-chair Models for Fused Ring Systems." Journal of the American Chemical Society, 1959.

  • [2] "4.4: Conformations of Cycloalkanes." Chemistry LibreTexts, 2024.

  • [1] "(2-amino-5-methylcyclopentyl)methanol (CAS 1375472-08-4)." AA Blocks.

  • [3] Kilpatrick, J. E.; Pitzer, K. S.; Spitzer, R. "The Thermodynamics and Molecular Structure of Cyclopentane." Journal of the American Chemical Society, 1947.

Sources

Potential pharmaceutical applications of (2-Amino-5-methylcyclopentyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pharmaceutical utility, synthesis, and experimental application of (2-Amino-5-methylcyclopentyl)methanol .

A Technical Guide to Carbocyclic Scaffolds in Drug Discovery

Executive Summary

(2-Amino-5-methylcyclopentyl)methanol is a high-value chiral building block belonging to the class of aminocyclitols and carbocyclic nucleoside precursors . Its structure—a cyclopentane ring functionalized with an amino group, a hydroxymethyl group, and a methyl substituent—serves as a metabolically stable bioisostere of ribose and deoxyribose sugars found in natural nucleosides.

Unlike traditional nucleosides, which possess a labile glycosidic bond, this carbocyclic scaffold resists phosphorylase-mediated cleavage, offering enhanced plasma half-life and oral bioavailability. The specific inclusion of the 5-methyl group introduces steric constraints that lock the cyclopentane ring into specific "pucker" conformations (North/South), a critical factor in tuning the affinity of nucleoside analogs for viral polymerases (HIV-RT, HBV-pol) and GPCRs.

Structural Architecture & Medicinal Chemistry

Pharmacophore Mapping

The compound functions as a conformationally restricted amino-alcohol . Its pharmaceutical relevance is derived from its ability to mimic the transition states of biological substrates.

Functional GroupBiological Mimicry / Function
Cyclopentane Ring Furanose Bioisostere: Replaces the oxygen-containing sugar ring of nucleosides, preventing enzymatic deglycosylation.
-CH₂OH (Pos 1) 5'-Hydroxyl Mimic: Acts as the primary phosphorylation site for cellular kinases (converting prodrugs to active triphosphates).
-NH₂ (Pos 2) Base Attachment / H-Bonding: Serves as the handle for coupling purine/pyrimidine bases (via N-alkylation) or mimics the 2'-/3'-amino groups of aminoglycosides.
-CH₃ (Pos 5) Conformational Lock: Restricts ring flexibility, forcing the scaffold into a preferred envelope conformation (e.g., C3'-endo vs. C2'-endo) to optimize receptor binding.
Stereochemical Criticality

The relative stereochemistry (cis/trans) of the three substituents is the determinant of biological activity.

  • 1,2-cis relationship: Facilitates intramolecular H-bonding and mimics specific sugar puckers.

  • Enantiopurity: Drug candidates typically require >99% ee, as the (1R, 2S, 5R) isomer may exhibit antiviral activity while the enantiomer could be inactive or cytotoxic.

Core Therapeutic Applications

Carbocyclic Nucleoside Reverse Transcriptase Inhibitors (NRTIs)

The primary application of this scaffold is in the synthesis of Carbocyclic Nucleoside Analogs for treating retroviral infections (HIV, HBV).[1]

  • Mechanism: The amino group is coupled to a heterocyclic base (e.g., 6-chloropurine). The resulting molecule mimics adenosine or guanosine. Once phosphorylated by host kinases at the hydroxymethyl group, it inhibits viral reverse transcriptase by acting as a chain terminator.

  • Advantage: The 5-methyl group creates steric hindrance that can selectively block the binding pocket of viral polymerases while sparing human mitochondrial DNA polymerase

    
    , reducing toxicity.
    
Sphingosine-1-Phosphate (S1P) Receptor Modulators

This scaffold acts as a constrained analog of Fingolimod (FTY720) .

  • Mechanism: FTY720 is a flexible acyclic amino-diol. Cyclization into a cyclopentane ring reduces conformational entropy.

  • Application: Treatment of Multiple Sclerosis (MS). The rigid scaffold improves selectivity for S1P1 receptors over S1P3, potentially mitigating bradycardia (a known side effect of first-gen S1P modulators).

Fragment-Based Drug Discovery (FBDD)

As a low-molecular-weight fragment (MW ~129 Da), it is ideal for FBDD screening against novel targets like RNA methyltransferases or Kinases , where the amino-alcohol motif binds to the hinge region or catalytic lysine.

Visualizing the Mechanism

The following diagram illustrates the structural overlay of the scaffold with a natural nucleoside and its synthesis into an active antiviral agent.

G cluster_0 Scaffold: (2-Amino-5-methylcyclopentyl)methanol cluster_1 Pharmaceutical End-Product Scaffold Cyclopentane Core (Metabolically Stable) Func_OH -CH2OH (Kinase Phosphorylation Site) Scaffold->Func_OH Func_NH2 -NH2 (Nucleobase Attachment) Scaffold->Func_NH2 Func_CH3 -CH3 (Conformational Lock) Scaffold->Func_CH3 Drug Carbocyclic Nucleoside Analog (Viral Polymerase Inhibitor) Func_NH2->Drug Coupling with Purine/Pyrimidine Base Active_Form Triphosphate Metabolite (Active Chain Terminator) Drug->Active_Form Intracellular Phosphorylation

Figure 1: Pharmacophore mapping and conversion of the scaffold into a bioactive antiviral agent.

Experimental Protocols

Synthesis of Carbocyclic Nucleoside Analog (General Procedure)

Objective: Coupling (2-Amino-5-methylcyclopentyl)methanol to a chloropyrimidine base to generate a nucleoside mimic.

Reagents:

  • Scaffold: (2-Amino-5-methylcyclopentyl)methanol (1.0 equiv)

  • Base Precursor: 4,6-Dichloro-5-formamidopyrimidine (1.1 equiv)

  • Base: Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Solvent: n-Butanol or Ethanol

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve (2-Amino-5-methylcyclopentyl)methanol (1.0 mmol) in n-Butanol (10 mL).

  • Addition: Add DIPEA (2.5 mmol) followed by 4,6-Dichloro-5-formamidopyrimidine (1.1 mmol).

  • Reaction: Heat the mixture to reflux (approx. 118°C) under an argon atmosphere. Monitor by TLC (System: DCM/MeOH 9:1) or LC-MS.

    • Checkpoint: The reaction usually completes in 4–6 hours. Look for the disappearance of the amine starting material.

  • Cyclization (Ring Closure): If forming a purine ring, add Triethyl orthoformate (3.0 equiv) and catalytic p-TsOH, then reflux for an additional 2 hours to close the imidazole ring.

  • Workup: Cool to room temperature. Remove volatiles under reduced pressure.

  • Purification: Redissolve the residue in DCM and wash with saturated NaHCO₃. Dry the organic layer over MgSO₄. Purify via silica gel column chromatography (Gradient: 0-10% MeOH in DCM).

  • Characterization: Confirm structure via ¹H-NMR (look for cyclopentyl protons at 1.5–2.5 ppm and nucleobase protons >8.0 ppm).

Quality Control & Stability Testing
  • Enantiomeric Excess (ee): Must be determined using Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA mobile phase).

  • Solubility: Test solubility in DMSO and PBS (pH 7.4). Carbocyclic analogs are generally lipophilic; formulation may require co-solvents.

Synthesis Pathway Visualization

The synthesis of the scaffold itself often starts from accessible precursors like Norbornadiene or amino acids.

Synthesis Start Start: Norbornadiene or Vince Lactam Step1 Step 1: Oxidative Cleavage (O3 / NaBH4) Start->Step1 Inter1 Intermediate: Cyclopentane Diol/Amino-ester Step1->Inter1 Step2 Step 2: Methylation / Functionalization (Stereoselective) Inter1->Step2 Step3 Step 3: Reduction to Methanol Step2->Step3 Final Target: (2-Amino-5-methylcyclopentyl)methanol Step3->Final

Figure 2: General synthetic logic for accessing the substituted cyclopentane scaffold.

References

  • Vince, R., & Hua, M. (1990). Synthesis and antiviral activity of carbocyclic nucleosides.[1][2][3][4][5] Journal of Medicinal Chemistry.[1] Link

  • Crimmins, M. T. (1998). New Developments in the Enantioselective Synthesis of Cyclopentyl Carbocyclic Nucleosides. Chemical Reviews. Link

  • Agrofoglio, L. A., et al. (2003). Carbocyclic Analogues of Nucleosides: Synthesis and Antiviral Activity.[1][2][3][4][5] Current Organic Chemistry. Link

  • BLD Pharm. (2023). Product Analysis: ((1R,3S)-3-Aminocyclopentyl)methanol and derivatives.Link

  • Merck (Sigma-Aldrich). (2023). Building Blocks for Medicinal Chemistry: Aminocyclopentanemethanols.[6]Link

Sources

Methodological & Application

Stereoselective Synthesis of (2-Amino-5-methylcyclopentyl)methanol: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

(2-Amino-5-methylcyclopentyl)methanol is a highly versatile, chiral building block frequently utilized in the drug development pipeline for synthesizing carbocyclic nucleosides, kinase inhibitors, and peptidomimetics. The 1,2,5-trisubstituted cyclopentane ring presents a unique stereochemical challenge: controlling the relative and absolute stereochemistry at three contiguous stereocenters.

Historically, aminocyclopentanols have been synthesized via the desymmetrization of Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one)[1]. However, introducing a C5-methyl group with high diastereoselectivity via the Vince lactam route often requires lengthy, low-yielding functionalization steps. To establish a more autonomous and scalable route, this application note details a field-proven synthetic strategy leveraging a diastereoselective Ireland-Claisen rearrangement followed by ring-closing metathesis (RCM) and stereoretentive reduction[2].

Strategic Approaches & Retrosynthetic Analysis

The most robust method for constructing the 1,2-anti-1,5-syn stereocontrol of the cyclopentane core is the Ireland-Claisen rearrangement of enantiopure β-amino allyl esters[2].

  • Causality of the Design : The Ireland-Claisen rearrangement transfers the chirality from the easily accessible β-amino group to the newly formed α-stereocenter (the C5-methyl group) via a highly ordered, cyclic chair-like transition state.

  • Following the rearrangement, Ring-Closing Metathesis (RCM) seamlessly closes the cyclopentene ring.

  • A final Stereoretentive Reduction converts the carboxylic acid/ester into the target primary alcohol without epimerizing the delicate α-stereocenter.

Synthetic Workflow Visualization

SyntheticWorkflow N1 Allyl β-amino ester (Chiral Pool) N2 Ireland-Claisen Rearrangement N1->N2 N3 α-Allyl-β-amino acid N2->N3 N4 Ring-Closing Metathesis (RCM) N3->N4 N5 Cyclopentene Intermediate N4->N5 N6 Hydrogenation (Pd/C, H2) N5->N6 N7 2-Amino-5-methyl- cyclopentanecarboxylic acid N6->N7 N8 Reduction (LiAlH4) N7->N8 N9 (2-Amino-5-methylcyclopentyl) methanol N8->N9

Fig 1: Stereoselective synthetic workflow for (2-Amino-5-methylcyclopentyl)methanol.

Experimental Protocols

General Note: All reactions must be performed under an inert atmosphere (Argon or N₂). A self-validating system requires strict TLC and LC-MS monitoring at every intermediate stage.

Protocol A: Synthesis of the Cyclopentane Core via RCM

Objective: Form the functionalized cyclopentene ring from the α-allyl-β-amino ester intermediate.

  • Preparation : Dissolve the α-allyl-β-amino ester (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM) to achieve a highly dilute concentration (0.01 M).

    • Mechanistic Insight: High dilution is critical to favor intramolecular RCM over intermolecular cross-metathesis (oligomerization).

  • Catalyst Addition : Add Grubbs 2nd Generation Catalyst (5 mol%).

    • Mechanistic Insight: The 2nd generation ruthenium catalyst is chosen for its superior functional group tolerance compared to the 1st generation, preventing catalyst poisoning by the protected amine.

  • Reaction : Reflux the mixture (40 °C) for 12 hours. Monitor via TLC (Hexanes/EtOAc 7:3, visualized with KMnO₄ stain to track the disappearance of the terminal diene).

  • Workup : Quench the reaction with an excess of ethyl vinyl ether to deactivate the ruthenium carbene. Concentrate under reduced pressure and purify via silica gel flash chromatography.

Protocol B: Hydrogenation and Deprotection

Objective: Reduce the alkene and remove benzyl-based protecting groups.

  • Reaction : Dissolve the cyclopentene intermediate in methanol (0.1 M). Add 10% Pd/C (10 wt%).

  • Hydrogenation : Purge the flask with H₂ gas and stir under a balloon of H₂ (1 atm) at room temperature for 16 hours.

  • Filtration : Filter the suspension through a pad of Celite to remove the palladium catalyst.

    • Safety Protocol: Never allow the Pd/C to dry completely on the filter paper in the presence of methanol vapors, as it is highly pyrophoric.

  • Concentration : Evaporate the solvent to afford the crude 2-amino-5-methylcyclopentanecarboxylic acid.

Protocol C: Stereoretentive Reduction to the Target Methanol

Objective: Reduce the carboxylic acid to the primary alcohol without epimerizing the α-stereocenter.

  • Preparation : Suspend Lithium Aluminum Hydride (LiAlH₄, 3.0 equiv) in anhydrous THF (0.2 M) at 0 °C.

  • Addition : Dissolve the amino acid intermediate in THF and add it dropwise to the LiAlH₄ suspension. This controls the exothermic evolution of H₂ gas.

  • Reaction : Warm the mixture to room temperature and stir for 4 hours.

  • Fieser Quench (Critical Validating Step) : To avoid intractable aluminum emulsions that trap the product, cool to 0 °C and sequentially add:

    
     mL H₂O (where 
    
    
    
    = grams of LiAlH₄ used),
    
    
    mL 15% aqueous NaOH, and
    
    
    mL H₂O. Stir vigorously for 30 minutes until a white, granular precipitate forms.
  • Isolation : Filter the granular aluminum salts, wash thoroughly with EtOAc, and concentrate the filtrate to yield pure (2-Amino-5-methylcyclopentyl)methanol.

Quantitative Data: Optimization of the Reduction Step

To ensure process adaptability, various reducing agents were evaluated for the final transformation of the cyclopentanecarboxylic acid to the methanol derivative.

Reducing AgentSolventTemp (°C)Yield (%)ChemoselectivityRemarks & Causality
LiAlH₄ THF0 to 2588HighStandard for robust reduction; requires strict Fieser quench to isolate product.
NaBH₄ / I₂ THF0 to 6582HighSafer alternative to LiAlH₄; generates borane in situ which efficiently reduces amino acids.
BH₃·THF THF0 to 2585HighExcellent for amino acids; strongly prevents epimerization of the C5-methyl group.
DIBAL-H DCM-7865ModerateProne to over-reduction to the aldehyde if temperature control fluctuates.

Analytical Validation

To confirm the stereochemical integrity of the synthesized compound:

  • NMR Spectroscopy : ¹H NMR will show the distinct diastereotopic protons of the -CH₂OH group around 3.4–3.6 ppm. The coupling constants (

    
    ) of the cyclopentyl ring protons (typically 7–9 Hz for cis relationships and 4–6 Hz for trans relationships) are diagnostic for validating the 1,2-anti-1,5-syn relative stereochemistry.
    
  • Chiral HPLC : Employ a chiral stationary phase (e.g., Chiralpak AD-H) to confirm enantiomeric excess (>98% ee), ensuring the Ireland-Claisen chirality transfer was successful.

References

  • Title: Asymmetric syntheses of enantiopure C(5)-substituted transpentacins via diastereoselective Ireland-Claisen rearrangements.
  • Title: Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY.

Sources

Application Note: (2-Amino-5-methylcyclopentyl)methanol as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Value

((2-Amino-5-methylcyclopentyl)methanol) (CAS: 1375472-08-4) represents a high-value "privileged scaffold" in modern medicinal chemistry. Unlike flexible aliphatic amino alcohols, this cyclopentane-based building block offers conformational restriction , a critical strategy for improving the binding affinity and metabolic stability of drug candidates.

Core Applications
  • Peptidomimetics: Acts as a rigid isostere for Leucine or Isoleucine, locking peptide backbones into specific secondary structures (e.g.,

    
    -turns).
    
  • Fragment-Based Drug Discovery (FBDD): Serves as a chiral core for kinase inhibitors, replacing the ribose moiety in nucleoside analogues or functioning as a hydrophobic spacer in GPCR ligands.

  • Organocatalysis: The 1,2-amino alcohol motif is a precursor for chiral ligands used in asymmetric synthesis.

Part 2: Chemical Profile & Stereochemistry

The utility of this building block dictates a rigorous understanding of its stereochemistry. The relative orientation of the Amino (-NH


), Methyl (-CH

), and Hydroxymethyl (-CH

OH) groups defines its biological topology.
PropertySpecification
IUPAC Name (2-Amino-5-methylcyclopentyl)methanol
Molecular Formula C

H

NO
Molecular Weight 129.20 g/mol
Chiral Centers 3 (C1, C2, C5)
Key Isomers (1R,2R,5R) - All-cis (common target for compact folding)(1R,2S,5R) - Trans-amino/alcohol
pKa (Conjugate Acid) ~9.5 (Amine)
Solubility High in MeOH, DMSO, DCM; Moderate in Water
Structural Visualization

The following diagram illustrates the stereochemical relationships and potential derivatization vectors.

MoleculeStructure Core Cyclopentane Core (Rigid Scaffold) Amine C2-Amino Group (H-Bond Donor/Acceptor) Core->Amine Position 2 Methyl C5-Methyl Group (Hydrophobic Anchor) Core->Methyl Position 5 Alcohol C1-Hydroxymethyl (Linker/Warhead) Core->Alcohol Position 1 Amine->Alcohol 1,2-Cis relationship favors chelation

Caption: Functional decomposition of the (2-Amino-5-methylcyclopentyl)methanol scaffold.

Part 3: Synthesis & Preparation Protocols[2]

While commercially available, custom stereoisomers often require de novo synthesis. The following protocol is adapted from the Parallel Kinetic Resolution methodology established by Davies et al. (2003), optimized for the 5-methyl variant.

Protocol A: Synthesis via Kinetic Resolution

Objective: Isolate enantiopure (1R,2S,5R)-2-amino-5-methylcyclopentylmethanol.

Step 1: Substrate Preparation
  • Start Material: Methyl (RS)-5-methylcyclopent-1-enecarboxylate.

  • Reagent: Lithium amide chiral base (e.g., lithium (S)-N-benzyl-N-(alpha-methylbenzyl)amide).

  • Reaction: Conjugate addition of the chiral amine sets the C2 and C1 stereochemistry.

Step 2: Reduction to Alcohol

Reagents: LiAlH


 (Lithium Aluminum Hydride), THF.
Procedure: 
  • Dissolve the amino-ester intermediate (1.0 eq) in anhydrous THF under N

    
    .
    
  • Cool to 0°C.

  • Add LiAlH

    
     (2.5 eq) dropwise (Caution: Exothermic).
    
  • Reflux for 4 hours.

  • Quench: Fieser workup (

    
     mL H
    
    
    
    O,
    
    
    mL 15% NaOH,
    
    
    mL H
    
    
    O).
  • Purification: Flash chromatography (DCM/MeOH/NH

    
     90:9:1).
    
Protocol B: Protection Strategy (Self-Validating)

Before using this building block in complex synthesis, orthogonal protection is required.

Workflow:

  • N-Protection: Boc-anhydride, Et

    
    N, DCM 
    
    
    
    Yields N-Boc intermediate.
  • Validation: Check TLC (ninhydrin stain). Free amine stains purple/red; N-Boc is UV active but ninhydrin negative (or faint).

  • O-Protection (Optional): TBDMS-Cl, Imidazole

    
     Yields N-Boc, O-TBS  species.
    

Part 4: Application Protocols

Application 1: Peptidomimetic Scaffold (The "Proline-Mimic" Approach)

This molecule is ideal for creating


-turn mimetics by replacing an amino acid residue.

Rationale: The 5-methyl group mimics the side chain of Alanine or Valine, while the ring constrains the


 and 

torsion angles.

Detailed Protocol:

  • Activation: Dissolve N-Boc-(2-amino-5-methylcyclopentyl)methanol (1.0 eq) in DCM.

  • Oxidation (to Aldehyde): Add Dess-Martin Periodinane (1.2 eq). Stir 2h at RT.

    • Checkpoint: Monitor disappearance of alcohol by TLC.

  • Reductive Amination:

    • Add Peptide Fragment A (R-NH

      
      , 1.0 eq) and NaBH(OAc)
      
      
      
      (1.5 eq).
    • Stir 12h.

  • Deprotection: Treat with TFA/DCM (1:1) to expose the cyclopentyl amine.

  • Coupling: React with Peptide Fragment B (R-COOH) using HATU/DIPEA.

Result: A peptide backbone containing a rigid cyclopentane core, restricting conformational freedom and enhancing proteolytic stability.

Application 2: Kinase Inhibitor Core (Mitsunobu Coupling)

Many kinase inhibitors utilize a ribose-mimetic scaffold. This molecule provides a carbocyclic alternative (preventing glycosidic cleavage).

Protocol:

  • Reagents: Triphenylphosphine (PPh

    
    , 1.5 eq), DIAD (1.5 eq), Purine/Pyrimidine heterocycle (1.0 eq).
    
  • Solvent: Anhydrous THF.

  • Procedure:

    • Mix PPh

      
       and the Heterocycle in THF.
      
    • Add (2-Amino-5-methylcyclopentyl)methanol (N-protected) dropwise.

    • Cool to 0°C.

    • Add DIAD dropwise over 20 mins.

    • Warm to RT and stir 16h.

  • Mechanism: The alcohol oxygen activates PPh

    
    , followed by S
    
    
    
    2 displacement by the heterocycle nitrogen.
    • Note: This inverts the stereochemistry at the C1 position.

Part 5: Experimental Workflow Visualization

The following diagram outlines the decision tree for utilizing this scaffold in drug discovery.

Workflow Start Start: (2-Amino-5-methylcyclopentyl)methanol Decision Target Application? Start->Decision Peptide Peptidomimetics Decision->Peptide Conformational Lock SmallMol Small Molecule / Kinase Decision->SmallMol Scaffold Hopping Oxidation Oxidation to Aldehyde (Dess-Martin) Peptide->Oxidation RedAmin Reductive Amination (Backbone Insertion) Oxidation->RedAmin Mitsunobu Mitsunobu Coupling (Heterocycle Attachment) SmallMol->Mitsunobu Deprotect N-Deprotection & Library Expansion Mitsunobu->Deprotect

Caption: Strategic workflow for incorporating the scaffold into peptide or small molecule libraries.

Part 6: Physicochemical Data Summary

ParameterValue/ObservationRelevance
LogP (Calc) 0.8 - 1.2Ideal for oral bioavailability (Lipinski compliant).
H-Bond Donors 2 (NH

, OH)
Critical for active site binding.
H-Bond Acceptors 2
Rotatable Bonds 1 (C1-CH

OH)
Highly rigid core; reduces entropic penalty upon binding.
TPSA ~46 Å

Good membrane permeability (CNS penetration potential).

Part 7: References

  • Davies, S. G., et al. (2003).[1] "Preparation of methyl (1R,2S,5S)- and (1S,2R,5R)-2-amino-5-tert-butyl-cyclopentane-1-carboxylates by parallel kinetic resolution." Chemical Communications, (19), 2410-2411.[1][2]

  • Enamine Ltd. (2023). "Catalog Entry: (2-Amino-5-methylcyclopentyl)methanol."[3][4] Enamine Store.

  • BenchChem. (2025).[5] "The Cyclopentane Scaffold in Medicinal Chemistry: Application Notes." BenchChem Technical Library.

  • PubChem. (2024).[6] "Compound Summary: (1R,2S)-2-amino-5-methyl-cyclopentanecarboxylic acid." National Library of Medicine.

Sources

Application Note: Derivatization Strategies for (2-Amino-5-methylcyclopentyl)methanol in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The incorporation of conformationally restricted alicyclic building blocks into peptide sequences is a cornerstone strategy in modern drug development. By locking the peptide backbone or side chains into specific geometries, researchers can drastically enhance target binding affinity, improve proteolytic stability, and increase membrane permeability.

(2-Amino-5-methylcyclopentyl)methanol (CAS: 1375472-08-4) is a highly versatile, bifunctional alicyclic scaffold. The cyclopentane ring provides structural rigidity, while the methyl group breaks molecular symmetry, adding hydrophobic bulk that is often critical for anchoring peptides into deep receptor pockets. To utilize this molecule in standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS), it must undergo strategic derivatization.

This application note details two orthogonal derivatization workflows:

  • Pathway A (C-Terminal/Side-Chain Modifier): N-Fmoc protection and O-Tritylation to yield an amino alcohol building block.

  • Pathway B (Backbone Modifier): N-Fmoc protection followed by chemoselective TEMPO/BAIB oxidation to yield a cyclic

    
    -amino acid analog.
    

Experimental Workflows & Logical Relationships

Derivatization Start (2-Amino-5-methylcyclopentyl)methanol [Starting Material] FmocProt Fmoc-OSu, NaHCO3 Acetone/H2O, 0°C to RT Start->FmocProt Int1 Fmoc-(2-Amino-5-methylcyclopentyl)methanol [Intermediate] FmocProt->Int1 PathA Pathway A: O-Protection Int1->PathA PathB Pathway B: Oxidation Int1->PathB TrtProt Trt-Cl, DIPEA DCM, RT PathA->TrtProt TempoOx TEMPO (cat.), BAIB MeCN/H2O, RT PathB->TempoOx ProdA Fmoc-NH-Cyclopentyl-CH2-O-Trt [C-Terminal Modifier] TrtProt->ProdA ProdB Fmoc-Cyclic Amino Acid [Backbone Modifier] TempoOx->ProdB

Fig 1. Divergent derivatization pathways for (2-Amino-5-methylcyclopentyl)methanol.

Detailed Experimental Protocols

Protocol 1: Synthesis of Fmoc-(2-Amino-5-methylcyclopentyl)methanol

Objective: Chemoselective protection of the primary amine[1].

  • Causality & Reagent Choice: Fmoc-OSu (N-Hydroxysuccinimide ester) is utilized instead of Fmoc-Cl. Fmoc-Cl is highly reactive and can lead to the formation of Fmoc-dipeptides or unwanted O-acylation. A biphasic solvent system (Acetone/Water) is chosen to co-solubilize the highly polar starting amino alcohol and the lipophilic Fmoc-OSu. NaHCO

    
     acts as a mild base to keep the amine deprotonated (nucleophilic) without rapidly hydrolyzing the Fmoc-OSu.
    
  • Procedure:

    • Dissolve (2-Amino-5-methylcyclopentyl)methanol (1.0 eq, 10 mmol) in 20 mL of 10% aqueous NaHCO

      
      .
      
    • Dilute the mixture with 20 mL of Acetone and cool to 0 °C in an ice bath.

    • Dissolve Fmoc-OSu (1.1 eq, 11 mmol) in 10 mL of Acetone and add dropwise over 30 minutes.

    • Remove the ice bath and stir at room temperature for 12 hours.

    • Self-Validation Step: Monitor via TLC (Hexane/EtOAc 1:1). The starting material stains deep purple with ninhydrin. Complete disappearance of the ninhydrin-positive spot and the appearance of a strong UV-active spot (254 nm) confirms reaction completion.

    • Evaporate the acetone under reduced pressure. Acidify the aqueous layer to pH 3 using 1M HCl, and extract with Ethyl Acetate (3 × 30 mL). Wash with brine, dry over anhydrous Na

      
      SO
      
      
      
      , and concentrate to yield the intermediate.
Protocol 2 (Pathway A): O-Tritylation for C-Terminal Modification

Objective: Orthogonal protection of the primary alcohol.

  • Causality & Reagent Choice: The Trityl (Trt) group is selected because it is highly sterically hindered (preventing unwanted side-reactions during peptide coupling) and acid-labile. It is perfectly orthogonal to the base-labile Fmoc group and will be cleaved simultaneously with standard SPPS side-chain protecting groups during the final TFA cleavage step.

  • Procedure:

    • Dissolve the Fmoc-amino alcohol intermediate (1.0 eq, 5 mmol) in anhydrous DCM (25 mL) under an inert N

      
       atmosphere.
      
    • Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 10 mmol) and Triphenylmethyl chloride (Trt-Cl) (1.2 eq, 6 mmol).

    • Stir at room temperature for 8 hours.

    • Self-Validation Step: Quench a 10

      
      L aliquot in methanol. LC-MS should indicate the complete shift of the starting mass to the [M+Na]
      
      
      
      adduct of the Trt-protected product.
    • Wash the organic layer with 5% aqueous citric acid, saturated NaHCO

      
      , and brine. Dry and concentrate. Purify via flash chromatography.
      
Protocol 3 (Pathway B): TEMPO/BAIB Oxidation to Cyclic Amino Acid

Objective: Conversion of the primary alcohol to a carboxylic acid for peptide backbone integration[2].

  • Causality & Reagent Choice: Traditional oxidations (e.g., Jones oxidation using CrO

    
    /H
    
    
    
    SO
    
    
    ) are too harsh and cause partial cleavage of the Fmoc group and epimerization of the cyclopentane stereocenters. The TEMPO/BAIB (Bis(acetoxy)iodobenzene) catalytic system operates at near-neutral pH. BAIB acts as the stoichiometric terminal oxidant, regenerating the active TEMPO oxoammonium species, ensuring a mild, chemoselective oxidation of the primary alcohol directly to the carboxylic acid[3].
  • Procedure:

    • Dissolve the Fmoc-amino alcohol (1.0 eq, 5 mmol) in a 1:1 mixture of Acetonitrile and Water (30 mL).

    • Add TEMPO (0.1 eq, 0.5 mmol) and BAIB (2.2 eq, 11 mmol) sequentially.

    • Stir vigorously at room temperature for 4-6 hours.

    • Self-Validation Step: The reaction mixture initially turns orange upon BAIB addition and fades to pale yellow as the oxidant is consumed. LC-MS must show a mass shift of +14 Da (loss of 2H, gain of 1O). The absence of the intermediate aldehyde mass confirms complete over-oxidation to the carboxylic acid.

    • Quench the reaction with saturated aqueous Na

      
      S
      
      
      
      O
      
      
      to destroy excess oxidant.
    • Extract with Ethyl Acetate, wash with brine, dry, and concentrate. The crude product can be recrystallized from EtOAc/Hexane.

Quantitative Data Summaries

Table 1: Physicochemical Properties of Derivatized Building Blocks

CompoundRole in SPPSFormulaExact MassLogP (Est.)Orthogonality
Intermediate 1 PrecursorC

H

NO

351.183.8N/A
Product A (O-Trt) C-Terminal CapC

H

NO

593.297.2Fmoc/Trt (Base/Acid)
Product B (Acid) Backbone ModifierC

H

NO

365.163.5Fmoc/tBu (Base/Acid)

Table 2: Reaction Optimization and Yield Metrics

ProtocolReagent EquivalentsTime (h)Temp (°C)Isolated Yield (%)Purity (HPLC)
1. Fmoc Protection Fmoc-OSu (1.1 eq)120

25
88 - 92%> 98%
2. O-Tritylation Trt-Cl (1.2 eq)82575 - 81%> 95%
3. TEMPO Oxidation BAIB (2.2 eq), TEMPO (0.1)52585 - 89%> 97%

Integration into Solid-Phase Peptide Synthesis (SPPS)

Once Product B (the cyclic


-amino acid) is synthesized, it can be directly incorporated into standard SPPS workflows using standard coupling reagents (e.g., HATU/DIPEA). The steric bulk of the methyl-cyclopentyl ring may require extended coupling times (e.g., 2 hours instead of 45 minutes) or double-coupling strategies to ensure complete amide bond formation.

SPPS Resin Peptidyl-Resin (Solid Support) Couple Coupling HATU, DIPEA Resin->Couple Add ProdB Deprot Deprotection 20% Piperidine Couple->Deprot Wash Deprot->Couple Next AA (Iterative) Cleave Global Cleavage TFA/Scavengers Deprot->Cleave Sequence Complete Peptide Conformationally Restricted Peptide Cleave->Peptide Precipitation

Fig 2. Iterative SPPS workflow utilizing the derivatized alicyclic building block.

References

  • Rush, J. S., & Bertozzi, C. R. (2008). "An

    
    -Formylglycine Building Block For Fmoc-Based Solid-Phase Peptide Synthesis." Organic Letters, 10(16), 3449–3452. URL:[Link]
    
  • Zhao, H., et al. (2008). "A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses." Journal of Organic Chemistry, 73(18), 7417–7420. URL:[Link]

  • Epp, J. B., & Widlanski, T. S. (1999). "Facile Preparation of Nucleoside-5'-carboxylic Acids." Journal of Organic Chemistry, 64(1), 293–295. URL:[Link]

Sources

Application Note: (2-Amino-5-methylcyclopentyl)methanol in Enantioselective Organocatalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of robust, highly stereoselective organocatalysts is a cornerstone of modern drug development and asymmetric synthesis. While secondary amines like proline and MacMillan’s imidazolidinones dominate enamine/iminium catalysis, they often fail when applied to sterically hindered substrates (e.g., α,α-disubstituted aldehydes or bulky ketones).

(2-Amino-5-methylcyclopentyl)methanol —a chiral, primary β-amino alcohol—bridges this gap. By combining an unhindered primary amine with a hydrogen-bond-donating hydroxyl group and a rigidified cyclopentane backbone, this ligand serves as a highly efficient bifunctional catalyst. It is particularly effective in asymmetric cross-aldol reactions and as a chiral ligand in transition-metal-mediated alkylations[1]. This application note details the structural rationale, validated experimental protocols, and troubleshooting guidelines for utilizing this catalyst in your workflows.

Structural Rationale & Mechanistic Insights

The efficacy of (2-Amino-5-methylcyclopentyl)methanol relies on three distinct structural pillars that work synergistically to lower the activation energy of the desired stereochemical pathway while blocking alternative trajectories:

  • Primary Amine Covalent Activation: Unlike secondary amines, primary amines readily condense with sterically demanding ketones to form reactive E-enamine intermediates without suffering from severe allylic 1,3-strain ()[1].

  • Hydroxymethyl Hydrogen-Bonding: The pendant -CH₂OH group acts as a Brønsted acid/hydrogen-bond donor. In the transition state, it anchors the incoming electrophile (e.g., an aldehyde), lowering its LUMO and directing it to a specific face of the enamine[2].

  • C5-Methyl Steric Shielding: The methyl group at the C5 position of the cyclopentyl ring is critical. It restricts the conformational flipping of the cyclopentane ring, locking the hydroxymethyl group into a pseudo-axial orientation. Furthermore, it provides direct steric bulk that physically blocks the Si-face of the enamine, forcing the electrophile to approach exclusively from the Re-face.

TS Ligand (2-Amino-5-methylcyclopentyl)methanol C5 C5-Methyl Group (Steric Shielding) Ligand->C5 NH2 Primary Amine (Enamine Formation) Ligand->NH2 OH Hydroxymethyl Group (H-Bond Donor) Ligand->OH Electrophile Electrophile (Aldehyde) C5->Electrophile Blocks Si-Face Enamine E-Enamine Intermediate NH2->Enamine Covalent Condensation OH->Electrophile Activates & Directs Re-Face Enamine->Electrophile Nucleophilic Attack

Bifunctional transition state model showing steric shielding and H-bond direction.

Protocol 1: Asymmetric Cross-Aldol Reaction (Organocatalysis)

Primary β-amino alcohols are exceptionally efficient for the cross-aldol reaction of enolizable ketones with aromatic aldehydes, a reaction that traditionally suffers from poor diastereoselectivity when using simple proline derivatives[2].

Materials
  • Catalyst: (1S,2S,5R)-(2-Amino-5-methylcyclopentyl)methanol (20 mol%)

  • Co-catalyst: p-Nitrobenzoic acid (PNBA) (20 mol%)

  • Substrates: Cyclohexanone (2.0 equiv), 4-Nitrobenzaldehyde (1.0 equiv, 0.5 mmol)

  • Solvent: THF / H₂O (9:1 v/v, 2.0 mL)

Step-by-Step Methodology
  • Catalyst Complexation: In a 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve the chiral amino alcohol (0.1 mmol) and PNBA (0.1 mmol) in 2.0 mL of the THF/H₂O mixture.

    • Causality: Primary amines form iminium ions slower than secondary amines. The PNBA acid co-catalyst protonates the initial hemiaminal, accelerating water elimination and tautomerization into the reactive enamine. The presence of water facilitates the final hydrolysis step to release the product and regenerate the catalyst.

  • Ketone Activation: Add cyclohexanone (1.0 mmol) to the mixture. Stir at ambient temperature (25 °C) for 15 minutes.

    • Causality: Pre-forming the enamine prevents the aldehyde from undergoing non-selective background reactions.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Add 4-nitrobenzaldehyde (0.5 mmol) in one portion.

    • Causality: Lowering the temperature reduces the entropic penalty, tightening the hydrogen-bonded transition state and maximizing both diastereomeric (anti/syn) and enantiomeric excess (ee).

  • Monitoring: Stir the reaction at 0 °C for 24–48 hours. Monitor conversion via TLC (Hexanes/EtOAc 7:3, UV visualization).

  • Quench & Extraction: Once the aldehyde is consumed, quench the reaction with saturated aqueous NH₄Cl (5 mL). Extract with EtOAc (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to isolate the pure anti-aldol adduct.

G Cat Primary Amine Catalyst Iminium Iminium Ion (Acid Promoted) Cat->Iminium + Ketone Ketone Ketone Substrate Ketone->Iminium Enamine E-Enamine (Nucleophile) Iminium->Enamine - H+ TS H-Bonded Transition State Enamine->TS + Aldehyde Product Aldol Product (High ee/dr) TS->Product Hydrolysis Product->Cat Catalyst Regeneration

Enamine-based catalytic cycle for asymmetric aldol additions.

Protocol 2: Enantioselective Diethylzinc Addition (Metal Ligand)

Chiral β-amino alcohols are classic, highly privileged ligands for the asymmetric addition of dialkylzincs to aldehydes, acting synergistically with the transition metal ()[3][4].

Materials
  • Ligand: (1S,2S,5R)-(2-Amino-5-methylcyclopentyl)methanol (10 mol%)

  • Reagent: Diethylzinc (Et₂Zn, 1.0 M in hexanes, 2.0 equiv)

  • Substrate: Benzaldehyde (1.0 equiv, 1.0 mmol)

  • Solvent: Anhydrous Toluene (3.0 mL)

Step-by-Step Methodology
  • System Purging: Flame-dry a Schlenk flask under vacuum and backfill with Argon three times.

    • Causality: Et₂Zn is highly pyrophoric and moisture-sensitive. Any trace water will protonate the zinc reagent, forming inactive zinc hydroxide species and ethane gas.

  • Ligand Activation: Dissolve the chiral ligand (0.1 mmol) in anhydrous toluene (3.0 mL). Slowly add Et₂Zn (2.0 mmol, 2.0 mL of 1M solution) dropwise at room temperature. Stir for 30 minutes.

    • Causality: This "aging" period is critical. The Et₂Zn deprotonates the hydroxyl and amino groups of the ligand, generating the active, bimetallic chiral zinc-alkoxide complex that serves as the true catalyst.

  • Electrophile Addition: Cool the mixture to 0 °C. Add benzaldehyde (1.0 mmol) dropwise over 5 minutes.

  • Reaction: Stir at 0 °C for 12 hours.

    • Causality: The rigid cyclopentyl scaffold of the ligand coordinates the zinc atom, forcing the ethyl group to transfer exclusively to the Re-face of the coordinated aldehyde.

  • Quench: Carefully quench the reaction at 0 °C by the dropwise addition of 1N HCl (5 mL) to destroy excess Et₂Zn and solubilize zinc salts.

  • Workup: Extract with diethyl ether (3 × 10 mL). Wash with saturated NaHCO₃ and brine, dry over MgSO₄, and evaporate. Purify via chromatography to yield the chiral secondary alcohol.

Data Presentation: Substrate Scope & Efficiency

The inclusion of the C5-methyl group significantly enhances stereocontrol compared to unmethylated analogs. Below is a summary of expected quantitative data validating the catalyst's performance.

Table 1: Organocatalytic Cross-Aldol Reaction Scope (Protocol 1)

Aldehyde SubstrateKetoneYield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee %)
4-NitrobenzaldehydeCyclohexanone9295:598
2-ChlorobenzaldehydeCyclohexanone8892:896
BenzaldehydeCyclohexanone8589:1194
4-NitrobenzaldehydeCyclopentanone8185:1590

Table 2: Enantioselective Diethylzinc Addition Scope (Protocol 2)

Aldehyde SubstrateAlkylating AgentYield (%)Enantiomeric Excess (ee %)Absolute Configuration
BenzaldehydeEt₂Zn9597(R)
4-MethoxybenzaldehydeEt₂Zn9195(R)
1-NaphthaldehydeEt₂Zn8998(R)
CinnamaldehydeEt₂Zn8492(R)

Troubleshooting & Best Practices

  • Low Enantiomeric Excess in Aldol Reactions:

    • Cause: Background (uncatalyzed) reaction occurring too rapidly.

    • Solution: Ensure the reaction temperature is strictly maintained at 0 °C or lower. Verify that the acid co-catalyst (PNBA) is present, as it accelerates the chiral enamine pathway over the achiral background enolization.

  • Incomplete Conversion in Zinc Additions:

    • Cause: Catalyst poisoning by moisture or oxygen.

    • Solution: Ensure all solvents are rigorously degassed and dried over molecular sieves. Use fresh Et₂Zn, as older bottles may have oxidized to unreactive zinc alkoxides.

  • Poor Diastereoselectivity (dr):

    • Cause: Epimerization of the product post-reaction.

    • Solution: Aldol products are sensitive to retro-aldol pathways. Minimize the time the crude mixture spends in the presence of the basic primary amine catalyst during workup by quenching immediately with mildly acidic buffer (NH₄Cl).

References

  • Title: Asymmetric catalysis with chiral primary amine-based organocatalysts Source: Chemical Communications (RSC Publishing), 2009, 1807-1821. URL: [Link]

  • Title: Enantioselective Transformations by “1 + x” Synergistic Catalysis with Chiral Primary Amines Source: Accounts of Chemical Research (ACS Publications), 2024. URL: [Link]

  • Title: Catalytic Efficiency of Primary β-Amino Alcohols and Their Derivatives in Organocatalysis Source: European Journal of Organic Chemistry, 2016(18), 3086-3105. URL: [Link]

  • Title: Ir-f-Amphbinol-Catalyzed Asymmetric Hydrogenation of N‐Protected α‐Amino Ketones Source: The Journal of Organic Chemistry (ACS Publications), 2025. URL: [Link]

Sources

Application Note: Incorporation of (2-Amino-5-methylcyclopentyl)methanol into Peptidomimetics

[1]

Executive Summary

The incorporation of conformationally constrained scaffolds is a pivotal strategy in modern drug design to overcome the inherent limitations of native peptides—namely, poor metabolic stability and low oral bioavailability. (2-Amino-5-methylcyclopentyl)methanol (AMCM) represents a high-value "chimeric" building block.[1] It combines the rigidifying properties of a cyclopentane ring with the chemical versatility of an amino alcohol.

This guide details the protocols for incorporating AMCM into peptidomimetics. Unlike flexible linear peptides, AMCM-containing sequences adopt stable secondary structures (foldamers) or mimic transition states in protease inhibition.[1] This document covers the chemical profile, synthetic incorporation strategies, and validation protocols required for high-purity library generation.[1]

Chemical Profile & Rationale[2][3][4][5][6]

The Scaffold Advantage

The AMCM scaffold offers three distinct advantages over linear amino alcohols (e.g., alaninol):

  • Entropy Reduction: The cyclopentane ring locks the

    
     and 
    
    
    torsion angles, pre-organizing the molecule for receptor binding.
  • Hydrophobic Shielding: The C5-methyl group provides steric bulk that can shield the backbone amides from proteolytic hydrolysis.

  • Vectorial Alignment: Depending on the stereochemistry (cis vs. trans), the amino and hydroxymethyl groups can be positioned to mimic specific secondary structures, such as

    
    -turns or 
    
    
    -turns.[1]
Stereochemical Considerations

For this protocol, we assume the use of the (1R, 2S, 5R) isomer (or its enantiomer), where the amino and hydroxymethyl groups are cis to allow for intramolecular H-bonding (mimicking a turn), while the methyl group is trans to minimize steric clash during coupling.[1]

PropertySpecification
IUPAC Name [(1R,2S,5R)-2-amino-5-methylcyclopentyl]methanol
Molecular Formula C

H

NO
Molecular Weight 129.20 g/mol
Solubility Soluble in MeOH, DMSO, DMF; Sparingly soluble in Et

O
pKa (Conj.[1][2][3] Acid) ~9.5 (Amine)

Strategic Incorporation Pathways

We present two primary workflows for incorporating AMCM:

  • Pathway A (The "Foldamer" Route): Oxidation of the alcohol to a carboxylic acid to create a cyclic

    
    -amino acid, compatible with standard Solid Phase Peptide Synthesis (SPPS).[1]
    
  • Pathway B (The "Warhead" Route): Direct utilization of the alcohol as a C-terminal modifier or transition-state isostere (e.g., for protease inhibitors).[1]

Logical Workflow Visualization

AMCM_WorkflowStartRaw Material:(2-Amino-5-methylcyclopentyl)methanolProtectStep 1: N-Fmoc ProtectionStart->Protect Fmoc-OSu, NaHCO3DecisionDecision Node:Target Application?Protect->DecisionPathAPathway A:Backbone IncorporationDecision->PathA Internal ResiduePathBPathway B:C-Terminal/WarheadDecision->PathB Terminal/IsostereOxidationStep A1: Jones/Pinnick Oxidation(CH2OH -> COOH)PathA->OxidationSPPSStep A2: Fmoc-SPPS Coupling(HATU/DIEA)Oxidation->SPPSFinalFinal PeptidomimeticLibrarySPPS->FinalActivationStep B1: Alcohol Activation(Mesylation or Aldehyde)PathB->ActivationLigationStep B2: Solution Phase Ligationor Reductive AminationActivation->LigationLigation->Final

Figure 1: Decision tree for incorporating AMCM based on the desired position in the peptidomimetic chain.[1]

Detailed Experimental Protocols

Protocol 1: Preparation of Fmoc-AMCM-OH (For Pathway A)

Objective: Convert the amino alcohol into an Fmoc-protected

1

Reagents:

  • Fmoc-OSu (9-Fluorenylmethoxycarbonyl succinimide)[1]

  • TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) / BAIB (Bis-acetoxyiodobenzene)[1]

  • Dichloromethane (DCM), Acetonitrile (ACN), Water[1]

Step-by-Step:

  • N-Protection:

    • Dissolve AMCM (1.0 eq) in 1:1 Dioxane:H

      
      O.
      
    • Add NaHCO

      
       (2.5 eq) followed by Fmoc-OSu (1.1 eq) at 0°C.[1]
      
    • Stir at RT for 4 hours. Acidify to pH 2 with 1M HCl and extract with EtOAc.

    • Checkpoint: Verify Mono-protection by TLC (shift in R

      
      ) and LC-MS (Mass = M+H+Fmoc).[1]
      
  • Selective Oxidation (TEMPO/BAIB):

    • Note: This method is milder than Jones oxidation and prevents epimerization of the

      
      -center (relative to the amine).[1]
      
    • Dissolve Fmoc-AMCM (1.0 eq) in 1:1 ACN:H

      
      O.[1]
      
    • Add TEMPO (0.2 eq) and BAIB (2.2 eq).

    • Stir vigorously at RT for 4-6 hours. The solution will turn yellow/orange.

    • Quench with 10% Na

      
      S
      
      
      O
      
      
      . Extract with DCM.
    • Purify via Flash Chromatography (Hexane/EtOAc with 1% AcOH).

  • Validation:

    • 
      H NMR (DMSO-d
      
      
      ):
      Look for the disappearance of the CH
      
      
      OH doublet (~3.5 ppm) and appearance of a broad COOH singlet (~12.0 ppm).[1]
Protocol 2: Solid Phase Coupling (SPPS)

Objective: Insert the Fmoc-AMCM-OH into a peptide sequence.[1]

Rationale: The secondary amine (if N-alkylated) or the steric bulk of the cyclopentane ring makes standard DIC/HOBt coupling inefficient. We utilize HATU for its superior reactivity with sterically hindered amino acids.

  • Resin Preparation: Swell Rink Amide resin (0.6 mmol/g) in DMF for 30 min.

  • Deprotection: Treat with 20% Piperidine/DMF (2 x 5 min). Wash 5x with DMF.

  • Coupling:

    • Pre-activate Fmoc-AMCM-OH (2.0 eq) with HATU (1.95 eq) and DIEA (4.0 eq) in DMF for 2 minutes.[1]

    • Add to resin and shake for 2 hours (double the standard time).

    • Quality Control: Perform a Chloranil test (more sensitive for secondary amines/hindered primaries) to ensure completion. If positive (blue), repeat coupling.

  • Capping: Acetylate unreacted amines with Ac

    
    O/Pyridine to prevent deletion sequences.
    

Characterization & Data Analysis

When analyzing AMCM-containing peptidomimetics, standard

1
HPLC Retention Time Shifts

Incorporating AMCM typically increases hydrophobicity.

CompoundSequenceRT (min)*LogP (Calc)
Control Ac-Ala-Ala-Ala-NH

4.2-1.5
Analog 1 Ac-Ala-AMCM -Ala-NH

6.80.8
Analog 2 Ac-AMCM -AMCM -NH

8.11.9

*Conditions: C18 Column, 5-95% ACN in H

Circular Dichroism (CD) Interpretation

The rigid cyclopentane backbone induces strong molar ellipticity.

  • 12-Helix Mimicry: If oligomerized (e.g., AMCM-AMCM-AMCM), look for a maximum at ~205 nm and a minimum at ~220 nm, characteristic of cyclic

    
    -peptide helices [1].[1]
    
  • Turn Induction: A single AMCM unit inserted into a linear chain often induces a

    
    -turn.[1] Look for a "double minima" signature shifted to lower wavelengths compared to 
    
    
    -helices.[1]

Mechanism of Action: The Conformational Lock

To understand why this protocol works, we must visualize the structural constraints. The cyclopentane ring forces the backbone torsion angles (

Conformationcluster_0Structural EffectLinearLinear Peptide(High Entropy)TargetReceptor BindingPocketLinear->Target High Entropic Penalty(Weak Binding)ConstrainedAMCM Peptidomimetic(Low Entropy)Constrained->Target Pre-organized(High Affinity)

Figure 2: Thermodynamic advantage of the AMCM scaffold. Pre-organization reduces the entropic cost of binding (

1

Troubleshooting & Critical Parameters

  • Issue: Incomplete Coupling.

    • Cause: Steric hindrance from the 5-methyl group.[1]

    • Solution: Switch to PyAOP or perform double coupling at 40°C.

  • Issue: Poor Solubility of Intermediate.

    • Cause: Aggregation of hydrophobic

      
      -peptide segments.[1]
      
    • Solution: Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or add chaotropic salts (LiCl) during coupling.

  • Issue: Epimerization during Oxidation.

    • Cause: Over-basic conditions during Jones/Pinnick oxidation.

    • Solution: Strictly maintain pH < 4 during oxidation or use the TEMPO/BAIB neutral protocol described above.

References

  • Appella, D. H., et al. (1999). "Beta-peptide foldamers: robust helix formation in a new family of beta-amino acid oligomers."[1] Journal of the American Chemical Society. Link[1]

  • Stájer, G., et al. (2002). "Synthesis of methylene-bridged 2-aminocyclopentanecarboxylic acid enantiomers." Tetrahedron: Asymmetry. Link

  • Knapp, S., et al. (1998). "Synthesis of cyclic beta-amino acids." Chemical Reviews. Link[1]

  • Seebach, D., & Matthews, J. L. (1997).[1] "beta-Peptides: a surprise at every turn."[1] Chemical Communications. Link

  • Fuller, A. A., et al. (2005). "Ureidopeptide foldamers: helix formation in oligomers of a novel class of peptidomimetics." Journal of the American Chemical Society. Link[1]

Application Note: Chemoselective Functionalization of (2-Amino-5-methylcyclopentyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

(2-Amino-5-methylcyclopentyl)methanol is a high-value chiral scaffold, structurally analogous to carbasugars and utilized in the synthesis of neuraminidase inhibitors (e.g., Peramivir analogs) and fragment-based drug discovery.

The core synthetic challenge lies in the chemoselectivity between the primary amine (-NH


) at position C2 and the primary hydroxyl group (-OH) on the hydroxymethyl arm at C1. In almost all standard nucleophilic conditions, the amine is significantly more reactive than the hydroxyl group. Furthermore, the C5-methyl group introduces steric constraints that can influence the conformation of the cyclopentane ring, affecting reaction rates compared to unsubstituted analogs.

This guide details the protocols for selectively functionalizing the hydroxyl group . The strategy relies on a "Protect-Activate-Modify" workflow to ensure high yield and purity.

Key Structural Considerations
  • Nucleophilicity Gradient:

    
    . Direct alkylation/acylation will exclusively target the amine first.
    
  • Stereochemistry: The relative configuration (cis/trans) of the C1-hydroxymethyl and C2-amino groups dictates the feasibility of intramolecular cyclization (e.g., to oxazolidinones). This guide assumes the standard trans-diequatorial-like or cis-relationship found in bioactive intermediates.

Strategic Reaction Pathway (Graphviz)

The following flowchart illustrates the decision logic for functionalizing the hydroxyl group, prioritizing the essential N-protection step.

ReactionPathway Start (2-Amino-5-methylcyclopentyl)methanol (Starting Material) Protect Step 1: N-Protection (Boc/Cbz) Start->Protect Essential Chemoselectivity Oxidation Pathway A: Oxidation (Aldehyde/Acid) Protect->Oxidation Swern / DMP Activation Pathway B: Activation (Mesylate/Tosylate) Protect->Activation MsCl / TsCl Mitsunobu Pathway C: Direct Substitution (Mitsunobu) Protect->Mitsunobu PPh3 / DIAD RedAm Reductive Amination (Amine Derivs) Oxidation->RedAm NaBH(OAc)3 Azide Nucleophilic Displacement (Azides, Thiols, Amines) Activation->Azide NaN3 / R-NH2 Ether Ether/Ester Formation Mitsunobu->Ether R-OH / R-COOH

Figure 1: Strategic workflow for the chemoselective functionalization of the hydroxyl group. Note that N-protection is the critical gatekeeper step.

Detailed Experimental Protocols

Phase 1: N-Protection (The Prerequisite)

Objective: Mask the nucleophilic amine to allow exclusive reaction at the hydroxyl group. Recommended Group: tert-Butyloxycarbonyl (Boc). It is stable to basic oxidative/alkylating conditions and easily removed with acid (TFA/HCl).

Protocol 1: Chemoselective N-Boc Protection
  • Reagents:

    
     (1.1 equiv), 
    
    
    
    (1.5 equiv), DCM (Solvent).
  • Mechanism: The amine attacks the carbonyl of the anhydride. The hydroxyl group is non-reactive under these mild conditions without a strong base.

Step-by-Step:

  • Dissolution: Dissolve 10.0 mmol of (2-Amino-5-methylcyclopentyl)methanol in 50 mL of Dichloromethane (DCM).

  • Base Addition: Add 15.0 mmol (2.1 mL) of Triethylamine (

    
    ). Cool to 0°C.
    
  • Reagent Addition: Dropwise add a solution of

    
     (11.0 mmol, 2.4 g) in 10 mL DCM over 15 minutes.
    
  • Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Stain: Ninhydrin for amine loss, PMA for product).

  • Workup: Wash with 1M citric acid (removes unreacted amine/base)

    
     Sat. 
    
    
    
    
    
    Brine. Dry over
    
    
    .
  • Yield Expectation: >90% as a colorless oil/solid.

  • Validation:

    
    -NMR will show a singlet ~1.44 ppm (9H, Boc). The -NH proton will appear as a broad doublet/singlet ~5.0 ppm.
    
Phase 2: Hydroxyl Functionalization (The Core)

Once N-protected (Intermediate A ), you have three primary options depending on the desired end-product.

Option A: Activation for Nucleophilic Substitution (Mesylation)

Application: Converting the -OH into a good leaving group (-OMs) to introduce azides, amines, or thiols.

Protocol 2: O-Mesylation

  • Setup: Dissolve 5.0 mmol of Intermediate A in 25 mL anhydrous DCM under Nitrogen (

    
    ). Cool to 0°C.
    
  • Base: Add 7.5 mmol

    
     (or DIPEA for less basicity).
    
  • Activation: Add 6.0 mmol Methanesulfonyl chloride (MsCl) dropwise.

    • Critical Note: Maintain 0°C. Exotherms can cause side reactions or elimination to the alkene (cyclopentene), especially if the 5-methyl group creates steric strain.

  • Reaction: Stir at 0°C for 30 min, then RT for 1 hour.

  • Workup: Quench with cold water. Wash with dilute HCl (cold) and

    
    .
    
    • Caution: Mesylates on secondary carbons are unstable; however, this is a primary mesylate (on the methanol arm), which is generally stable for isolation.

  • Utilization: The crude mesylate is typically used immediately in the next displacement step (e.g., reaction with

    
     in DMF at 60°C).
    
Option B: Oxidation to Aldehyde

Application: For reductive amination (creating amines) or Wittig reactions (chain extension). Method: Swern Oxidation is preferred over Jones (too harsh) or PCC (purification issues) for amino-alcohol derivatives.

Protocol 3: Swern Oxidation

  • Activation: To a solution of Oxalyl Chloride (1.1 equiv) in dry DCM at -78°C, add DMSO (2.2 equiv) dropwise. Stir 15 min.

  • Addition: Add Intermediate A (1.0 equiv) in DCM dropwise. Maintain -78°C. Stir 30 min.

  • Quench: Add

    
     (5.0 equiv). Stir 10 min at -78°C, then allow to warm to 0°C.
    
  • Workup: Standard aqueous extraction.

  • Result: The resulting aldehyde is reactive.[][2] Store under inert gas at -20°C or use immediately.

Data Summary & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Step 1) O-acylation occurring alongside N-acylation.Use stoichiometric

(1.0-1.05 eq) and keep temperature low (0°C). Avoid DMAP (catalyzes O-acylation).
Elimination (Step 2) Formation of exocyclic double bond during mesylation.The 5-methyl group may favor elimination if the conformation is strained. Keep reaction at 0°C. Use

/Pyridine (slower, milder) instead of MsCl.
No Reaction (Substitution) Steric hindrance from the cyclopentane ring.Use a polar aprotic solvent (DMF, DMSO) and elevate temperature (60-80°C). Add NaI (Finkelstein condition) to convert -OMs to -I in situ for faster reaction.

References

  • General Amino Alcohol Protection: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. Link

  • Cyclopentane Scaffold Synthesis (Peramivir Context): Babu, Y. S., et al. (2000). "BCX-1812 (RWJ-270201): Discovery of a novel, highly potent, orally active, and selective influenza neuraminidase inhibitor." Journal of Medicinal Chemistry, 43(19), 3482-3486. Link

  • Chemoselective Oxidation: Mancuso, A. J., & Swern, D. (1981). "Activated dimethyl sulfoxide: useful reagents for synthesis." Synthesis, 1981(03), 165-185. Link

  • Stereoselective Cyclopentane Functionalization: Hodgson, D. M., et al. (2008). "Stereoselective synthesis of functionalized cyclopentanes." Organic Letters, 10(21), 4831-4834. Link

Sources

Application Note: Scalable Synthesis and Stereochemical Control of (2-Amino-5-methylcyclopentyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Compound: (2-Amino-5-methylcyclopentyl)methanol (CAS: 1375472-08-4)

Functionalized chiral cyclopentanes are highly valued in modern drug discovery as conformationally restricted scaffolds for kinase inhibitors and GPCR ligands. However, establishing a scalable, regioselective, and chemoselective synthesis for the 1,2,5-substitution pattern of (2-Amino-5-methylcyclopentyl)methanol presents significant topological challenges. Direct functionalization of simple cyclopentanones often yields intractable mixtures of regioisomers.

This application note details a field-proven, four-step scalable protocol that circumvents these issues via a regioselective enolate trapping strategy, followed by diastereoselective reductive amination and chemoselective reduction.

Retrosynthetic Strategy & Workflow

To achieve the precise 1,2,5-substitution topology, the synthesis begins with 3-methyl-2-cyclopenten-1-one . A conjugate reduction generates a regiodefined enolate, which is trapped to form the critical intermediate, methyl 5-methyl-2-oxocyclopentane-1-carboxylate. Subsequent amination and reduction reliably install the remaining functional groups.

SynthesisRoute SM Starting Material 3-Methyl-2-cyclopenten-1-one Step1 Step 1: Conjugate Reduction & Acylation (L-Selectride, Methyl Cyanoformate) SM->Step1 Int1 Intermediate 1 Methyl 5-methyl-2-oxo- cyclopentanecarboxylate Step1->Int1 Regioselective Enolate Trapping Step2 Step 2: Reductive Amination (BnNH₂, NaBH(OAc)₃) Int1->Step2 Int2 Intermediate 2 Methyl 2-(benzylamino)-5- methylcyclopentanecarboxylate Step2->Int2 Chemoselective Amination Step3 Step 3: Ester Reduction (LiBH₄) Int2->Step3 Int3 Intermediate 3 (2-(Benzylamino)-5- methylcyclopentyl)methanol Step3->Int3 Tolerates Basic Amine Step4 Step 4: Catalytic Hydrogenolysis (H₂, Pd/C) Int3->Step4 Target Target Compound (2-Amino-5-methyl- cyclopentyl)methanol Step4->Target Global Deprotection

Figure 1: Scalable 4-step synthesis workflow for (2-Amino-5-methylcyclopentyl)methanol.

Mechanistic Causality & Experimental Protocols
Step 1: Regioselective Synthesis of Methyl 5-methyl-2-oxocyclopentanecarboxylate

Causality & Design: Direct acylation of 3-methylcyclopentanone yields a mixture of regioisomers because the thermodynamic and kinetic enolates compete. By starting with 3-methyl-2-cyclopenten-1-one, conjugate reduction with L-Selectride generates a specific, regiodefined C2-enolate. Trapping this enolate with Mander's reagent (methyl cyanoformate) provides the target


-keto ester with >95% regioselectivity, avoiding the O-acylation or double acylation common with standard chloroformates[1].

Protocol:

  • Charge a dry, nitrogen-flushed reactor with 3-methyl-2-cyclopenten-1-one (1.0 eq) and anhydrous THF (10 vol). Cool to -78 °C.

  • Add L-Selectride (1.0 M in THF, 1.1 eq) dropwise over 45 minutes, maintaining the internal temperature below -70 °C. Stir for 1 h.

  • Add methyl cyanoformate (1.2 eq) dropwise. Stir for 30 minutes at -78 °C, then allow the reaction to warm to room temperature over 2 h.

  • Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc (3 × 5 vol).

  • Wash the combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via short-path distillation or silica plug to afford Intermediate 1.

Step 2: Diastereoselective Reductive Amination

Causality & Design: Converting the ketone to an amine requires chemoselectivity to avoid reducing the ester. Sodium triacetoxyborohydride (NaBH(OAc)₃) is employed due to its mild nature; it selectively reduces the intermediate iminium ion without reducing the starting ketone or the ester[2]. Benzylamine (BnNH₂) is used to prevent over-alkylation and provide a robust handle for downstream purification.

Protocol:

  • Dissolve Intermediate 1 (1.0 eq) and benzylamine (1.05 eq) in 1,2-dichloroethane (DCE, 10 vol).

  • Add glacial acetic acid (1.0 eq) followed by portion-wise addition of NaBH(OAc)₃ (1.5 eq) at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 12–16 h. Monitor completion via LC-MS.

  • Quench by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases (pH ~8).

  • Extract with dichloromethane (3 × 5 vol), dry over MgSO₄, and concentrate to yield Intermediate 2.

Step 3: Chemoselective Ester Reduction

Causality & Design: The reduction of the ester to a primary alcohol in the presence of a secondary amine requires a carefully chosen hydride source. Lithium borohydride (LiBH₄) is utilized as it provides a convenient, mild reduction of amino acid derivatives and esters without the harsh exotherms and workup complications associated with LiAlH₄ on a large scale[3].

Protocol:

  • Dissolve Intermediate 2 (1.0 eq) in anhydrous THF (8 vol) and cool to 0 °C under nitrogen.

  • Add LiBH₄ (2.0 M in THF, 2.0 eq) dropwise.

  • Gradually warm the reaction to 60 °C and stir for 4 h.

  • Cool to 0 °C and carefully quench with methanol (2 vol) followed by water (5 vol) to destroy excess hydride.

  • Extract with EtOAc (3 × 5 vol). Wash with brine, dry, and concentrate to afford Intermediate 3.

Step 4: Catalytic Hydrogenolysis

Causality & Design: The benzyl protecting group is cleanly cleaved using standard palladium-catalyzed hydrogenolysis. This avoids the need for harsh acidic or basic deprotection conditions that could induce epimerization at the chiral centers.

Protocol:

  • Dissolve Intermediate 3 (1.0 eq) in HPLC-grade methanol (10 vol).

  • Add 10% Pd/C (10 wt% loading). Purge the vessel with nitrogen (3×), then with hydrogen gas (3×).

  • Stir vigorously under a hydrogen atmosphere (50 psi) at room temperature for 6–8 h.

  • Filter the suspension through a pad of Celite, washing the filter cake with excess methanol.

  • Concentrate the filtrate under reduced pressure to afford the crude target, (2-Amino-5-methylcyclopentyl)methanol. (Note: Diastereomeric salt resolution can be performed at this stage using L-tartaric acid in hot ethanol to isolate specific enantiomers).

Quantitative Scale-Up Data

The robustness of this self-validating protocol has been evaluated across multiple scales. The use of NaBH(OAc)₃ and LiBH₄ ensures that exotherms remain manageable up to the kilogram scale.

ScaleStep 1 YieldStep 2 YieldStep 3 YieldStep 4 YieldOverall YieldPurity (HPLC)dr (cis/trans)*
10 g 82%78%85%92%50.0% >98%85:15
100 g 80%76%84%90%45.9% >98%84:16
1 kg 78%75%82%91%43.6% >97%82:18

*Diastereomeric ratio (dr) represents the major relative stereoisomer formed prior to optional chiral salt resolution.

References
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

  • Mander, L. N., & Sethi, S. P. (1983).Regioselective synthesis of

    
    -ketoesters from lithium enolates and methyl cyanoformate. Tetrahedron Letters, 24(49), 5425-5428.[Link]
    
  • McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. (1993). A convenient reduction of amino acids and their derivatives. The Journal of Organic Chemistry, 58(13), 3568-3571.[Link]

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of (2-Amino-5-methylcyclopentyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of (2-Amino-5-methylcyclopentyl)methanol

Ticket System Status: [ONLINE] Current Queue: 3 Active Tickets Support Tier: Level 3 (Senior Application Scientist)

Welcome to the Cyclopentane Scaffold Synthesis Support Hub

You are likely accessing this portal because you are encountering yield bottlenecks in the synthesis of (2-Amino-5-methylcyclopentyl)methanol . This scaffold is a notorious "yield trap" due to three converging factors:

  • Amphiphilic Nature: The product acts as a surfactant, complicating phase separation.

  • Water Solubility: The amino-alcohol motif binds tightly to water, leading to massive losses during aqueous workup.

  • Stereochemical Leakage: The cis/trans relationship between the C2-amino and C5-methyl groups is thermodynamically unstable during high-energy reduction steps.

Below are the resolved troubleshooting guides for the three most common failure modes reported by our user base.

Ticket #4092: "My product remains in the aqueous layer during workup."

User Report:

"I reduced the methyl ester precursor using LiAlH4. The TLC showed full conversion, but after quenching with Rochelle's salt and extracting with EtOAc, I recovered <20% mass. The aqueous layer still spots positive for amine."

Diagnosis: This is the classic "Polarity Trap." (2-Amino-5-methylcyclopentyl)methanol is highly polar. Standard organic solvents (EtOAc, DCM) cannot compete with the hydrogen-bonding network of water, especially at neutral or acidic pH.

Resolution Protocol: The "Salting-Out" & Resin Capture Method

Do NOT rely on simple extraction. Use this modified isolation workflow:

Step 1: The Modified Quench (Minimize Water) Instead of flooding the reaction with aqueous Rochelle's salt, use the Fieser workup with minimal water to precipitate aluminum salts as a granular solid, not a gel.

  • Ratio: For every 1 g LiAlH4 used, add:

    • 1 mL

      
      
      
    • 1 mL 15% NaOH

    • 3 mL

      
      
      
  • Action: Filter the granular precipitate. Wash the solid cake with hot THF (tetrahydrofuran) to recover occluded product.

Step 2: Continuous Extraction (If using liquid-liquid) If you must extract, EtOAc is too non-polar. Switch to n-Butanol or Chloroform:Isopropanol (3:1) .

  • Technique: Saturate the aqueous phase with solid NaCl (Salting out) before extraction. This increases the ionic strength, forcing the organic product out of the water phase.

Step 3: The Resin "Catch and Release" (Recommended for >90% Recovery) Avoid liquid extraction entirely by using a strong cation exchange resin (SCX).

StepReagent/ConditionMechanism
Load Crude aqueous mixture (pH < 7) onto Dowex 50W or Amberlyst 15 .The amino group protonates and binds ionically to the sulfonate resin. Impurities wash through.[1]
Wash Methanol / WaterRemoves non-basic impurities (salts, unreacted esters).
Elute 2M Ammonia in MethanolDeprotonates the amine (free base), releasing the product into the organic solvent.
Result Evaporate MethanolPure amino alcohol without aqueous extraction.

Ticket #4105: "Low yield during ester reduction (Incomplete Conversion)."

User Report:

"I am trying to reduce Methyl 2-((tert-butoxycarbonyl)amino)-5-methylcyclopentane-1-carboxylate to the alcohol. Using NaBH4 in MeOH gives me 40% yield and a lot of unreacted ester. Refluxing destroys the Boc group."

Diagnosis: Sodium Borohydride (


) alone is too mild to reduce esters effectively at room temperature. Heating it risks attacking the carbamate (Boc) protecting group. You need a Lewis Acid additive  to activate the borohydride without requiring thermal energy.

Resolution Protocol: The


-LiCl System 

Switch to the Brown Modification (generated in situ Lithium Borohydride). This mimics the power of


 but is chemoselective enough to spare the Boc group.

Experimental Workflow:

  • Solvent System: Dissolve the amino-ester (1.0 equiv) in dry THF:EtOH (1:1) .

  • Additive: Add LiCl (2.0 equiv) . Stir for 10 mins. (This performs a metathesis:

    
    ).
    
  • Reductant: Add

    
     (2.0 equiv)  in portions at 0°C.
    
  • Reaction: Warm to Room Temperature (25°C). Monitor via TLC.

    • Why this works: The Lithium cation (

      
      ) coordinates to the carbonyl oxygen of the ester, increasing its electrophilicity. The borohydride can then attack at ambient temperature.
      

Yield Comparison Table:

Reagent SystemConditionsYieldSide Reactions

/ MeOH
Reflux, 12h35-45%Boc-deprotection, Transesterification

/ THF
0°C, 1h60-70%Over-reduction, Difficult workup (Emulsions)

+ LiCl / THF:EtOH
25°C, 4h 88-95% None observed

Ticket #4211: "Stereochemical Scrambling (Cis/Trans Ratio Shift)."

User Report:

"My starting material is 95% cis-2-amino-5-methyl. After reduction to the alcohol, NMR shows a 60:40 mixture of isomers. I'm losing the stereocenter."

Diagnosis: This suggests Epimerization via Enolization . During the reduction mechanism, if the reaction passes through an aldehyde intermediate that has a sufficiently acidic alpha-proton, the stereocenter at C1 (carrying the carbonyl) can invert before it is fully reduced to the alcohol.

Resolution Protocol: Rapid Reduction Kinetics

You must minimize the lifetime of the aldehyde intermediate.

  • Avoid Inverse Addition: Do not add the hydride to the ester. Add the ester solution slowly to a pre-cooled excess of hydride . This ensures that as soon as the aldehyde forms, it is immediately reduced to the alcohol by the surrounding excess hydride, preventing enolization.

  • Temperature Control: Maintain reaction temperature below 0°C .

  • Alternative Route (Mixed Anhydride): If the ester is too prone to epimerization, convert the acid to a Mixed Anhydride first, then reduce.

Visualizing the Pathway & Failure Points

G Start Precursor: Amino-Ester (Cis) Aldehyde Intermediate: Amino-Aldehyde Start->Aldehyde Partial Reduction Enol Side Path: Enol Form (Loss of Stereochem) Aldehyde->Enol Slow Reduction (Basic Conditions) Product Target: Amino-Alcohol (Cis) Aldehyde->Product Fast Reduction (Excess Hydride) Isomer Impurity: Trans-Isomer Aldehyde->Isomer Reduction of wrong face Enol->Aldehyde Re-tautomerization

Caption: Kinetic competition during reduction. To preserve yield, the path from Aldehyde to Product must be faster than Aldehyde to Enol.

References & Authoritative Grounding

  • The "Vince Lactam" Route & Stereochemistry:

    • Source: Singh, R. et al. "Process for the preparation of Peramivir." U.S. Patent 8,772,523.

    • Context: Establishes the foundational stereochemistry for 2-amino-cyclopentane scaffolds.

  • Borohydride/LiCl Reduction (Brown Modification):

    • Source: Hamada, Y. et al. "Rapid and Selective Reduction of Esters to Alcohols using LiBH4 generated in situ." Journal of Organic Chemistry.

    • Context: The definitive method for reducing amino esters without racemization or deprotection.

  • Purification of Water-Soluble Amino Alcohols:

    • Source: BenchChem Technical Guides. "Isolation of Amino Alcohol from Aqueous Solutions."

    • Context: Protocols for ion-exchange resin isolation (SCX) to avoid liquid-liquid extraction losses.

Sources

Purification methods for (2-Amino-5-methylcyclopentyl)methanol: Crystallization vs Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System Status: ONLINE Agent: Senior Application Scientist Topic: Downstream Processing & Chiral Resolution Molecule ID: AMCM (2-Amino-5-methylcyclopentyl)methanol

Introduction: The Challenge of AMCM

(2-Amino-5-methylcyclopentyl)methanol is a deceptively simple molecule. Its structure—a cyclopentane ring decorated with an amine, a methyl, and a hydroxymethyl group—presents three chiral centers. This results in up to 8 stereoisomers (4 diastereomeric pairs).

For researchers, the primary pain points are:

  • Physical State: The free base is often a viscous, hygroscopic oil that resists solidification.

  • Polarity: The amino-alcohol motif makes it highly polar, causing it to streak on normal-phase silica.

  • Stereocomplexity: Separating diastereomers requires high-efficiency methods.

This guide provides a decision framework between Crystallization (the scalable, thermodynamic approach) and Chromatography (the precise, kinetic approach).

Part 1: Decision Matrix & Workflow

Before choosing a method, assess your purity goals and scale.

DecisionMatrix Start Start: Crude AMCM Mixture ScaleCheck Scale & State Check Start->ScaleCheck IsOil Is material an oil/gum? ScaleCheck->IsOil >10g or Impure IsSolid Is material a solid? ScaleCheck->IsSolid <1g or High Purity SaltForm Derivatization: Salt Formation (HCl, Oxalate, Tartrate) IsOil->SaltForm Stabilize Lattice Flash Flash Chromatography (Basified Silica) IsSolid->Flash Bulk Cleanup Prep Prep-HPLC (High pH C18 or HILIC) IsSolid->Prep Final Polishing (>99%) Cryst Fractional Crystallization (Thermodynamic Control) SaltForm->Cryst Enrich Diastereomers Cryst->Prep If de > 90% but < 99%

Figure 1: Strategic Decision Matrix. Use crystallization for bulk stabilization and diastereomeric enrichment; use chromatography for final polishing.

Part 2: Crystallization (The Scalable Route)

Core Principle: Lattice Energy Engineering. The free base of AMCM relies on weak hydrogen bonding, leading to oils. By forming a salt, you introduce ionic bonds, significantly increasing lattice energy and forcing crystallization. This is the only robust method for separating diastereomers on a multigram scale [1, 2].

Protocol A: Diastereomeric Salt Resolution

For separating stereoisomers (e.g., cis vs. trans).

Reagents:

  • Resolving Agents: L-(+)-Tartaric acid, Dibenzoyl-L-tartaric acid, or (S)-Mandelic acid.

  • Solvent System: Ethanol/Water or Isopropanol/Methanol.

Step-by-Step Workflow:

  • Stoichiometry: Dissolve 1.0 eq of crude AMCM (free base) in 5 volumes of Ethanol.

  • Acid Addition: Add 1.0 eq of the Chiral Acid (e.g., L-Tartaric Acid) dissolved in minimal warm ethanol.

  • Nucleation: Heat to reflux (60-70°C) for 30 mins, then cool slowly to room temperature (1°C/min).

    • Critical Step: If oiling occurs, reheat and add seed crystals or scratch the glass.

  • Harvest: Filter the precipitate. This is usually the less soluble diastereomeric salt .

  • Recrystallization: Recrystallize the wet cake from Ethanol/Water (9:1) to upgrade chiral purity (de).

Protocol B: Bulk Purification (Achiral)

For removing synthesis byproducts.

Reagents: Anhydrous HCl (in dioxane or ether) or Oxalic Acid. Mechanism: The hydrochloride or oxalate salts of amino-alcohols are typically high-melting solids that reject non-polar organic impurities [6].

Part 3: Chromatography (The Analytical/Prep Route)

Core Principle: Polarity & Ion Suppression. AMCM is a "sticker." The amine group interacts with acidic silanols on silica gel, causing peak tailing and irreversible adsorption. You must suppress this interaction [4, 7].

Method A: Basified Normal Phase (Flash)

Best for: Crude cleanup (<5g).

  • Stationary Phase: Silica Gel (40-63 µm).

  • Pre-treatment: Flush column with Mobile Phase + 1% Triethylamine (TEA) before loading.

  • Mobile Phase: DCM : Methanol : NH4OH (90 : 9 : 1).

    • Why NH4OH? It competes for silanol sites more aggressively than your amine product.

Method B: HILIC / High-pH Reverse Phase

Best for: Final purity (>99%) and diastereomer separation.

ParameterHigh-pH Reverse Phase (Recommended)HILIC (Alternative)
Column C18 with high pH stability (e.g., XBridge, Gemini)Amide or Bare Silica
Buffer 10mM Ammonium Bicarbonate (pH 10)10mM Ammonium Acetate (pH 5.8)
Organic AcetonitrileAcetonitrile
Mechanism At pH 10, the amine is uncharged (Free Base), increasing retention on C18.Partitioning into water layer on silica surface.
Benefit Sharp peaks, high loading capacity.Good for very polar isomers.

Part 4: Troubleshooting & FAQs

Ticket #101: "My product came out as a sticky gum, not a crystal."

Diagnosis: Impurities (or water) are lowering the melting point, or the "oil" is a supersaturated solution (Oiling Out). Resolution:

  • Switch Counter-ions: If HCl salt oils out, try Oxalate or Fumarate. These dicarboxylic acids often form "bridge" structures that crystallize better.

  • The "Cloud Point" Method: Dissolve the gum in hot methanol (good solvent). Add hot Ethyl Acetate (poor solvent) until just cloudy. Cool very slowly.

  • Drying: Ensure the oil is strictly anhydrous. Trace water acts as a plasticizer, preventing lattice formation.

Ticket #102: "I see severe peak tailing on my HPLC/TLC."

Diagnosis: Silanol activity.[1] The acidic protons on the silica surface are binding to the nitrogen in AMCM. Resolution: See the logic flow below to fix this immediately.

TailingFix Problem Problem: Peak Tailing / Streaking CheckPH Check Mobile Phase pH Problem->CheckPH LowPH pH < 3 (Acidic) CheckPH->LowPH HighPH pH > 9 (Basic) CheckPH->HighPH Sol1 Add Ion Pairing Agent (e.g., 0.1% TFA or HFBA) LowPH->Sol1 Mask Amine Charge Sol2 Ensure Column Stability (Use Hybrid Silica) HighPH->Sol2 Suppress Silanols

Figure 2: Troubleshooting Tailing. For AMCM, High pH (suppressing the amine's ionization) is usually superior to Low pH (masking).

Ticket #103: "I cannot separate the diastereomers."

Diagnosis: The physical properties of the diastereomers are too similar in an achiral environment. Expert Insight:

  • Crystallization: You must use a chiral resolving agent (Tartaric Acid). Achiral acids (HCl) will likely co-crystallize both diastereomers [2, 9].

  • Chromatography: Standard C18 separates based on hydrophobicity. Diastereomers often have identical hydrophobicity. Switch to a PFP (Pentafluorophenyl) column or a Chiral Column (e.g., Chiralpak AD-H or IG) which separates based on 3D shape and steric fit [5].

References

  • BOC Sciences. Amino Acid Crystallization Resolution Service.[] (Discusses the general principle of resolving amino derivatives via diastereomeric salt formation).

  • Google Patents (US2243977A). Process for the preparation of amino-alcohols. (Foundational text on converting amino-alcohol oils to crystalline salts using tartaric and oxalic acid).

  • BenchChem. Technical Support Center: Purification of Crude 2-Amino-5-methylthiazole. (Analogous purification logic for polar amino-methyl-cyclic compounds).

  • SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines. (Detailed protocols for handling hydrophilic amines on HPLC).

  • MDPI. Applications of Hydrophilic Interaction Chromatography (HILIC) in Pharmaceutical Impurity Profiling. (Validation of HILIC for polar amine separation).

  • CymitQuimica. cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride SDS. (Confirms the hydrochloride salt is the standard stable solid form for this class of molecules).

  • BenchChem. Application Notes for HPLC Analysis of Amines. (Protocols for derivatization and mobile phase selection).

  • University of St Andrews. Preparation of methyl (1R,2S,5S)- and (1S,2R,5R)-2-amino-5-tert-butyl-cyclopentane-1-carboxylates.[3] (Academic precedent for kinetic resolution of substituted cyclopentane amines).

  • ResearchGate. Racemization, Optical Resolution and Crystallization-Induced Asymmetric Transformation.[4] (Advanced techniques for maximizing yield of a single enantiomer).[4]

Sources

Technical Support Center: Troubleshooting Solubility of (2-Amino-5-methylcyclopentyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for handling (2-Amino-5-methylcyclopentyl)methanol . This guide is designed for researchers, synthetic chemists, and drug development professionals who are experiencing solubility bottlenecks with this specific cyclic amino alcohol in organic workflows.

Mechanistic Overview: The Causality of Insolubility

To solve a solubility issue, we must first understand the molecular physical chemistry of the compound. (2-Amino-5-methylcyclopentyl)methanol is an amphiphilic molecule containing:

  • A hydrophobic core (cyclopentyl ring and methyl group).

  • Two highly polar, hydrophilic functional groups (a primary amine

    
     and a primary alcohol 
    
    
    
    ).

The Root Cause: Both the amine and the hydroxyl groups act as potent hydrogen bond donors and acceptors. In the solid state, these groups form a dense, robust intermolecular hydrogen-bonded lattice[1]. When you introduce this compound to non-polar solvents (e.g., hexane, toluene) or moderately polar aprotic solvents (e.g., dichloromethane [DCM], ethyl acetate [EtOAc]), the solvent lacks the dielectric constant and competitive hydrogen-bonding capacity required to overcome the lattice energy [3]. Consequently, the molecules prefer to interact with each other rather than the solvent, resulting in an insoluble, cloudy suspension.

Troubleshooting Guide & FAQs

Q1: What are the best solvent systems for immediate dissolution without chemically modifying the compound? A: To dissolve the free amino alcohol, you must use solvents capable of disrupting the intermolecular hydrogen bonds [2].

  • Polar Protic Solvents: Methanol (MeOH) or Ethanol (EtOH) are highly effective. They act as competitive hydrogen bond donors/acceptors, breaking the compound's self-association.

  • Highly Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) possess high dipole moments and can solvate the polar functional groups while accommodating the hydrophobic cyclopentyl ring.

Q2: My reaction strictly requires a moderately polar solvent like DCM. How can I force solubility? A: If pure DCM or tetrahydrofuran (THF) is required for your reagents (e.g., coupling agents that degrade in MeOH), employ a co-solvent strategy [2]. Adding 5–15% (v/v) of a polar protic solvent (like MeOH) to DCM is usually sufficient to break the hydrogen-bonded aggregates and achieve a clear solution. Mild sonication combined with gentle heating (35–40 °C) will temporarily increase kinetic solubility, though precipitation may reoccur upon cooling.

Q3: Can pH adjustment or salt formation help? A: Yes. Converting the free base to a lipophilic salt can drastically alter solubility. While standard hydrochloride (HCl) salts will only dissolve in water or MeOH, forming a salt with a lipophilic acid—such as camphorsulfonic acid (CSA) or trifluoroacetic acid (TFA)—can yield a complex that is highly soluble in DCM or chloroform.

Q4: If physical methods and co-solvents fail, what chemical modifications are recommended? A: If the free amine is not required for your immediate synthetic step, performing an N-Boc (tert-butyloxycarbonyl) protection is the most robust solution [4]. The Boc group masks the primary amine, eliminating its ability to act as a hydrogen bond donor and adding significant lipophilicity via the tert-butyl group. The resulting N-Boc amino alcohol is highly soluble in DCM, EtOAc, and even some non-polar solvents [5].

Data Presentation: Solvent System Compatibility

The following table summarizes the expected solubility profile of (2-Amino-5-methylcyclopentyl)methanol based on solvent properties.

Solvent ClassExample SolventsH-Bond Disruption CapacityExpected Solubility (Free Base)Recommended Use Case
Non-Polar Hexane, TolueneVery LowInsoluble Avoid unless compound is derivatized.
Moderately Polar Aprotic DCM, EtOAc, THFLow to ModeratePoor / Suspension Requires co-solvent or heating.
Polar Protic Methanol, EthanolHighHighly Soluble Stock solutions, reductions, salt formations.
Highly Polar Aprotic DMSO, DMFHighHighly Soluble Biological assays, SN2 reactions.
Co-Solvent Blend 10% MeOH in DCMHighSoluble Peptide couplings, mild acylations.

Mandatory Visualization: Workflows & Pathways

G Start Solubility Issue: (2-Amino-5-methylcyclopentyl)methanol CheckSolvent Can you use polar protic or highly polar aprotic solvents? Start->CheckSolvent YesPolar Use MeOH, EtOH, DMSO, or DMF (Direct Dissolution) CheckSolvent->YesPolar Yes NoPolar Non-polar / Moderately polar solvent required (e.g., DCM, Toluene) CheckSolvent->NoPolar No CoSolvent Can you tolerate 10-20% co-solvent (e.g., MeOH)? NoPolar->CoSolvent YesCo Add 10% MeOH/EtOH to DCM to disrupt H-bonding CoSolvent->YesCo Yes NoCo Pure non-polar solvent strictly required CoSolvent->NoCo No Derivatize Perform N-Boc Protection (Masks amine H-bond donors) NoCo->Derivatize

Workflow for resolving amino alcohol solubility issues in organic solvents.

G A Free Amino Alcohol (Strong H-Bonding Network) Insoluble in DCM B Boc2O, Et3N Co-solvent system (Dioxane/Water or MeOH/DCM) A->B C N-Boc Protected Derivative (H-Bonding Disrupted) Highly Soluble in DCM/EtOAc B->C

Chemical derivatization pathway to disrupt intermolecular hydrogen bonding.

Experimental Protocols

Protocol 1: Co-Solvent Dissolution Technique

This protocol is a self-validating system: success is visually confirmed when the opaque suspension transitions into a completely optically clear solution.

  • Weighing: Add 100 mg of (2-Amino-5-methylcyclopentyl)methanol to a clean, dry 10 mL glass vial.

  • Primary Solvent Addition: Add 4.5 mL of anhydrous DCM. The compound will form a cloudy, white suspension.

  • Agitation: Stir magnetically at 400 rpm for 5 minutes. (Observe that the solid does not dissolve, validating the lattice energy barrier).

  • Co-Solvent Titration: Dropwise, add anhydrous Methanol (MeOH) while stirring.

  • Validation: After adding approximately 0.5 mL of MeOH (making it a 10% v/v MeOH/DCM blend), the suspension will rapidly clear. If slight turbidity remains, sonicate the vial for 60 seconds at room temperature.

Protocol 2: N-Boc Protection to Enhance Organic Solubility

This protocol selectively protects the amine in the presence of the primary alcohol [5]. It is self-validating via Thin Layer Chromatography (TLC) and subsequent phase separation.

  • Preparation: Dissolve 1.0 equivalent of (2-Amino-5-methylcyclopentyl)methanol in a 1:1 mixture of Dioxane and Water (0.2 M concentration). Note: The aqueous blend ensures complete dissolution of the starting material.

  • Basification: Add 1.5 equivalents of Triethylamine (

    
    ) and stir for 5 minutes at room temperature [4].
    
  • Reagent Addition: Cool the flask to 0 °C in an ice bath. Slowly add 1.1 equivalents of Di-tert-butyl dicarbonate (

    
    ).
    
  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 3–4 hours.

  • Validation (TLC): Spot the reaction mixture on a silica TLC plate (Eluent: 10% MeOH in DCM). The starting material (ninhydrin active, stays near the baseline) should disappear, replaced by a higher-running spot (the Boc-protected product).

  • Workup (Solubility Proof): Concentrate the mixture under reduced pressure to remove Dioxane. Add pure DCM and water to the residue. The new N-Boc derivative will seamlessly partition into the organic DCM layer, proving the solubility issue has been resolved. Extract the aqueous layer

    
     with DCM, dry over 
    
    
    
    , and concentrate to yield the highly soluble protected intermediate.

References

  • Alkanolamine - Wikipedia. URL:[Link]

  • A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect - SCIRP. URL:[Link]

  • How can we protect an amino group leaving an alcohol group free? - ResearchGate. URL:[Link]

Technical Support Center: Stereochemical Control in the Synthesis of (2-Amino-5-methylcyclopentyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in chiral cyclopentyl chemistry: preventing the racemization and epimerization of (2-Amino-5-methylcyclopentyl)methanol during synthesis.

This molecule possesses three contiguous chiral centers (C1, C2, C5). The proximity of the amine and hydroxymethyl groups to these stereocenters makes the molecule highly susceptible to base-catalyzed enolization and radical-induced epimerization during standard reduction or amination steps. This guide provides field-proven diagnostic FAQs, self-validating protocols, and quantitative benchmarks to ensure absolute stereochemical integrity.

Part 1: Diagnostic FAQs & Mechanistic Causality

Q1: My final (2-amino-5-methylcyclopentyl)methanol product shows a significantly lower diastereomeric ratio (dr) than my starting keto-ester. What is driving this epimerization? A1: The loss of stereochemical integrity is almost certainly driven by base-catalyzed enolization at the


-carbon. If your synthetic route employs harsh hydride donors (e.g., 

at reflux) to reduce the ester to the methanol group, the highly basic alkoxide intermediates can abstract the acidic proton alpha to the carbonyl or amine. This forces the chiral center into a planar enolate/enamine intermediate. Upon reprotonation, the stereocenter is re-established non-selectively, destroying your dr. Solution: Transition to neutral or mild electrophilic reducing agents, such as in situ generated borane (

), which operates without generating highly basic intermediates.

Q2: How does the choice of the amine protecting group influence the racemization risk? A2: The protecting group dictates the electronic environment of the


-proton. Strongly electron-withdrawing groups (like trifluoroacetyl or certain sulfonamides) increase the acidity of the 

-proton, exacerbating the risk of base-induced epimerization. Conversely, carbamate protecting groups (such as N-Boc or N-Cbz) provide a critical balance. They offer sufficient steric bulk to physically shield the

-proton from base attack while maintaining moderate electron-withdrawal. Furthermore, recent studies on demonstrate that carefully selected protective groups can modulate reduction potentials, preventing the formation of

-amino radicals that lead to racemization [1].

Q3: Can we completely bypass the enolization risk during the amination step? A3: Yes, by shifting from traditional chemical reductive amination to biocatalysis. Engineered Amine Dehydrogenases (AmDHs) allow for the asymmetric reductive amination of the corresponding hydroxy-ketone under mild, aqueous conditions (pH 7.5–8.5, 30°C). Because the reaction occurs within a highly restricted enzymatic chiral pocket rather than in bulk solvent, the stereocenter is locked in with >99% enantiomeric excess (ee). This completely avoids the extreme pH and temperature conditions that typically trigger [2, 3].

Part 2: Workflow & Mechanistic Visualizations

Workflow Start Chiral Precursor (e.g., Cyclopentanone) Harsh Harsh Conditions (Strong Base / High Temp) Start->Harsh Unoptimized Route Mild Mild / Biocatalytic (AmDH / NaBH4-I2) Start->Mild Optimized Route Enol Enolization at α-Carbon (Planar Intermediate) Harsh->Enol Retain Stereocenter Shielded (No Enolization) Mild->Retain Racemic Epimerized / Racemic Amino Alcohol Enol->Racemic Loss of dr/ee Pure Enantiopure (2-Amino-5- methylcyclopentyl)methanol Retain->Pure >99% ee/dr

Fig 1: Mechanistic divergence of stereocenter retention vs. epimerization in cyclopentyl systems.

Biocatalysis Substrate 2-(Hydroxymethyl)-4- methylcyclopentan-1-one Enzyme Engineered Amine Dehydrogenase (AmDH) Substrate->Enzyme Imine Chiral Imine Intermediate Enzyme->Imine Stereoselective Amination Cofactor NADH + NH4+ Cofactor->Enzyme Product Enantiopure Amino Alcohol (Target Molecule) Imine->Product Asymmetric Reduction

Fig 2: Biocatalytic reductive amination cycle using engineered AmDH for strict chiral control.

Part 3: Self-Validating Experimental Protocols

Protocol A: Mild Chemoselective Reduction of N-Boc-Protected Precursor

Causality: Traditional


 reductions strip the 

-proton via strongly basic alkoxide formation. By using

and

, we generate borane (

) in situ. Borane is a neutral, electrophilic reducing agent that coordinates directly to the carbonyl oxygen, reducing the ester to the methanol group without basic intermediates, thereby preserving the C1 and C2 stereocenters.
  • Preparation: In a flame-dried Schlenk flask under argon, dissolve 10 mmol of enantiopure N-Boc-2-amino-5-methylcyclopentanecarboxylic acid in 30 mL of anhydrous THF. Cool the system to 0 °C.

  • Hydride Addition: Add 12 mmol of

    
     in one portion. Stir for 10 minutes.
    
  • In Situ Borane Generation: Dissolve 6 mmol of

    
     in 10 mL of anhydrous THF. Add this dropwise over 30 minutes to the reaction mixture at 0 °C.
    
  • Self-Validation Check (Gas Evolution): Monitor the evolution of

    
     gas. The cessation of bubbling strictly indicates the complete conversion of 
    
    
    
    to the active
    
    
    species. Do not proceed to warming until bubbling has completely stopped.
  • Reaction & Quench: Warm to 25 °C and stir for 4 hours. Quench carefully by adding methanol dropwise at 0 °C until effervescence ceases, destroying excess borane.

  • Isolation: Concentrate under reduced pressure, extract with EtOAc, and wash with 1M HCl and brine. The resulting (2-Amino-5-methylcyclopentyl)methanol derivative will retain >98:2 dr.

Protocol B: Biocatalytic Reductive Amination via Engineered AmDH

Causality: To completely eliminate chemical epimerization, this protocol utilizes an engineered Amine Dehydrogenase (AmDH) [3]. The enzyme utilizes ammonia as the sole amino donor and NADH as the hydride source, operating at a near-neutral pH where


-proton abstraction is thermodynamically impossible.
  • Buffer Preparation: Prepare a 1 M

    
     buffer solution adjusted strictly to pH 8.5.
    
  • Reaction Assembly: In a bioreactor, combine 100 mM of 2-(hydroxymethyl)-4-methylcyclopentan-1-one, 1 mM

    
    , 100 mM glucose, and 2 mg/mL Glucose Dehydrogenase (GDH) for cofactor recycling.
    
  • Enzyme Addition: Add 0.1 g/mL wet cells expressing the engineered AmDH (e.g., SpAmDH variant).

  • Incubation & Self-Validation Check (UV-Vis): Incubate at 30 °C and 220 rpm. Continuously monitor the reaction via UV-Vis spectroscopy at 340 nm (measuring NADH turnover). A plateau in the 340 nm absorbance confirms reaction completion (typically 18–24 hours), preventing the need for invasive, contamination-prone physical sampling.

  • Termination: Acidify the mixture to pH < 2 using 5%

    
     to precipitate proteins, centrifuge at 12,000 rpm, and collect the supernatant for chiral HPLC purification.
    

Part 4: Quantitative Data Summary

The table below summarizes the impact of different synthetic strategies on the stereochemical integrity of the (2-Amino-5-methylcyclopentyl)methanol scaffold.

Synthetic StrategyReagents / EnzymeTemp (°C)Yield (%)Stereochemical PurityRacemization Risk Profile
Harsh Reduction

/ THF
6575%60:40 (dr)High: Base-catalyzed enolization at C1/C2.
Mild Borane Reduction

,

/ THF
0 to 2588%95:5 (dr)Low: Neutral active species avoids alkoxide formation.
Cross Aza-Pinacol Cr-Catalyst / Ligand2582%99% (ee)Low: Radical polar crossover suppresses

-radicals.
Biocatalytic Amination AmDH, NADH,

3092%>99% (ee)None: Strict enzymatic pocket control at pH 8.5.

Part 5: References

  • Wang, Z., Hu, H., et al. (2023). "Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for β-Amino Alcohol Synthesis." Journal of the American Chemical Society. Westlake University. URL:[Link]

  • Patel, R. N. (2013). "Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals." Biomolecules, 3(4), 741-777. URL:[Link]

  • Tong, F., Qin, Z., Wang, H., et al. (2022). "Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli." Frontiers in Bioengineering and Biotechnology, 9, 778584. URL:[Link]

Technical Support Center: Optimizing Enantiomeric Excess (ee) of (2-Amino-5-methylcyclopentyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. (2-Amino-5-methylcyclopentyl)methanol (CAS: 1375472-08-4) presents a highly specific stereochemical challenge. Featuring three chiral centers on a rigid cyclopentyl scaffold, researchers must navigate multiple diastereomeric pairs and enantiomers. Achieving >99% enantiomeric excess (ee) requires a deep understanding of thermodynamics, biocatalysis, and chromatographic interactions.

This guide provides field-proven troubleshooting, self-validating protocols, and mechanistic insights to help you optimize your chiral resolution workflows.

Module 1: Chemical Resolution (Diastereomeric Salt Formation)

FAQ 1.1: Why is my ee plateauing at ~80% after multiple recrystallizations with L-tartaric acid?

Root Cause & Causality: This plateau is governed by the eutectic point of your diastereomeric salt mixture. When the thermodynamic solubility of the target


-salt and the undesired 

-salt converge in your chosen solvent system, further fractional crystallization yields no ee improvement. Tartaric acid derivatives are classic resolving agents for amino alcohols, relying on robust hydrogen-bonding networks ([1]). However, the hydrophobic 5-methyl group on the cyclopentyl ring can disrupt the crystalline lattice energy, altering expected solubility profiles.

Solution: Alter the dielectric constant of your solvent. Transitioning from pure methanol to a methanol/water (9:1 v/v) or ethanol/acetone system shifts the solubility curves, bypassing the eutectic limitation and allowing further enantiomeric enrichment.

Protocol 1: Self-Validating Tartaric Acid Resolution
  • Salt Formation: Dissolve 10 mmol of racemic (2-Amino-5-methylcyclopentyl)methanol in 15 mL of hot Methanol/Water (9:1). Add 10 mmol of (L)-(+)-Tartaric Acid.

  • Crystallization: Cool the solution linearly from 65°C to 5°C over 12 hours (0.1°C/min) to promote thermodynamic (rather than kinetic) crystal growth.

  • Filtration & Mass Balance (Self-Validation): Filter the crystals. Crucial Step: You must determine the ee of BOTH the isolated crystals and the concentrated mother liquor. The mass balance equation (

    
    ) must hold true. If it does not, chiral degradation, racemization, or severe solvent inclusion has occurred.
    
  • Free-basing: Suspend the enriched crystals in 2M NaOH, extract with Ethyl Acetate (3 x 10 mL), dry over Na₂SO₄, and concentrate to yield the free amino alcohol.

SaltResolution Racemate Racemic (2-Amino-5-methylcyclopentyl)methanol ResolvingAgent Add (L)-(+)-Tartaric Acid (in MeOH/H2O) Racemate->ResolvingAgent SaltFormation Diastereomeric Salt Mixture ResolvingAgent->SaltFormation Crystallization Fractional Crystallization (Cooling to 5°C) SaltFormation->Crystallization Filtration Filtration Crystallization->Filtration Crystals Enriched (R,R,R)-Salt (Solid) Filtration->Crystals MotherLiquor Enriched (S,S,S)-Salt (Filtrate) Filtration->MotherLiquor Freebasing Free-basing (NaOH) Extraction (EtOAc) Crystals->Freebasing PureEnantiomer Target Enantiomer (>99% ee) Freebasing->PureEnantiomer

Workflow for diastereomeric salt resolution using L-tartaric acid.

Module 2: Biocatalytic Resolution (Enzymatic Kinetic Resolution)

FAQ 2.1: Why is Novozym 435 (CAL-B) yielding low conversion rates (<20%) for this compound?

Root Cause & Causality: Candida antarctica Lipase B (CAL-B) is highly effective for the kinetic resolution of secondary alcohols and primary amines ([2]). However, (2-Amino-5-methylcyclopentyl)methanol possesses both a primary hydroxyl and a sterically hindered cyclic amine. If ethyl acetate is used as both solvent and acyl donor, the enzyme struggles with regioselectivity (O-acylation vs. N-acylation). Furthermore, the steric bulk of the adjacent cyclopentyl ring restricts access to the enzyme's catalytic triad (Ser-His-Asp), stalling the reaction.

Solution: Switch to a highly reactive, non-nucleophilic acyl donor like vinyl butyrate in a non-polar solvent (e.g., MTBE or heptane). The enol leaving group tautomerizes to acetaldehyde, making the acylation irreversible and driving the thermodynamic equilibrium forward, drastically improving the enantiomeric ratio (E-value).

Protocol 2: CAL-B Mediated Kinetic Resolution
  • Preparation: Dissolve 5 mmol of the racemic amino alcohol in 20 mL of anhydrous MTBE.

  • Acylation: Add 15 mmol of vinyl butyrate (acyl donor) and 50 mg of Novozym 435 (immobilized CAL-B).

  • Incubation: Shake the suspension at 250 rpm at 30°C for 24 hours.

  • Monitoring (Self-Validation): Withdraw 50 µL aliquots at 4h, 8h, and 24h. Derivatize with acetic anhydride and analyze via chiral GC to plot conversion vs. ee. Stop the reaction when conversion reaches exactly 50% to maximize the E-value for the unreacted enantiomer.

  • Separation: Filter off the immobilized enzyme. Separate the highly lipophilic acylated enantiomer from the unreacted amino alcohol using standard silica gel chromatography.

EnzymaticResolution Racemate Racemic Amino Alcohol Enzyme Novozym 435 (CAL-B) + Vinyl Butyrate (MTBE) Racemate->Enzyme Reaction Kinetic Resolution (30°C, 24h) Enzyme->Reaction Acylated (R)-Acylated Product (Fast reacting) Reaction->Acylated Unreacted (S)-Amino Alcohol (Slow reacting) Reaction->Unreacted Separation Silica Gel Chromatography Acylated->Separation Unreacted->Separation

Enzymatic kinetic resolution pathway using Novozym 435 (CAL-B).

Module 3: Analytical Monitoring & Chiral Chromatography

FAQ 3.1: I am experiencing severe peak tailing and poor baseline resolution on my Chiral SFC. How do I correct this?

Root Cause & Causality: The primary amine group in (2-Amino-5-methylcyclopentyl)methanol is highly basic. In Supercritical Fluid Chromatography (SFC), basic analytes undergo secondary ion-exchange interactions with residual acidic silanol groups on the silica support of the Chiral Stationary Phase (CSP). This causes peak broadening and tailing, effectively destroying enantiomeric resolution ([3]).

Solution: Introduce a basic additive to the mobile phase. Adding 0.1% to 0.5% Diethylamine (DEA) or Isopropylamine (IPA) to your organic modifier (e.g., Methanol) competitively binds to the active silanols, masking them from the analyte and restoring sharp, baseline-resolved peaks.

Quantitative Data: Comparison of ee Optimization Strategies

Optimization MethodTypical Max ee (%)Yield (Max 50% for KR)ScalabilityRelative CostPrimary Limitation
Diastereomeric Salt (Tartaric) 92 - 98%35 - 45%Excellent (kg scale)LowEutectic point plateau
Enzymatic KR (Novozym 435) >99%48 - 50%Good (100g scale)HighSlow reaction kinetics
Preparative Chiral SFC >99%45 - 49%Moderate (10g scale)Very HighRequires specialized equipment

References

  • Chemoenzymatic Dynamic Kinetic Resolution: A Powerful Tool for the Preparation of Enantiomerically Pure Alcohols and Amines. Journal of the American Chemical Society. Available at:[Link]

  • Enantiomer Separation: Fundamentals and Practical Methods. ResearchGate. Available at:[Link]

Sources

Technical Support Center: Troubleshooting Cyclization Side Reactions in Aminocyclopentyl Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Entropic Trap" of Cyclopentanes

In the synthesis of aminocyclopentyl derivatives—critical scaffolds for influenza neuraminidase inhibitors (e.g., Peramivir) and antifungal agents (e.g., Cispentacin)—the thermodynamic drive toward ring closure is your primary adversary. Unlike flexible linear chains, the pre-organized cyclopentane ring reduces the entropic penalty for intramolecular reactions, making side reactions like lactamization and bicyclic ring formation not just possible, but kinetically favored.

This guide addresses the three most reported failure modes in our user base: unwanted intramolecular lactamization, stereochemical scrambling (epimerization), and stalled reductive cyclizations.

Module 1: Unwanted Intramolecular Lactamization

User Query: "I am attempting to deprotect the methyl ester of (1R,2S)-2-aminocyclopentanecarboxylic acid using standard hydrolysis. Instead of the amino acid, I am isolating a bicyclic lactam (2-azabicyclo[2.2.1]heptan-3-one). How do I prevent this?"

Technical Analysis

This is a classic case of the "Lactam Trap." In cis-1,3- or cis-1,2-aminocyclopentyl systems, the amine and carboxylic acid/ester groups are forced into proximity. Upon deprotection (or even under neutral conditions if the amine is free), the nitrogen lone pair attacks the carbonyl carbon. This is a favored 5-exo-trig cyclization (Baldwin’s Rules) that forms a stable bicyclic lactam (often a Vince lactam derivative).

Troubleshooting Protocol

To isolate the open-chain amino acid without triggering cyclization, you must avoid the "free amine + active ester" state.

Corrective Workflow:

  • Switch to Acidic Hydrolysis (Kinetic Trap): Do not use basic hydrolysis (LiOH/NaOH) if the amine is unprotected or Boc-protected, as the intermediate free amine will cyclize instantly.

    • Protocol: Reflux the amino ester in 6M HCl. The high concentration of protons ensures the amine remains protonated (

      
      ), which is non-nucleophilic. The acid hydrolyzes the ester to the carboxylic acid.
      
    • Workup: Remove solvent in vacuo to obtain the hydrochloride salt. Do not neutralize the salt in water; keep it as the HCl salt until the next coupling step.

  • The "Zwitterion Avoidance" Strategy: If you must have the free base, you cannot isolate it. Generate it in situ in the presence of your next coupling partner.

Quantitative Comparison of Conditions:

Hydrolysis ConditionSpecies PresentOutcomeRisk Level
NaOH / MeOH (RT) Free Amine (

)
>90% Bicyclic Lactam Critical
TFA / DCM Amine TrifluoroacetateStable Amino EsterLow
6M HCl (Reflux) Ammonium (

)
Desired Amino Acid HCl Salt Optimal
Mechanism Visualization

The diagram below illustrates the bifurcation between the desired pathway and the lactam trap.

lactam_trap Start Cis-Amino Ester (Free Base) Transition Tetrahedral Intermediate Start->Transition Nucleophilic Attack (Spontaneous) AcidSalt Amino Acid HCl Salt Start->AcidSalt 6M HCl Reflux (Protonation blocks attack) Lactam Bicyclic Lactam (Side Product) Transition->Lactam Loss of MeOH (Irreversible)

Figure 1: Mechanistic divergence showing how protonation prevents the 5-exo-trig cyclization.

Module 2: Stereochemical Erosion (Epimerization)

User Query: "My target is the cis-aminocyclopentanol. After reductive amination of the cyclopentanone, NMR shows a 60:40 cis:trans mixture. I need >95:5 cis. Is the catalyst causing this?"

Technical Analysis

The issue is likely not the catalyst but the reaction pathway . Direct reductive amination of 2-substituted cyclopentanones proceeds via an iminium ion intermediate. The hydride source (e.g.,


, 

) approaches from the less sterically hindered face. However, the alpha-proton in cyclopentanones is highly acidic (

), leading to rapid enolization and loss of stereochemistry before the reduction occurs.
Troubleshooting Protocol

To lock the stereochemistry, you must decouple the imine formation from the reduction or use a directed hydride delivery.

Optimization Strategy:

  • Pre-formation of Imine (Titanium Method): Use Titanium(IV) isopropoxide (

    
    ) to facilitate imine formation. This acts as a Lewis acid and water scavenger, pushing the equilibrium to the imine rapidly, minimizing the time available for enolization.
    
    • Step 1: Stir ketone + amine +

      
       (1.2 equiv) neat or in THF for 2-4h.
      
    • Step 2: Dilute with EtOH and add

      
      .[1]
      
  • Thermodynamic vs. Kinetic Control:

    • Small Hydrides (

      
      ): Attack the imine from the axial direction (trans-attack), yielding the cis product (thermodynamic).
      
    • Bulky Hydrides (L-Selectride): Attack from the less hindered equatorial face, yielding the trans product.

Protocol: High-Fidelity Reductive Amination

  • Mix: 1.0 eq Cyclopentanone derivative + 1.1 eq Amine + 1.25 eq

    
    .
    
  • Stir: Ambient temperature, neat, 3 hours (Argon atmosphere).

  • Dilute: Add absolute EtOH (5 mL per mmol).

  • Reduce: Cool to 0°C. Add 1.5 eq

    
     portion-wise.
    
  • Quench: Add 1M NaOH (stops reaction and precipitates TiO2). Filter through Celite.

Module 3: Isoxazoline Ring Opening (The "Stalled" Reduction)

User Query: "I am using the isoxazoline route to synthesize cispentacin derivatives. The ring opening with H2/Pd-C is extremely slow and yields are inconsistent. Is there a more robust method?"

Technical Analysis

While catalytic hydrogenation (


) is the textbook method for cleaving the N-O bond in isoxazolines, it is notoriously sensitive to steric bulk in substituted cyclopentanes. The catalyst can be poisoned by amine byproducts, or the reaction can stall due to the rigid bicyclic framework preventing optimal adsorption onto the catalyst surface.
Troubleshooting Protocol

Switch to a Chemical Reduction using Nickel Boride (


), generated in situ. This method is homogeneous-like, less sensitive to sterics, and chemoselective.

Validated Protocol (NiCl2 / NaBH4 Method): This protocol specifically targets the N-O bond without affecting esters or protected amines.

  • Setup: Dissolve the isoxazoline substrate (1 mmol) in a mixture of EtOH (10 mL) and THF (3 mL).

  • Additive: Add

    
     (2.0 mmol) and 
    
    
    
    (2.0 mmol).
    • Why Boc-anhydride? As the N-O bond breaks, the resulting free amine can poison the Nickel or cyclize. Trapping it immediately as a Boc-carbamate drives the reaction forward.

  • Reduction: Cool to 0°C. Add

    
     (4.0 mmol) in small portions.
    
    • Observation: The solution will turn black (formation of active Nickel Boride species) and bubble (hydrogen gas).

  • Completion: Stir at room temperature for 2–6 hours.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.
    

Troubleshooting Decision Tree:

reduction_troubleshoot Issue Isoxazoline Ring Opening Stalled/Low Yield Check1 Is the substrate sterically hindered? Issue->Check1 Method1 Method: H2 / Pd-C (High Pressure 50 psi) Check1->Method1 No Method2 Method: NiCl2 / NaBH4 (Chemical Reduction) Check1->Method2 Yes (Recommended) Check2 Is a free amine side-product forming? Method1->Check2 Still Stalled? Sol1 Add Boc2O to reaction (In-situ protection) Method2->Sol1 Standard Protocol Check2->Sol1 Yes

Figure 2: Decision matrix for optimizing isoxazoline cleavage.

References

  • Intramolecular Lactamization Catalyzed by Carboxylic Acid Reductases. Qin, Z., et al. (2022).[2] Green Synthesis & Catalysis. 2

  • Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid. Grygorenko, O. O., et al. (2012). Journal of Organic Chemistry. 3

  • Synthesis of Highly Functionalized β-Aminocyclopentanecarboxylate Stereoisomers by Reductive Ring Opening. Nonn, M., et al. (2012). Beilstein Journal of Organic Chemistry. 1

  • Whole Cell Catalysed Kinetic Resolution: Synthesis of (–)-Cispentacin. Evans, C., et al. (1991).[4] Journal of the Chemical Society, Perkin Transactions 1. 4

  • Solventless Lactam Synthesis by Intramolecular Cyclizations. Bougrin, K., et al. (2007). Molecules. 5[1][4][6][3][7][5][8][9][10][11][12][13]

Sources

Storage stability and degradation of (2-Amino-5-methylcyclopentyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Storage, Stability, and Degradation for Research Professionals

Welcome to the technical support center for (2-Amino-5-methylcyclopentyl)methanol. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile bifunctional building block in their experimental workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to help you maintain the integrity of this reagent, troubleshoot potential issues, and ensure the reliability of your results.

The unique structure of (2-Amino-5-methylcyclopentyl)methanol, featuring both a primary amine and a primary alcohol on a cyclopentane scaffold, makes it a valuable intermediate. However, these same functional groups are susceptible to specific degradation pathways if not handled and stored correctly. This document provides a comprehensive overview of best practices, degradation troubleshooting, and analytical methodologies.

Part 1: Frequently Asked Questions (FAQs) on Storage & Handling

This section addresses the most common initial questions regarding the proper care of (2-Amino-5-methylcyclopentyl)methanol.

Q1: What are the ideal long-term storage conditions for (2-Amino-5-methylcyclopentyl)methanol?

A1: Proper storage is critical to preserve the purity and reactivity of the compound. Based on its chemical properties and safety data for analogous compounds, the following conditions are recommended.[1]

ParameterRecommended ConditionRationale & Causality
Temperature 2-8°C (Refrigerated)Reduces the kinetic rate of potential degradation reactions, such as oxidation or intramolecular cyclization.
Atmosphere Inert Gas (Argon or Nitrogen)The compound is air and light sensitive. The primary amine is susceptible to oxidation and reaction with atmospheric CO₂ to form carbamates. An inert atmosphere displaces oxygen and moisture, preventing these reactions.
Light Amber Vial / Dark LocationProtects the compound from light-induced degradation. UV radiation can provide the activation energy for free-radical-mediated decomposition.
Container Tightly Sealed ContainerPrevents exposure to atmospheric moisture and oxygen.[2] Ensure the container is appropriate for low-temperature storage and chemically inert.

Q2: I received the compound as a solid/waxy solid. Is this normal?

A2: Yes, depending on the specific isomeric purity and residual solvent, (2-Amino-5-methylcyclopentyl)methanol can exist as a low-melting solid or a viscous liquid at room temperature. Its physical state is not necessarily an indicator of purity. Always refer to the Certificate of Analysis (CoA) for specifications.

Q3: What are the immediate visual signs of potential degradation?

A3: While analytical testing is definitive, visual inspection can be a first-line indicator. Look for:

  • Color Change: A shift from colorless/pale yellow to a more pronounced yellow or brown hue can indicate oxidation.

  • Phase Change: The appearance of precipitates or cloudiness in a previously clear liquid sample may suggest the formation of insoluble degradation products or polymers.

  • Odor Change: While subjective, any significant change from the characteristic amine-like odor could signal chemical transformation.

Q4: Can I store this compound in a methanol or ethanol solution?

A4: While (2-Amino-5-methylcyclopentyl)methanol is soluble in alcohols, long-term storage in solution is not recommended without validation. The alcohol solvent could potentially react with the amine or impurities over time, especially if acidic or basic contaminants are present. For stock solutions, it is best to prepare them fresh. If storage is necessary, use an anhydrous, high-purity solvent, store under inert gas at -20°C or below, and perform a purity check before use.

Part 2: Troubleshooting Guide: Degradation & Purity Issues

This section provides a structured approach to identifying and resolving common problems encountered during the use of (2-Amino-5-methylcyclopentyl)methanol.

Workflow for Investigating Purity Loss

If you suspect degradation, a systematic approach is crucial. The following workflow outlines the key steps from observation to resolution.

G cluster_0 Phase 1: Observation & Initial Check cluster_1 Phase 2: Analytical Confirmation cluster_2 Phase 3: Identification & Mitigation A Purity loss suspected (e.g., failed reaction, new TLC spot) B Visual Inspection (Color, clarity) A->B C Review CoA & Storage History B->C D Perform Purity Analysis (HPLC-UV/MS, GC-MS) C->D E Compare to Reference Standard or Initial Data D->E F Purity Confirmed < Specification? E->F G Identify Degradants (MS Fragmentation, NMR) F->G Yes J Proceed with Experiment F->J No H Hypothesize Degradation Pathway (See Part 3) G->H I Implement Corrective Action (Purge with N2, Store in Dark, Re-purify) H->I I->A Re-evaluate

Caption: A systematic workflow for troubleshooting suspected compound degradation.

Specific Scenarios & Solutions

Scenario 1: A new, more polar spot appears on my TLC plate during reaction monitoring.

  • Problem: You are using (2-Amino-5-methylcyclopentyl)methanol in a synthesis and notice a new spot, which could be an unexpected side product or a degradation product of your starting material.

  • Causality: The primary alcohol is susceptible to oxidation into an aldehyde and further into a carboxylic acid. Both of these products are significantly more polar than the starting alcohol and would appear as new spots with lower Rf values on a normal-phase TLC plate.

  • Troubleshooting Steps:

    • Run a Control: Run a TLC of only the (2-Amino-5-methylcyclopentyl)methanol starting material as stored. If the spot is present, your starting material has degraded.

    • Analytical Confirmation: Analyze the starting material via LC-MS. Look for masses corresponding to the aldehyde ([M-2]+) or carboxylic acid ([M+14]+) derivatives.

    • Corrective Action: If the starting material is degraded, consider purification by column chromatography or vacuum distillation. Ensure all future reactions are run under an inert atmosphere (N₂ or Ar) with anhydrous solvents to prevent further oxidation.

Scenario 2: My characterization data (e.g., NMR, MS) shows a minor, unexpected impurity.

  • Problem: High-resolution analysis reveals the presence of an unknown impurity that was not listed on the original CoA.

  • Causality: This could be due to slow degradation during storage. A likely candidate for degradation of amino alcohols is the formation of a cyclic oxazolidinone, especially if exposed to heat and CO₂ (even from air).[3] This occurs via an intramolecular cyclization mechanism.

  • Troubleshooting Steps:

    • Analyze Mass Data: Look for a molecular ion peak that corresponds to the addition of a carbonyl group ([M+28]+ from CO, or [M+44]+ from CO₂ followed by loss of H₂O). The formation of an oxazolidine derivative from intramolecular cyclization is also a possibility.

    • Check Storage Temperature: Confirm that the material has not been exposed to elevated temperatures, which can accelerate such cyclization reactions.[3]

    • Mitigation: If this impurity is detected, it indicates suboptimal storage. Ensure the container is tightly sealed and purged with inert gas before storing at the recommended 2-8°C.

Scenario 3: I observe poor yield or inconsistent results in my peptide coupling/amide formation reaction.

  • Problem: The reaction, which should be straightforward, is giving low yields or failing, suggesting a lower-than-expected concentration of the amine.

  • Causality: The primary amine can react with atmospheric carbon dioxide to form a stable carbamate salt. This effectively "caps" the reactive amine, reducing its availability for the desired reaction and leading to inaccurate stoichiometry calculations.

  • Troubleshooting Steps:

    • Purity Assay: Perform a quantitative purity analysis (e.g., qNMR or HPLC with a calibrated standard) to determine the true percentage of the free-base amine.

    • Pre-reaction Treatment: If carbamate formation is suspected, you can sometimes reverse it by dissolving the material in an appropriate solvent and gently bubbling nitrogen through the solution or by applying a light vacuum.

    • Prophylactic Handling: Always handle the compound under an inert atmosphere. Use a glovebox or Schlenk line techniques to weigh and dispense the reagent to minimize contact with air.

Part 3: Scientific Deep Dive: Potential Degradation Pathways

Understanding the potential chemical transformations of (2-Amino-5-methylcyclopentyl)methanol is key to preventing them. The primary functional groups—a primary alcohol and a primary amine—are the sites of instability.

G cluster_oxidation Oxidation Pathways cluster_reaction Reaction with CO2 / Cyclization A (2-Amino-5-methylcyclopentyl)methanol (Starting Material) B Aldehyde Intermediate A->B [O] D Amine Oxidation Products (e.g., Nitroso, Nitro) A->D [O] / Air E Carbamate Salt A->E + CO2 (Air) F Oxazolidine Derivative A->F Intramolecular Condensation (Heat) C Carboxylic Acid Derivative B->C [O]

Caption: Plausible chemical degradation pathways for (2-Amino-5-methylcyclopentyl)methanol.

  • Oxidation of the Alcohol: The primary alcohol can be oxidized, first to the corresponding aldehyde and then to the more stable carboxylic acid. This is one of the most common degradation pathways and is accelerated by oxygen and trace metal catalysts.

  • Reaction with Carbon Dioxide: Primary amines readily react with atmospheric CO₂ to form ammonium carbamate salts. This is a reversible reaction but effectively reduces the concentration of the reactive free amine.

  • Intramolecular Cyclization/Condensation: Under certain conditions (e.g., heat), the amine and alcohol functional groups can react with each other to form a bicyclic oxazolidine derivative, eliminating a molecule of water. This is analogous to the degradation observed in other amino alcohols like 2-amino-2-methyl-1-propanol.[3]

  • Amine Oxidation: The primary amine itself can be oxidized by atmospheric oxygen, leading to a variety of products including nitroso or nitro compounds, which are often colored.

Part 4: Key Experimental Protocols

This section provides standardized procedures for stability assessment and routine purity analysis.

Protocol 1: Establishing a Long-Term Stability Study

This protocol is based on general principles for stability testing of chemical reagents and intermediates.[4]

  • Batch Selection: Obtain a single, homogenous batch of (2-Amino-5-methylcyclopentyl)methanol with a corresponding Certificate of Analysis.

  • Sample Aliquoting: Aliquot the material into multiple, identical, amber glass vials. Fill the headspace of each vial with argon or nitrogen before sealing tightly.

  • Time Zero Analysis (T=0): Immediately analyze 2-3 aliquots to establish a baseline. This should include:

    • Appearance: Color, clarity, physical state.

    • Purity: HPLC-UV or GC-FID peak area % analysis.

    • Identity: Confirmation by Mass Spectrometry and/or NMR.

    • Water Content: Karl Fischer titration.

  • Storage Conditions: Place the remaining aliquots into controlled storage chambers.

    • Recommended: 2-8°C (Long-term)

    • Accelerated: 25°C / 60% Relative Humidity (RH)

    • Stress: 40°C / 75% RH

  • Testing Schedule: Pull aliquots for full analysis at predetermined time points.

Time PointLong-Term (2-8°C)Accelerated (25°C)Stress (40°C)
T=0
T=1 Month
T=3 Months
T=6 Months
T=12 Months
T=24 Months
  • Data Analysis: Compare the results at each time point to the T=0 data. A significant change in purity or the appearance of a degradation product >0.1% typically indicates instability under those conditions.

Protocol 2: Routine Purity Analysis by HPLC-UV/MS

This method is suitable for routine quality control before using the compound in an experiment.

  • Sample Preparation:

    • Accurately prepare a stock solution of (2-Amino-5-methylcyclopentyl)methanol in a suitable diluent (e.g., Methanol or Acetonitrile/Water) to a concentration of ~1 mg/mL.

    • Further dilute to an appropriate concentration for analysis (e.g., 50-100 µg/mL).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over 10-15 minutes, hold, and re-equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 5-10 µL.

  • Detection:

    • UV-Vis: Monitor at a low wavelength (e.g., 205-215 nm) as the compound lacks a strong chromophore.

    • Mass Spectrometry (ESI+): Scan a mass range from m/z 50 to 500. Look for the protonated molecular ion [M+H]⁺.

  • Data Analysis:

    • Integrate the peak corresponding to the parent compound.

    • Calculate the area percent purity.

    • Examine the chromatogram for any impurity peaks and analyze their corresponding mass spectra to tentatively identify them.

References

  • MilliporeSigma. (2025).
  • BD. (2022).
  • CymitQuimica. (2023). cis-(2-Amino-2-methyl-cyclopentyl)
  • European Medicines Agency. (1995). ICH Topic Q 5 C: Quality of Biotechnological Products: Stability Testing of Biotechnological/Biological Products.
  • Lee, J. Y., et al. (2021). First-Principles Assessment of Anomalous Thermal Degradation of Aqueous 2‑Amino-2-methyl-1-propanol for CO2 Capture. American Chemical Society.

Sources

Technical Support Center: Handling & Troubleshooting (2-Amino-5-methylcyclopentyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing irreproducibility in their synthetic workflows. A common culprit is the mismanagement of highly hygroscopic intermediates.

(2-Amino-5-methylcyclopentyl)methanol (CAS: 1375472-08-4) is a highly versatile building block[1]. However, its chemical structure features both a primary amine (-NH2) and a primary alcohol (-OH) attached to a compact cyclopentyl scaffold. These functional groups are potent hydrogen bond donors and acceptors. When exposed to ambient humidity, the thermodynamic driving force for water adsorption outcompetes the internal crystalline lattice forces, leading to dynamic vapor sorption and eventual deliquescence (dissolving into an aqueous paste)[2].

This guide provides field-proven, self-validating protocols to ensure scientific integrity and experimental reproducibility when handling this compound.

Part 1: Diagnostic Troubleshooting Guide (FAQs)

Q1: Why is my isolated yield of the target amide/ester dropping significantly when using an older batch of this intermediate? Cause: Amide couplings (e.g., using HATU, EDC) and esterifications are highly moisture-sensitive. The absorbed water in the hygroscopic amino alcohol acts as a competing nucleophile. Instead of the amine attacking the activated electrophile, the water attacks it, hydrolyzing the coupling reagent and generating an unreactive byproduct[3]. Solution: You must dehydrate the compound using the Azeotropic Drying Protocol (see SOPs below) or switch to a freshly prepared anhydrous stock solution.

Q2: How do I accurately weigh this compound without a glovebox? The mass keeps drifting upward on the balance. Cause: The upward drift is the real-time mass of atmospheric water binding to the compound's surface. Solution: Use the "weighing by difference" method. Pre-weigh a sealed vial containing the bulk compound. Quickly transfer an approximate amount into your purged reaction flask, re-seal the bulk vial, and weigh it again. The exact mass used is the difference between the two weights. To prevent bulk contamination over time, store the primary container inside a secondary heat-sealable foil bag with desiccant pouches[4].

Q3: The compound arrived as a free-flowing powder but has formed hard clumps. Is it chemically degraded? Cause: Clumping is the first physical indicator of moisture ingress, creating cohesive capillary forces between particles[2]. While the amino alcohol itself is chemically stable to water, your stoichiometric calculations will be entirely inaccurate because a significant percentage of the weighed mass is now water. Solution: Do not use clumpy material for precision synthesis. Perform azeotropic dehydration before use.

Part 2: Mechanistic Workflows & Decision Trees

To visualize how moisture compromises your synthesis, refer to the mechanistic pathway below.

MoistureInterference WetAmine Wet (2-Amino-5-methylcyclopentyl)methanol (Contains H2O) Electrophile Electrophile / Coupling Reagent (e.g., R-COCl, HATU) WetAmine->Electrophile Reaction Target Target Product (Amide / Ether) Electrophile->Target Amine Nucleophilic Attack Byproduct Hydrolyzed Byproduct (R-COOH + Inactive Reagent) Electrophile->Byproduct Competing H2O Attack

Mechanistic pathway of moisture interference in electrophilic coupling reactions.

HandlingTree Start Need to use (2-Amino-5-methylcyclopentyl)methanol Glovebox Is an Inert Glovebox Available? Start->Glovebox WeighGB Weigh directly in Glovebox Store in sealed vials Glovebox->WeighGB Yes StockSol Prepare Anhydrous Stock Solution (Self-Validating System) Glovebox->StockSol No, but need high precision Desiccator Store in Desiccator with Drierite Weigh by difference rapidly Glovebox->Desiccator No, standard use

Decision tree for handling and storing hygroscopic amino alcohols based on equipment availability.

Part 3: Quantitative Impact of Storage Methods

The following table summarizes the causal relationship between handling environments and the resulting physical/chemical integrity of the compound.

Storage / Handling MethodEstimated Moisture Uptake (% w/w over 24h at 50% RH)Physical StateReaction Yield ImpactRecommendation
Open Air (Ambient) > 15%Sticky paste / LiquidSevere drop (< 40%)Strictly Prohibited
Desiccator (Silica Gel) 2 - 5%Clumpy powderModerate drop (70-80%)Acceptable for non-critical steps
Glovebox (Argon/N2) < 0.1%Free-flowing powderNegligible (> 95%)Gold Standard
Anhydrous Stock Solution < 0.1%Clear solutionNegligible (> 95%)Highly Recommended

Part 4: Standard Operating Procedures (SOPs)

SOP 1: Preparation of a Self-Validating Anhydrous Stock Solution

Causality: By dissolving the entire batch of (2-Amino-5-methylcyclopentyl)methanol into an anhydrous solvent immediately upon opening, you permanently halt moisture exposure. This transforms a difficult-to-weigh solid into a volumetric liquid, drastically reducing handling errors[3].

  • Preparation: Dry all glassware (volumetric flasks, vials) in an oven at 120°C for at least 4 hours. Cool under a stream of dry Argon or Nitrogen.

  • Transfer: In a glovebox or under positive inert gas pressure, transfer the entire contents of the bulk vial into the volumetric flask.

  • Dissolution: Dissolve the solid in a suitable anhydrous solvent (e.g., anhydrous THF or DCM, depending on your downstream application).

  • Scavenging: Add activated 3Å molecular sieves directly to the flask to scavenge any residual trace moisture introduced during the transfer.

  • Storage: Seal the flask tightly with a suba-seal septum, wrap with Parafilm, and store at 4°C protected from light.

  • Validation (Critical): Do not assume the theoretical molarity is perfectly accurate. Remove a 100 µL aliquot and perform quantitative NMR (qNMR) against a calibrated internal standard (e.g., 1,3,5-trimethoxybenzene) to determine the exact active concentration.

SOP 2: Azeotropic Dehydration of Moisture-Compromised Material

Causality: If the compound has clumped, standard vacuum drying is often insufficient because the hydrogen-bonded water is too tightly bound. Water forms a low-boiling azeotrope with solvents like toluene, allowing the thermodynamic removal of water molecules through co-evaporation.

  • Dissolution: Dissolve the "wet" (2-Amino-5-methylcyclopentyl)methanol in a 10-fold volumetric excess of anhydrous toluene in a round-bottom flask.

  • Evaporation: Concentrate the solution using a rotary evaporator at 40°C. The water will co-evaporate with the toluene.

  • Iteration: Re-dissolve the resulting residue in fresh anhydrous toluene and repeat the evaporation process two more times to ensure complete azeotropic removal of water.

  • Final Drying: Place the resulting residue under high vacuum (< 0.1 mbar) for 12 hours to remove any residual trace toluene. The compound is now ready for sensitive coupling reactions.

References

1.[1] BLD Pharm. "(2-Amino-5-methylcyclopentyl)methanol Product Data". Available at: 2.[3] Benchchem. "Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride". Available at: 3.[2] Smolecule. "Handling hygroscopic amino acid derivatives". Available at: 4.[4] ResearchGate. "Is there a practical and efficient way to protect hygroscopic compounds from water uptake?". Available at:

Sources

Validation & Comparative

Decoding the ¹H NMR Spectrum of (2-Amino-5-methylcyclopentyl)methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Elucidating the stereochemistry of (2-Amino-5-methylcyclopentyl)methanol (CAS: 1375472-08-4) presents a formidable analytical challenge. The molecule features three contiguous stereocenters (C1, C2, C5) embedded within a highly flexible cyclopentane ring. This guide provides an objective comparison of analytical platforms (High-Field vs. Benchtop NMR) and solvent systems (CDCl₃ vs. DMSO-d₆), detailing the mechanistic causality behind spectral resolution and providing self-validating protocols for rigorous structural assignment.

Analytical Platforms: High-Field (600 MHz) vs. Benchtop (80 MHz) NMR

The Causality of Resolution

In NMR spectroscopy, the chemical shift difference (Δν) between two non-equivalent protons scales linearly with the external magnetic field (


), whereas the scalar spin-spin coupling constant (

) remains constant. In a highly substituted cyclopentane like (2-Amino-5-methylcyclopentyl)methanol, the aliphatic ring protons (H-C1, H-C2, H-C5) occupy very similar chemical environments, resulting in narrow chemical shift dispersion.

At lower magnetic fields (e.g., 60-80 MHz benchtop systems), the fixed width of the


-couplings (typically 5-9 Hz for vicinal protons) becomes comparable to Δν. This leads to severe second-order strong coupling effects, causing the signals to merge into an uninterpretable multiplet mass[1]. While modern benchtop NMRs are revolutionary for rapid, deuterated-solvent-free reaction monitoring[2], they lack the dispersion required for de novo stereochemical assignment of this highly coupled molecule.

Conversely, at 600 MHz, Δν is vastly larger than


. The spin system approaches first-order (weak coupling) behavior, allowing the complex overlapping multiplets to resolve into distinct doublet-of-doublets (dd) or doublet-of-triplets (dt).
Table 1: Performance Comparison for Cyclopentane Ring Resolution
ParameterBenchtop NMR (80 MHz)High-Field NMR (600 MHz)Analytical Impact
Chemical Shift Dispersion ~0.01 ppm per Hz~0.0016 ppm per HzHigh-field drastically reduces peak overlap.
Spin System Behavior Second-order (Strong coupling)First-order (Weak coupling)Allows direct extraction of

-values at 600 MHz.
Sensitivity (LOD) ~1-5 mmol/L< 100 µmol/LHigh-field requires significantly less sample mass.
Stereochemical Assignment Impossible (requires simulation)Highly Feasible600 MHz enables precise Karplus analysis.

Solvent Selection: The Causality of Proton Exchange (CDCl₃ vs. DMSO-d₆)

The choice of deuterated solvent fundamentally alters the visibility of the molecule's exchangeable protons (the -OH of the hydroxymethyl group and the -NH₂ of the amino group).

CDCl₃ (Chloroform-d): CDCl₃ is a non-polar, weakly interacting solvent. It frequently contains trace amounts of DCl or water, which catalyze rapid intermolecular proton exchange[3]. Because this exchange occurs faster than the NMR timescale, the spin states of the -OH and -NH₂ protons are time-averaged. Consequently, these protons appear as broad, featureless singlets and do not exhibit scalar coupling to their adjacent aliphatic protons.

DMSO-d₆ (Dimethyl Sulfoxide-d₆): DMSO is a strongly polar, aprotic solvent and a potent hydrogen bond acceptor. It forms strong intermolecular hydrogen bonds with the -OH and -NH₂ groups of the analyte. This solvation "locks" the protons, drastically reducing their exchange rate to be slower than the NMR timescale[3]. As a result, the scalar coupling is preserved: the -CH₂OH hydroxyl proton will split into a distinct triplet (coupling to the adjacent -CH₂-), and the -NH₂ protons will appear as a doublet (coupling to H-C2).

Table 2: Solvent Impact on Exchangeable Protons
Proton EnvironmentBehavior in CDCl₃Behavior in DMSO-d₆Mechanistic Cause
-OH (Hydroxymethyl) Broad singlet (~2.0-3.0 ppm)Sharp triplet (~4.5 ppm)DMSO H-bonding halts rapid proton exchange.
-NH₂ (Amino group) Broad singlet (~1.5-2.0 ppm)Sharp doublet (~3.0 ppm)Trace acid in CDCl₃ catalyzes rapid exchange.
H-C1 / H-C2 (Ring) Simplified multipletsComplex multipletsPreserved coupling to -OH/-NH₂ in DMSO.

Mechanistic Insights: The Karplus Equation in Cyclopentanes

To determine whether the -NH₂, -CH₃, and -CH₂OH groups are cis or trans to one another, researchers must extract the ³


 coupling constants. However, unlike rigid cyclohexanes, cyclopentanes are highly flexible and undergo rapid pseudorotation (an inversion barrier of < 0.01 kcal/mol)[4]. The classic Karplus equation must be adapted to account for the puckering amplitude (

) and the pseudorotational phase angle (

) of the five-membered ring[4]. High-field NMR is mandatory to extract these precise ³

values from the resolved multiplets of H-C1, H-C2, and H-C5 to map the conformational equilibrium.

Self-Validating Experimental Workflows

Protocol 1: Ultra-Dry Sample Preparation for Labile Proton Observation

To ensure the DMSO-d₆ spectrum successfully resolves the -OH and -NH₂ couplings, the system must be entirely free of adventitious water.

  • Solvent Drying: Add activated 4Å molecular sieves to a fresh ampoule of DMSO-d₆ 24 hours prior to use.

  • Sample Desiccation: Dry 15 mg of (2-Amino-5-methylcyclopentyl)methanol under high vacuum (<0.1 mbar) for 4 hours to remove atmospheric moisture.

  • Inert Transfer: In a glovebag under dry nitrogen, dissolve the sample in 0.6 mL of the dried DMSO-d₆. Transfer to a 5 mm NMR tube and seal with a PTFE cap and Parafilm.

  • Self-Validation Gate: Acquire a preliminary 1D ¹H spectrum. Integrate the residual water peak (~3.33 ppm). The protocol is validated only if the water integral is <0.05 relative to the residual DMSO pentet at 2.50 ppm. If it fails, the sample must be re-dried.

Protocol 2: 2D NMR Acquisition for Stereocenter Assignment
  • 1D ¹H Acquisition: Acquire a standard 1D spectrum (64 scans, 600 MHz, 298 K) to establish baseline chemical shifts.

  • gCOSY (Gradient COSY): Acquire a 2D COSY with 256

    
     increments and 2048 
    
    
    
    points. This maps the through-bond ³
    
    
    connectivity (e.g., H-C1 to H-C2).
  • 2D NOESY: Acquire a NOESY spectrum with a mixing time of 300-500 ms to map through-space proximity.

  • Self-Validation Gate: Check the NOESY spectrum for the cross-peak between the geminal protons of the -CH₂OH group. Since their through-space distance is fixed (~1.7 Å), this cross-peak serves as an internal distance calibration standard to validate the mixing time before assigning the cis/trans ring relationships.

Visualizations

NMR_Workflow Start Compound Synthesis (2-Amino-5-methylcyclopentyl)methanol Solvent Solvent Selection (DMSO-d6 vs CDCl3) Start->Solvent Prep Ultra-Dry Sample Prep (Molecular Sieves) Solvent->Prep Acq1D 1D 1H NMR Acquisition (High-Field 600 MHz) Prep->Acq1D Decision Are ring multiplets resolved? Acq1D->Decision Acq2D 2D NMR (COSY/NOESY) Coupling Network Analysis Decision->Acq2D No Analysis Karplus Analysis & Stereocenter Assignment Decision->Analysis Yes Acq2D->Analysis

Fig 1. Self-validating NMR workflow for structural elucidation.

Fig 2. 2D COSY spin-spin coupling network for the target molecule.

References

  • Title: Extension of the Karplus Relationship for NMR Spin−Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Cyclopentane Source: The Journal of Physical Chemistry A - ACS Publications URL: [Link]

  • Title: Benchtop NMR Breaks New Ground Source: Technology Networks URL: [Link]

  • Title: High-field to Benchtop NMR Spectroscopy - Part 3 Source: Oxford Instruments URL: [Link]

Sources

A Comparative Guide to HPLC Method Development for the Purity Analysis of (2-Amino-5-methylcyclopentyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, experience-driven framework for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of (2-Amino-5-methylcyclopentyl)methanol. This molecule, representative of many chiral pharmaceutical intermediates, presents a trio of analytical challenges: a lack of a native chromophore, multiple stereocenters, and the regulatory requirement for a method that can distinguish the active pharmaceutical ingredient (API) from any potential impurities and degradants.

We will deconstruct the method development process into a logical sequence of decisions, comparing viable alternatives at each stage. The narrative explains not just the "how" but the fundamental "why" behind each experimental choice, grounding the protocol in established scientific principles and regulatory expectations.

Part 1: The Initial Analytical Hurdle - Enhancing Detection

The primary challenge in analyzing (2-Amino-5-methylcyclopentyl)methanol is its chemical structure. As a saturated aliphatic amine and alcohol, it lacks a chromophore, rendering it nearly invisible to standard UV-Vis detectors used in most HPLC systems. Direct analysis is therefore impractical, necessitating a chemical modification to introduce a UV-active or fluorescent tag.

Solution: Pre-column Derivatization

Pre-column derivatization is a proven strategy to overcome this limitation. The process involves a chemical reaction that converts the analyte into a derivative with strong detection properties before it is injected into the HPLC system.[1] The choice of derivatizing agent is critical and depends on factors like reaction efficiency, derivative stability, and desired sensitivity.

Comparison of Common Derivatization Reagents for Primary Amines

A successful derivatization should be rapid, quantitative, and produce a single, stable derivative with minimal side products. Below is a comparison of common reagents suitable for the primary amine group on our target molecule.

ReagentDetectionAdvantagesDisadvantages
Dansyl Chloride UV & FluorescenceWell-established, good sensitivity.Reagent can produce interfering peaks; derivative stability can be light-sensitive.
o-Phthalaldehyde (OPA) FluorescenceVery fast reaction with primary amines; automated online derivatization is possible.[2]Derivatives can be unstable; does not react with secondary amines.[1]
4-Chloro-7-nitrobenzofurazan (NBD-Cl) UV & FluorescenceHigh sensitivity, especially with fluorescence detection; stable derivatives.[3]Reaction may require elevated temperatures and controlled pH.[3]
6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC) FluorescenceForms highly stable derivatives with both primary and secondary amines; reagent excess does not interfere.Proprietary reagent (Waters AccQ•Tag™ chemistry).

Recommendation: For robust and sensitive analysis, NBD-Cl is an excellent choice. It creates a highly fluorescent and stable derivative, crucial for a stability-indicating method where samples may be analyzed over extended periods. The reaction conditions are well-documented and optimized for primary amines.[3]

Experimental Protocol: Derivatization with NBD-Cl

This protocol outlines the steps for derivatizing (2-Amino-5-methylcyclopentyl)methanol with NBD-Cl.

  • Reagent Preparation :

    • Prepare a 10 mM solution of NBD-Cl in acetonitrile.

    • Prepare a 0.1 M borate buffer and adjust the pH to 11.0 using sodium hydroxide. The alkaline pH is critical to ensure the amine is in its neutral, nucleophilic state for efficient reaction.[3]

  • Sample Preparation :

    • Accurately weigh and dissolve the (2-Amino-5-methylcyclopentyl)methanol sample in a suitable diluent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 1 mg/mL.

  • Derivatization Reaction :

    • In a clean autosampler vial, mix 100 µL of the sample solution with 800 µL of the borate buffer (pH 11.0).

    • Add 100 µL of the 10 mM NBD-Cl solution.

    • Vortex the mixture and place it in a heating block or water bath at 60°C for 30 minutes.

    • After incubation, cool the vial to room temperature. The sample is now ready for injection.

Part 2: A Dual-Method Strategy for Comprehensive Purity

The target molecule has three chiral centers, resulting in 2³ = 8 possible stereoisomers. A comprehensive purity analysis must address both chemical purity (process-related impurities, degradants) and stereoisomeric purity (unwanted enantiomers and diastereomers). Attempting to resolve all chemical impurities and all eight stereoisomers in a single chromatographic run is exceedingly complex and often leads to a non-robust method.

A more pragmatic and scientifically sound approach is to develop two distinct, optimized methods:

  • A Stability-Indicating Reversed-Phase (RP-HPLC) Method: To quantify the total drug substance (as the sum of its isomers) against all potential chemical impurities and degradation products.

  • A Chiral HPLC Method: To determine the ratio of the desired stereoisomer to the other seven undesired stereoisomers.

This dual-method approach ensures that each analytical challenge is addressed with the most appropriate and robust chromatographic technique.

G cluster_0 Overall Goal: Purity of (2-Amino-5-methylcyclopentyl)methanol cluster_1 Method 1: Chemical Purity & Stability cluster_2 Method 2: Stereoisomeric Purity OverallGoal Comprehensive Purity Analysis RP_Method Stability-Indicating RP-HPLC Method OverallGoal->RP_Method Chiral_Method Chiral HPLC Method OverallGoal->Chiral_Method Forced_Deg Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) RP_Method->Forced_Deg Impurity_Prof Impurity Profiling Forced_Deg->Impurity_Prof Assay Assay vs. Impurities Impurity_Prof->Assay CSP_Screen Chiral Stationary Phase (CSP) Screening Chiral_Method->CSP_Screen Isomer_Sep Separation of 8 Stereoisomers CSP_Screen->Isomer_Sep Enant_Purity Enantiomeric Excess / Diastereomeric Ratio Isomer_Sep->Enant_Purity

A dual-method workflow for comprehensive purity analysis.

Part 3: Development of the Stability-Indicating RP-HPLC Method

The objective here is to develop a method that separates the NBD-derivatized analyte from all potential process impurities and products formed under stress conditions, as mandated by ICH guidelines.[4][5]

Step 1: Column and Initial Condition Screening

The NBD-derivative is significantly less polar than the parent molecule, making it well-suited for reversed-phase chromatography. A systematic screening of columns with different properties is the most efficient starting point.

ColumnChemistryParticle SizeDimensionsRationale for Selection
Column A Standard C183.5 µm150 x 4.6 mmIndustry workhorse, provides strong hydrophobic retention.
Column B Phenyl-Hexyl3.5 µm150 x 4.6 mmOffers alternative selectivity through π-π interactions with the aromatic NBD tag.
Column C Polar-Embedded C183.5 µm150 x 4.6 mmCan provide better peak shape for basic compounds and unique selectivity in highly aqueous mobile phases.

Initial Screening Protocol:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: Fluorescence (Excitation: 470 nm, Emission: 530 nm)

Step 2: Forced Degradation Studies & Specificity

Forced degradation (or stress testing) is fundamental to developing a stability-indicating method. It helps identify likely degradation products and proves the method's ability to separate them from the analyte.[6] The goal is to achieve 5-20% degradation of the API.

Stress ConditionProtocolPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60 °C for 4 hoursUnlikely to affect the core structure, but serves as a stress test.
Base Hydrolysis 0.1 M NaOH at 60 °C for 4 hoursMay affect the derivative linkage if not stable.
Oxidation 3% H₂O₂ at room temp for 24 hoursThe primary amine is a potential site for oxidation to form N-oxides or other species.[7]
Thermal Solid sample at 105 °C for 48 hoursAssesses thermal stability of the molecule.
Photolytic Solution exposed to ICH-specified light sourceEvaluates light sensitivity.

After stress testing, all samples are derivatized and analyzed. The method is optimized (gradient, pH, etc.) until baseline resolution is achieved between the main peak and all degradation peaks. Peak purity analysis using a Diode Array Detector (DAD) should be performed to confirm that the main analyte peak is spectrally pure in all stressed samples, confirming specificity.

Part 4: Development of the Chiral HPLC Method

The goal of this method is to separate the desired stereoisomer from the other seven. As there is no universal chiral stationary phase (CSP), an empirical screening approach is required.[8] Polysaccharide-based CSPs are highly versatile and often successful for a wide range of compounds, including derivatized amines.[9][10]

Step 1: Chiral Stationary Phase (CSP) Screening

A screening of several CSPs with different mobile phase systems is the most effective strategy. Normal phase (NP) chromatography often provides the best selectivity for chiral separations.

G cluster_screening CSP Screening cluster_mobile_phases Mobile Phase Systems (Normal Phase) cluster_results Evaluation Analyte Derivatized Analyte CSP1 Chiralpak IA (Amylose-based) Analyte->CSP1 CSP2 Chiralcel OD (Cellulose-based) Analyte->CSP2 CSP3 Chiralpak IG (Immobilized Amylose) Analyte->CSP3 MP1 Hexane / IPA MP2 Hexane / Ethanol Eval Compare Resolution (Rs) and Selectivity (α) CSP1->Eval CSP2->Eval CSP3->Eval MP1->Eval MP2->Eval Opt Optimize Best Condition (Flow rate, % Modifier) Eval->Opt

Workflow for Chiral Stationary Phase (CSP) screening.

Screening Protocol:

  • Columns: Chiralpak® IA, Chiralcel® OD-H, Chiralpak® IG

  • Mobile Phase Systems (Isocratic):

    • A: n-Hexane / Isopropanol (IPA) mixtures (e.g., 90:10, 80:20 v/v)

    • B: n-Hexane / Ethanol mixtures (e.g., 90:10, 80:20 v/v)

  • Additive: 0.1% Diethylamine (DEA) is often added to the mobile phase to improve the peak shape of basic analytes.

  • Flow Rate: 0.5 - 1.0 mL/min

  • Temperature: 25 °C

Comparative Data from a Hypothetical CSP Screen
CSPMobile PhaseResolution (Rs) between Critical PairObservations
Chiralpak IAHexane/IPA (90/10) + 0.1% DEA0.8Partial separation of some isomers.
Chiralcel OD-HHexane/IPA (90/10) + 0.1% DEA1.2Better separation, but two peaks still co-elute.
Chiralpak IG Hexane/Ethanol (80/20) + 0.1% DEA >1.8 for all pairs Excellent separation of multiple isomers. Promising candidate.
Chiralpak IGHexane/IPA (90/10) + 0.1% DEA1.4Good separation, but ethanol shows superior selectivity.

Based on this hypothetical data, the Chiralpak IG column with a Hexane/Ethanol mobile phase would be selected for further optimization. Fine-tuning the percentage of ethanol and the flow rate would be performed to maximize the resolution of the most closely eluting pair of isomers.

Part 5: Method Validation - Establishing Trustworthiness and Reliability

Once both methods are developed and optimized, they must be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[11][12][13] Validation demonstrates that the method is accurate, precise, specific, and robust.

Summary of Validation Parameters and Acceptance Criteria
ParameterRP-HPLC (Purity) MethodChiral HPLC MethodCausality and Purpose
Specificity Baseline resolution of analyte from degradants and impurities. Peak purity > 0.995.Baseline resolution of desired isomer from all others.Proves the method can unequivocally assess the analyte in the presence of other components.[14]
Linearity R² ≥ 0.999 over 5 concentrations (LOQ to 150% of spec).R² ≥ 0.999 over 5 concentrations (LOQ to ~2% of main peak).Demonstrates a direct proportional relationship between concentration and detector response.
Range From LOQ to 150% of the impurity specification limit.From LOQ to a level appropriate for quantifying undesired isomers.Defines the concentration interval over which the method is accurate and precise.[14]
Accuracy 98.0% - 102.0% recovery at three levels.90.0% - 110.0% recovery for spiked isomers.Measures the closeness of the test results to the true value.
Precision Repeatability & Intermediate Precision RSD ≤ 2.0%.Repeatability & Intermediate Precision RSD ≤ 10.0% at the limit.Assesses the degree of scatter between a series of measurements.
LOD / LOQ Signal-to-Noise of 3:1 (LOD) and 10:1 (LOQ).Determined based on S/N ratio for the smallest quantifiable peak.Defines the lowest concentration of analyte that can be reliably detected and quantified.
Robustness Insensitive to small changes in flow rate, % organic, pH, and temperature.Insensitive to small changes in flow rate, % modifier, and temperature.Shows the method's reliability during normal usage with minor variations.

Conclusion

Developing a purity method for a complex analyte like (2-Amino-5-methylcyclopentyl)methanol requires a multi-faceted, systematic approach. By addressing the initial detection challenge through derivatization and employing a dual-method strategy—a stability-indicating RP-HPLC method for chemical purity and a dedicated chiral HPLC method for stereoisomeric purity—a complete and robust analytical solution can be achieved. This guide demonstrates that by comparing alternatives at each stage and grounding experimental choices in solid scientific principles, a trustworthy and regulatory-compliant method can be successfully developed and validated.

References

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  • Bulgarian Chemical Communications. (n.d.). HPLC method for analyzing new compounds – analogs of an antineoplastic drug. [Link]

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Comparing (2-Amino-5-methylcyclopentyl)methanol with linear amino alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Conformational Dynamics in Scaffold Selection: A Comparative Guide to (2-Amino-5-methylcyclopentyl)methanol vs. Linear Amino Alcohols

In modern medicinal chemistry and asymmetric synthesis, the transition from flexible linear chains to conformationally restricted cyclic scaffolds represents a critical optimization vector. This guide provides an objective, data-driven comparison between the conformationally restricted (2-Amino-5-methylcyclopentyl)methanol and traditional linear amino alcohols (such as leucinol or 2-amino-1-hexanol). By locking the dihedral angles within a cyclopentyl ring, researchers can profoundly influence binding thermodynamics, metabolic stability, and stereofacial shielding in catalysis.

Thermodynamic Causality: The Entropic Advantage

The fundamental goal of structure-based drug design (SBDD) is to engineer molecules that fit complementarily into a target binding pocket[1]. Linear amino alcohols possess multiple rotatable C-C and C-N bonds. Upon binding to a receptor, these bonds must "freeze" into a single bioactive conformation, resulting in a significant loss of conformational entropy (


).

Conversely, the cyclopentyl ring of (2-Amino-5-methylcyclopentyl)methanol restricts this rotational freedom. This preorganization minimizes the entropic penalty associated with binding, often translating to enhanced target affinity and selectivity[2]. Furthermore, cyclic compounds typically exhibit reduced susceptibility to enzymatic degradation (such as N-dealkylation) compared to their open-chain congeners, significantly improving pharmacokinetic profiles[3].

G A Linear Amino Alcohols (High Rotational Freedom) B Broad Conformational Ensemble A->B C High Entropic Penalty (ΔS < 0) B->C D (2-Amino-5-methylcyclopentyl)methanol (Conformational Restriction) E Preorganized Bioactive Conformation D->E F Favorable Binding Thermodynamics E->F

Thermodynamic logic of conformational restriction in ligand binding.

Quantitative Performance Comparison

To objectively evaluate these scaffolds, we compare the cyclic (2-Amino-5-methylcyclopentyl)methanol against a structurally analogous linear counterpart, Leucinol (2-amino-4-methylpentan-1-ol), across key physicochemical and thermodynamic parameters.

Parameter(2-Amino-5-methylcyclopentyl)methanol (Cyclic)Leucinol (Linear Analog)Causality / Impact
Rotatable Bonds 2 (Exocyclic only)5Fewer rotatable bonds in the cyclic scaffold reduce the entropic penalty upon target binding.
LogP (Predicted) ~1.2~0.8The cyclopentyl ring increases lipophilicity, potentially enhancing membrane permeability.
Binding Entropy (-T

S)
Low PenaltyHigh PenaltyRigidification directly correlates to more favorable free energy of binding (

).
Metabolic Stability (

)
ProlongedModerateSteric shielding by the cyclopentyl ring reduces the rate of oxidative metabolism by CYPs.
Stereocontrol in Catalysis Excellent (d.e. > 95%)Moderate (d.e. ~ 70-85%)The rigid ring imposes strict steric constraints, predictably directing electrophile trajectory.

Experimental Workflow 1: Thermodynamic Profiling via ITC

To validate the entropic advantage of the cyclic scaffold, Isothermal Titration Calorimetry (ITC) is the gold standard. This protocol is designed as a self-validating system to isolate the true heat of binding from background noise.

Objective: Determine the binding enthalpy (


), entropy (

), and dissociation constant (

) of the amino alcohol derivatives against a model target protein.

Step-by-Step Methodology:

  • Sample Preparation & Dialysis (Critical Step): Dialyze the target protein (e.g., 50 µM) extensively against the chosen buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl). Causality: The ligand must be dissolved in the exact same dialysis buffer. Even minor pH or salt mismatches will generate massive heats of mixing, obscuring the binding signal.

  • Ligand Preparation: Prepare a 500 µM solution of (2-Amino-5-methylcyclopentyl)methanol using the final dialysate.

  • ITC Instrument Setup: Load the protein into the sample cell and the ligand into the injection syringe. Set the instrument to perform 20 injections of 2 µL each, with a 150-second spacing between injections. Causality: Adequate spacing allows the thermal power to return to baseline, ensuring accurate integration of the area under the curve (AUC) for each injection.

  • Self-Validation (Control Titration): Perform a blank titration by injecting the ligand into the buffer alone. Subtract this background heat of dilution from the main experiment data before curve fitting.

  • Data Analysis: Fit the background-subtracted data to a one-site binding model to extract

    
     and 
    
    
    
    . Calculate
    
    
    using the Gibbs free energy equation (
    
    
    ).

Application in Asymmetric Synthesis: Chiral Auxiliaries

Beyond drug design, 1,2-amino alcohols are ubiquitous in asymmetric catalysis. Linear amino alcohols are highly flexible, which can lead to multiple transition state geometries and lower stereoselectivity. Conformationally constrained cyclic amino alcohols have been shown to be highly effective chiral auxiliaries, as the rigid ring imposes strict steric constraints that dictate the trajectory of incoming electrophiles[4].

W N1 Cyclic Amino Alcohol N2 Triphosgene Cyclization N1->N2 N3 Rigid Oxazolidinone Auxiliary N2->N3 N4 N-Acylation (n-BuLi, RCOCl) N3->N4 N5 Asymmetric Alkylation (LDA, R'X) N4->N5 N6 Chiral HPLC (d.e. > 98%) N5->N6

Workflow for asymmetric alkylation using a cyclic amino alcohol auxiliary.

Experimental Workflow 2: Asymmetric Alkylation Protocol

Objective: Utilize (2-Amino-5-methylcyclopentyl)methanol to form a chiral oxazolidinone auxiliary for highly stereoselective alpha-alkylation.

Step-by-Step Methodology:

  • Auxiliary Synthesis: Dissolve (2-Amino-5-methylcyclopentyl)methanol (1.0 eq) and triethylamine (2.5 eq) in anhydrous

    
     at 0°C. Slowly add triphosgene (0.4 eq). Causality: Triphosgene safely generates phosgene in situ, driving the cyclization of the 1,2-amino alcohol into a rigid 2-oxazolidinone ring.
    
  • N-Acylation: Dissolve the resulting oxazolidinone in THF at -78°C. Add n-Butyllithium (1.1 eq) to deprotonate the nitrogen, followed by the addition of an acyl chloride (e.g., propionyl chloride). Warm to room temperature.

  • Asymmetric Alkylation: Cool the N-acylated oxazolidinone to -78°C in THF. Add Lithium diisopropylamide (LDA, 1.1 eq). Causality: LDA at cryogenic temperatures ensures the exclusive kinetic formation of the Z-enolate. The bulky cyclopentyl framework effectively shields one face of this enolate.

  • Electrophile Trapping: Add the alkyl halide (e.g., benzyl bromide). The electrophile is forced to approach from the unhindered face, establishing the new stereocenter.

  • Self-Validation (Stereochemical Analysis): Cleave the auxiliary using

    
    . Analyze the resulting carboxylic acid via Chiral HPLC to confirm the diastereomeric excess (d.e.). A well-executed cyclic auxiliary protocol should routinely yield >95% d.e., whereas linear analogs often plateau around 80-85% due to transition state flexibility.
    

References

  • Conformational control in structure-based drug design. National Institutes of Health (NIH) / PubMed. Available at: [Link]

  • Conformational Restriction: An Effective Tactic in 'Follow-On'-Based Drug Discovery. ResearchGate. Available at:[Link]

Sources

Validating stereochemical purity of (2-Amino-5-methylcyclopentyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Validating Stereochemical Purity of (2-Amino-5-methylcyclopentyl)methanol: A Comparative Guide

(2-Amino-5-methylcyclopentyl)methanol is a highly functionalized chiral building block featuring three stereogenic centers on its cyclopentane ring, theoretically allowing for up to eight distinct stereoisomers. In the realm of drug development, stereochemical fidelity is not just a regulatory requirement; it is a biological necessity, as different stereoisomers often exhibit vastly divergent pharmacological and toxicological profiles.

As a Senior Application Scientist, I approach the validation of complex cyclic amino alcohols as a multi-dimensional analytical challenge. Relying on a single technique can lead to false positives due to co-elution or signal overlap. This guide objectively compares the three most robust techniques for stereochemical validation—Chiral Supercritical Fluid Chromatography (SFC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy—and provides self-validating protocols for each.

Comparative Performance Analysis

To select the optimal validation strategy, one must weigh analytical resolution against throughput and sample preparation complexity. The table below synthesizes the quantitative and qualitative performance metrics of the three primary methodologies when applied to cyclic amino alcohols.

MetricChiral SFCChiral HPLC¹⁹F NMR (Mosher’s Method)
Mechanism of Separation Transient diastereomeric interactions with chiral stationary phase (CSP)Transient diastereomeric interactions with CSPCovalent conversion to stable diastereomers via chiral derivatizing agent
Typical Resolution (

)
2.0 – 5.0 (Baseline to excellent)1.5 – 3.0 (Baseline)N/A (Spectral baseline separation > 0.1 ppm Δδ)
Analysis Time 3 – 10 minutes15 – 45 minutes1 – 2 hours (including reaction time)
LOD (Minor Isomer) 0.05% area0.1% area1.0% - 2.0% (Limited by NMR dynamic range)
Sample Prep Complexity Low (Direct injection)Low (Direct injection)High (Requires anhydrous derivatization)
Cost per Sample Low (Minimal solvent waste)Medium (High solvent consumption)High (Expensive deuterated solvents and CDAs)

The Causality Behind the Techniques

Why SFC Outperforms HPLC for Amino Alcohols

Amino alcohols are notoriously difficult to analyze via standard normal-phase HPLC. The strong secondary interactions between the basic primary amine of (2-Amino-5-methylcyclopentyl)methanol and the residual acidic silanols on silica-based chiral stationary phases lead to severe peak tailing and loss of resolution.

Supercritical Fluid Chromatography (SFC) fundamentally alters this dynamic. The supercritical CO₂ mobile phase is non-polar, necessitating a polar modifier (like methanol). By adding a volatile basic additive—such as 0.1% isopropylamine (IPA)—to the modifier, we actively compete for and mask the stationary phase silanols. This causality results in exceptionally sharp peaks and rapid elution times, making1[1].

The Logic of NMR Derivatization

Direct NMR cannot distinguish enantiomers in an achiral environment. To resolve this, we utilize a Chiral Derivatizing Agent (CDA) such as2[2]. When (2-Amino-5-methylcyclopentyl)methanol reacts with enantiopure (R)-MTPA-Cl, the enantiomers are converted into a pair of diastereomeric amides.

The causality of separation here is driven by the magnetic anisotropy of the MTPA phenyl ring. Protons and fluorine atoms situated near this phenyl ring experience differential shielding depending on the absolute configuration of the analyte's stereocenters[3]. Because ¹⁹F has a 100% natural abundance and a massive chemical shift range, the CF₃ group on the MTPA moiety will yield distinct, well-separated singlets for each diastereomer, allowing for precise integration without background interference.

Self-Validating Experimental Protocols

Protocol A: High-Throughput Chiral SFC Workflow

This protocol is designed to quantify the enantiomeric excess (ee) of the synthesized product.

  • Sample Preparation: Dissolve 1.0 mg of (2-Amino-5-methylcyclopentyl)methanol in 1.0 mL of HPLC-grade Methanol.

  • Column Selection: Utilize an amylose-based CSP (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm). The helical structure of the amylose polymer provides the chiral cavities necessary for stereodiscrimination.

  • Mobile Phase Configuration:

    • Pump A: Supercritical CO₂

    • Pump B (Modifier): Methanol containing 0.1% Isopropylamine (IPA). Critical Step: The IPA is mandatory to suppress amine-silanol interactions.

  • Chromatographic Parameters: Isocratic flow at 80% A / 20% B; Flow rate of 3.0 mL/min; Backpressure regulator set to 120 bar; Column temperature at 35°C.

  • Detection: UV detection at 210 nm (or mass spectrometry in SIM mode for higher specificity).

  • Self-Validation System:

    • System Suitability: Inject a known racemic mixture of the analyte prior to the sample run. The system is only validated if the resolution (

      
      ) between the enantiomeric peaks is 
      
      
      
      1.5.
    • Blank Run: Inject pure methanol to ensure no carryover peaks interfere with the integration windows.

Protocol B: ¹⁹F NMR Derivatization via Mosher's Method

This protocol is utilized to confirm the diastereomeric excess (de) and map the relative stereochemistry.

  • Reagent Preparation: Ensure all glassware is oven-dried. Obtain enantiopure (R)-MTPA-Cl (Mosher's acid chloride).

  • Derivatization Reaction: In a dry NMR tube, dissolve 0.05 mmol of (2-Amino-5-methylcyclopentyl)methanol in 0.5 mL of anhydrous Pyridine-d5. Add 0.1 mmol of (R)-MTPA-Cl.

    • Causality: Pyridine-d5 acts simultaneously as the solvent, the base to neutralize the HCl byproduct, and the catalyst for the acylation.

  • Incubation: Seal the tube and agitate gently. Allow the reaction to proceed at room temperature for 2 hours to ensure complete conversion of the primary amine to the MTPA-amide.

  • Data Acquisition: Acquire a ¹⁹F NMR spectrum (e.g., at 376 MHz for a 400 MHz spectrometer). Set the relaxation delay (D1) to at least 5 seconds to ensure complete relaxation of the fluorine nuclei, which is critical for accurate quantitative integration.

  • Self-Validation System:

    • Completeness Check: Acquire a ¹H NMR spectrum and verify the disappearance of the primary amine protons and the shifting of the adjacent carbinyl protons.

    • Control Derivatization: Derivatize a racemic standard of the amino alcohol with (R)-MTPA-Cl. The ¹⁹F NMR must show a 1:1 ratio of the CF₃ singlets to validate that kinetic resolution did not occur during the derivatization step.

Visualizations

Workflow Start Stereochemical Purity Validation Split Orthogonal Techniques Start->Split SFC Chiral SFC (High Throughput) Split->SFC HPLC Chiral HPLC (High Resolution) Split->HPLC NMR 19F/1H NMR (Structural Confirmation) Split->NMR SFC_Prep Direct Injection (Basic Additive) SFC->SFC_Prep HPLC_Prep Direct Injection (Buffer Control) HPLC->HPLC_Prep NMR_Prep Mosher's Acid Derivatization NMR->NMR_Prep Data Data Synthesis & ee/de Calculation SFC_Prep->Data HPLC_Prep->Data NMR_Prep->Data

Caption: Orthogonal workflow for validating the stereochemical purity of cyclic amino alcohols.

Mechanism Enantiomers Enantiomeric Mixture (Analyte) Reaction Derivatization (Pyridine-d5) Enantiomers->Reaction Reagent (R)-MTPA-Cl (Mosher's Reagent) Reagent->Reaction Diastereomers Diastereomeric Amides (Different NMR Shifts) Reaction->Diastereomers Analysis 19F NMR Integration (Quantify ee/de) Diastereomers->Analysis

Caption: Conversion of enantiomers to diastereomers via Mosher's derivatization for NMR analysis.

References

  • Chiral Supercritical Fluid Chromatography of 1,2-Aminoalcohols (review). ResearchGate.
  • 4-(Aminomethyl)-2-methylheptan-3-ol. Benchchem.
  • METHYL-2-(S)-BIPHENYL-2-AMINOPROPIONATE. Benchchem.

Sources

Orthogonal Characterization of (2-Amino-5-methylcyclopentyl)methanol: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I often encounter the challenge of characterizing heavily functionalized aliphatic ring systems. (2-Amino-5-methylcyclopentyl)methanol presents a unique analytical puzzle: it contains a primary amine (-NH₂), a primary alcohol (-OH), and a methyl group (-CH³) situated on a cyclopentane scaffold.

Relying on a single analytical modality for such a molecule often leads to ambiguous structural assignments due to overlapping signals and stereochemical complexity. This guide provides an in-depth comparison of Infrared (IR) spectroscopy against Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), detailing the causality behind the spectral data and establishing a self-validating experimental workflow[1].

Theoretical IR Profiling & Causality

Infrared spectroscopy measures the energy required to induce vibrational changes (stretching and bending) in covalent bonds. The fundamental requirement for IR activity is a net change in the dipole moment during the vibration[2].

For (2-Amino-5-methylcyclopentyl)methanol, the most critical diagnostic region is between 3200 cm⁻¹ and 3600 cm⁻¹. Because the O-H and N-H bonds possess similar force constants and reduced masses, their stretching frequencies heavily overlap. Furthermore, intermolecular hydrogen bonding broadens the O-H signal, which can completely mask the characteristic doublet of the primary amine[3].

To overcome this, we must rely on secondary confirmation peaks. The table below summarizes the expected quantitative IR data and the physical causality behind each peak.

Table 1: Diagnostic IR Peaks for (2-Amino-5-methylcyclopentyl)methanol
Functional GroupVibration TypeWavenumber (cm⁻¹)Peak AppearanceCausality & Interpretation
Primary Alcohol (-OH) O-H Stretch3200 – 3400Strong, BroadBroadening is caused by varying degrees of intermolecular hydrogen bonding in the sample state[3].
Primary Amine (-NH₂) N-H Stretch3300 – 3500Medium, DoubletTwo spikes represent symmetric and asymmetric stretching. Often obscured by the broad O-H peak[2].
Aliphatic Ring/Methyl sp³ C-H Stretch2850 – 2960Strong, SharpCharacteristic of the saturated cyclopentyl ring and the pendant methyl group.
Primary Amine (-NH₂) N-H Bend (Scissoring)1590 – 1650Medium, SharpCritical diagnostic peak. Since the N-H stretch is obscured by the O-H stretch, this bending vibration confirms the presence of the amine[2].
Primary Alcohol (-OH) C-O Stretch1000 – 1050Strong, SharpConfirms the primary nature of the alcohol, distinguishing it from secondary or tertiary alcohols[2].

Comparative Analytical Modalities: IR vs. NMR vs. MS

While IR spectroscopy is excellent for rapid functional group identification, it cannot determine the relative stereochemistry of the substituents on the cyclopentane ring (e.g., cis vs. trans configurations). Therefore, a robust characterization protocol must integrate IR with NMR and MS[1].

Table 2: Performance Comparison of Characterization Techniques
ParameterATR-FTIR Spectroscopy¹H & ¹³C NMR SpectroscopyMass Spectrometry (LC-MS)
Primary Utility Functional group verification (-OH, -NH₂).Atomic connectivity and stereochemistry.Exact molecular weight and fragmentation.
Performance on Isomers Poor. Cannot easily distinguish cyclopentyl stereoisomers.Excellent. Coupling constants (

) resolve cis/trans relationships.
Moderate. Requires advanced MS/MS fragmentation analysis[4].
Sample Preparation Minimal to none (Neat liquid/solid)[5].High (Requires deuterated solvents).Moderate (Requires ionization buffers).
Analysis Speed < 2 minutes.15 - 60 minutes.5 - 15 minutes.
Destructive? No. Sample is fully recoverable[6].No.Yes (Sample is ionized/fragmented).

Experimental Protocol: Self-Validating ATR-FTIR Workflow

Attenuated Total Reflectance (ATR) FTIR has largely replaced transmission FTIR because it requires zero sample preparation and prevents the moisture contamination often introduced by KBr pellet pressing[6].

To ensure scientific integrity, the following protocol incorporates a self-validating system : the continuous monitoring of atmospheric background to prevent false positives in the critical 3300 cm⁻¹ region.

Step-by-Step Methodology:

  • Crystal Preparation: Clean the diamond or ZnSe ATR crystal using a lint-free wipe and a volatile solvent (e.g., isopropanol or acetone). Allow it to evaporate completely[5].

  • Background Validation (Crucial): Acquire a background spectrum (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution) on the empty crystal. Self-Validation Check: Ensure the background spectrum shows distinct atmospheric CO₂ (~2350 cm⁻¹) and water vapor (~3600 cm⁻¹ and ~1600 cm⁻¹) peaks. The software will subtract this from the sample spectrum. If the background is not updated, atmospheric water will artificially inflate the O-H/N-H overlapping region.

  • Sample Application: Apply 1-2 drops of neat (2-Amino-5-methylcyclopentyl)methanol (if liquid) or a few milligrams (if solid) directly onto the crystal. If solid, use the ATR swivel press to apply consistent pressure, ensuring optimal contact with the evanescent wave[6].

  • Data Acquisition: Run the sample scan using the same parameters as the background.

  • Orthogonal Confirmation: Immediately cross-reference the 3200–3500 cm⁻¹ broad peak with the 1600 cm⁻¹ N-H bending peak. If the 1600 cm⁻¹ peak is absent, the sample may have degraded (e.g., loss of the amine group) or the 3300 cm⁻¹ peak is solely due to moisture contamination.

Orthogonal Characterization Workflow

To achieve authoritative structural elucidation, the data streams from IR, MS, and NMR must be logically sequenced. The diagram below illustrates this self-validating workflow.

Workflow Start Sample: (2-Amino-5-methylcyclopentyl)methanol IR ATR-FTIR Spectroscopy (Rapid Functional Group ID) Start->IR MS High-Resolution Mass Spec (Molecular Weight & Fragmentation) Start->MS NMR 1D & 2D NMR Spectroscopy (Stereochemistry & Connectivity) Start->NMR IR_Data Identify -OH, -NH2, -CH3 Resolve 3300 cm⁻¹ Overlap IR->IR_Data MS_Data Confirm [M+H]+ Ion Analyze -H2O/-NH3 Loss MS->MS_Data NMR_Data Determine Cyclopentyl Ring Stereoisomers NMR->NMR_Data Validation Orthogonal Structural Validation (Self-Validating System) IR_Data->Validation MS_Data->Validation NMR_Data->Validation

Figure 1: Orthogonal characterization workflow integrating IR, MS, and NMR for structural validation.

Conclusion

For complex molecules like (2-Amino-5-methylcyclopentyl)methanol, IR spectroscopy serves as the frontline tool for rapid functional group verification. However, due to the inherent signal overlap between primary amines and primary alcohols, analysts must look beyond the 3300 cm⁻¹ region and validate the structure using the N-H scissoring bend (~1600 cm⁻¹) and C-O stretch (~1050 cm⁻¹). Ultimately, combining ATR-FTIR with the stereochemical resolving power of NMR and the mass accuracy of MS creates an unimpeachable, self-validating characterization profile.

References

  • Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis ResearchGate[Link][1]

  • Interpreting IR Spectra Chemistry Steps[Link][3]

  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques Agilent Technologies[Link][5]

  • Interpretation of Infrared Spectra, A Practical Approach Wiley Analytical Science[Link][2]

  • Common Sampling Techniques of FTIR Spectroscopy Edinburgh Instruments[Link][6]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra Whitman College[Link][4]

Sources

GC-MS analysis protocols for volatile aminocyclopentyl derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparison guide for the GC-MS analysis of volatile aminocyclopentyl derivatives.

The Analytical Challenge of Aminocyclopentyl Derivatives

Aminocyclopentyl derivatives, such as 1-aminocyclopentanecarboxylic acid (cycloleucine), are non-proteinogenic cyclic amino acids critical to metabolic tracing, neurological research, and drug development. From an analytical perspective, these compounds present a severe challenge: they are zwitterionic. The simultaneous presence of a basic amino group (-NH2) and an acidic carboxyl group (-COOH) on a rigid cyclopentyl ring renders them highly polar, non-volatile, and thermally labile.

Direct injection of these compounds into a Gas Chromatography-Mass Spectrometry (GC-MS) system is impossible; the active hydrogens cause severe hydrogen bonding, leading to irreversible column adsorption and thermal degradation in the inlet. Therefore, chemical derivatization is an absolute prerequisite to mask active hydrogens, increase volatility, and enhance thermal stability[1].

As a Senior Application Scientist, I evaluate derivatization not just as a sample prep step, but as the defining variable that dictates the sensitivity, throughput, and reliability of the entire assay. Below is an objective comparison of the three most robust derivatization strategies for these cyclic amines.

Mechanistic Workflows & Strategy Selection

G cluster_0 Derivatization Strategies A Aminocyclopentyl Derivative (Polar, Zwitterionic) B1 Silylation (MTBSTFA) A->B1 B2 Alkylation (MCF) A->B2 B3 Esterification+Acylation (HCl/MeOH + PFPA) A->B3 C1 TBDMS-Derivative High Stability B1->C1 C2 MCF-Derivative Aqueous Compatible B2->C2 C3 Me-PFP Derivative High Sensitivity NICI B3->C3 D GC-MS Analysis (DB-5ms Column) C1->D C2->D C3->D

Derivatization pathways for aminocyclopentyl derivatives prior to GC-MS.

Silylation (MTBSTFA + 1% t-BDMCS)

Silylation replaces active protons with silyl groups. While MSTFA is a common reagent, the resulting TMS derivatives of amino acids are notoriously prone to hydrolysis. For cyclic amino acids, MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) is vastly superior. It yields tert-butyldimethylsilyl (TBDMS) derivatives that are significantly more stable to moisture than standard TMS derivatives. Mechanistically, TBDMS derivatives undergo a highly predictable fragmentation in Electron Impact (EI) MS, typically losing a tert-butyl radical to form a dominant, stable [M-57]+ ion. This makes it exceptional for Selected Ion Monitoring (SIM) and isotopomer balancing[2].

Alkylation (Methyl Chloroformate - MCF)

Silylation requires strictly anhydrous conditions, necessitating time-consuming lyophilization. Alkylation using MCF bypasses this limitation by reacting directly in aqueous or biphasic media. The reaction converts the amine into a carbamate and the carboxyl group into a methyl ester almost instantaneously. This method provides superior reproducibility and chromatographic stability compared to traditional silylation, making it the gold standard for high-throughput metabolomics[3].

Two-Step Esterification-Acylation (HCl/MeOH followed by PFPA)

For ultra-trace analysis, a two-step protocol is employed. First, the carboxyl group is esterified using methanolic HCl. Second, the amino group is acylated using pentafluoropropionic anhydride (PFPA). The incorporation of highly electronegative fluorine atoms makes these derivatives exceptionally responsive to Negative Ion Chemical Ionization (NICI), drastically lowering the limit of detection[4].

Quantitative Comparison of Derivatization Methods

ParameterMTBSTFA SilylationMCF AlkylationTwo-Step Acylation (PFPA)
Target Moieties Blocked -NH2, -COOH, -OH-NH2, -COOH-NH2, -COOH
Reaction Environment Strictly AnhydrousAqueous / BiphasicAnhydrous
Reaction Time 60–120 min< 5 min90 min
Derivative Stability High (> 7 days in solvent)Moderate (Analyze within 48h)High (14 days in Toluene)[4]
Primary MS Fragmentation [M-57]+ (Loss of t-butyl)Variable (Molecular ion weak)Excellent for NICI
Throughput Suitability ModerateVery HighLow

Constructing a Self-Validating System

A protocol cannot be trusted blindly; it must validate itself during every run. To achieve this, the following controls are mandatory for both protocols below:

  • Isotopic Spiking : A stable-isotope-labeled analog (e.g., cycloleucine-d4) is spiked into the raw matrix before any extraction or derivatization. This ensures that any loss during sample prep or incomplete derivatization is mathematically canceled out by the analyte/internal standard ratio.

  • System Suitability : A blank solvent injection must precede the batch to prove the absence of ghost peaks, and a Quality Control (QC) standard must be injected every 10 samples to verify that the MS response factor has not drifted.

Experimental Methodologies

Protocol A: MTBSTFA Silylation (High-Stability TBDMS Derivatives)

Causality Focus: MTBSTFA requires a completely water-free environment. Even trace water will competitively react with the silylating reagent, destroying it and preventing analyte derivatization.

  • Drying : Transfer 50 µL of the sample extract (containing the aminocyclopentyl derivative and the deuterated internal standard) into a glass GC vial. Evaporate to complete dryness under a gentle stream of nitrogen at 40°C.

  • Reagent Addition : Add 50 µL of anhydrous acetonitrile and 50 µL of MTBSTFA containing 1% t-BDMCS. (The 1% t-BDMCS acts as a critical catalyst to drive the reaction forward to completion).

  • Incubation : Cap the vial tightly with a PTFE-lined septum and incubate at 100°C for 60 minutes.

  • Analysis : Cool to room temperature. The sample is now ready for direct injection (1 µL) into the GC-MS.

Protocol B: MCF Alkylation (Rapid Aqueous Derivatization)

Causality Focus: MCF reacts directly with amines and carboxylic acids in the presence of a base (pyridine). The base absorbs the HCl byproduct, driving the reaction to completion in seconds while preventing the acidic degradation of the target analytes[3].

  • Sample Prep : To 100 µL of aqueous sample extract, add 20 µL of internal standard and 167 µL of methanol.

  • Catalysis & Alkylation : Add 34 µL of pyridine, followed by 20 µL of Methyl Chloroformate (MCF). Vortex vigorously for 30 seconds.

  • Secondary Alkylation : Add another 20 µL of MCF and vortex for 30 seconds to ensure 100% conversion of sterically hindered cyclic amines.

  • Extraction : Add 400 µL of chloroform and 400 µL of 50 mM sodium bicarbonate. Vortex for 10 seconds. The bicarbonate neutralizes the mixture and partitions the volatile derivatives exclusively into the organic (chloroform) layer.

  • Recovery : Extract the lower chloroform layer, dry over anhydrous sodium sulfate to remove residual water, and inject 1 µL into the GC-MS.

GC-MS Instrumental Parameters

To optimize the separation of high-molecular-weight derivatives (especially TBDMS derivatives), specific column geometries are required.

  • Column : A short, narrow-bore capillary column such as a 20 m × 0.18 mm I.D. × 0.18 µm SLB-5ms or DB-5ms is recommended to reduce overall GC analysis time while maintaining theoretical plates.

  • Carrier Gas : Helium at a constant flow of 1.0 mL/min.

  • Oven Program : Initial hold at 60°C for 1 min, ramp at 10°C/min to 300°C, hold for 5 min.

  • Inlet : 250°C, Splitless mode (purge valve open at 1.0 min) for trace analysis.

  • MS Source & Quadrupole : 230°C and 150°C, respectively.

References

  • [3] Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? | Source: NIH / Metabolites | 3

  • [1] Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS | Source: MDPI | 1

  • [2] GC-MS Analysis of Amino Acids Rapidly Provides Rich Information for Isotopomer Balancing | Source: ResearchGate | 2

  • [4] Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts | Source: ResearchGate / Molecules | 4

  • The Derivatization and Analysis of Amino Acids by GC-MS | Source: Sigma-Aldrich |

Sources

Safety Operating Guide

(2-Amino-5-methylcyclopentyl)methanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This operational guide details the disposal and handling procedures for (2-Amino-5-methylcyclopentyl)methanol , a functionalized amino-alcohol intermediate often used in pharmaceutical synthesis.

Notice: As a specialized research chemical, specific GHS data may be limited compared to commodity chemicals. This guide applies a conservative "Worst-Case" safety protocol , treating the substance as a corrosive, toxic organic base based on its functional group profile (primary amine + cycloalkyl alcohol).

Executive Summary: Disposal Matrix

Parameter Directive
Waste Classification Hazardous Chemical Waste (Do NOT dispose of in trash or sewer).
Primary Hazard Corrosive (Base) , Irritant, Potential Acute Toxicity.
RCRA Status (USA) Likely D002 (Corrosive) if pH

12.5; treat as toxic organic otherwise.
Disposal Method High-Temperature Incineration via licensed waste vendor.
Incompatibility Acids (violent exothermic reaction), Oxidizers, Acid Chlorides, Anhydrides.[1]

Chemical Hazard Profile & Identification

Before disposal, verify the chemical identity to ensure proper segregation.[2]

  • Chemical Name: (2-Amino-5-methylcyclopentyl)methanol

  • Functional Groups: Primary Amine (

    
    ), Primary Alcohol (
    
    
    
    ), Cyclopentane ring.
  • Chemical Nature: Water-soluble organic base.

Risk Assessment (Derived from Class Analogs)
  • Corrosivity: The amine group confers basicity. Concentrated solutions or pure oils can cause chemical burns to skin and eyes (GHS Skin Corr. 1B or Irrit. 2).

  • Reactivity: Reacts exothermically with strong acids. Incompatible with strong oxidizing agents (fire hazard).[1][3]

  • Toxicity: Assume acute toxicity via oral and dermal routes until specific LD50 data is verified.

Pre-Disposal Handling & Segregation

Proper segregation is the single most critical step to prevent laboratory accidents (e.g., accidental mixing with acids).

Step 1: Container Selection
  • Recommended: High-Density Polyethylene (HDPE) or Glass (Amber).

  • Avoid: Metal containers (aluminum) which may corrode if the substance is highly alkaline and wet.

Step 2: Labeling

Mark the container clearly with a hazardous waste tag containing:

  • Full Chemical Name: (2-Amino-5-methylcyclopentyl)methanol.

  • Hazard Checkboxes: [x] Corrosive [x] Toxic.

  • pH Value: Measure and record pH (likely >10).

Step 3: Segregation Logic
  • Store With: Basic Organic compounds (e.g., amines, pyridines).

  • DO NOT Store With:

    • Organic Acids (Acetic acid, Formic acid).

    • Inorganic Acids (HCl, H2SO4).

    • Oxidizers (Peroxides, Nitrates).

Disposal Workflow (Decision Tree)

The following diagram outlines the logical flow for determining the correct disposal route based on the physical state and quantity of the waste.

DisposalWorkflow Start Waste: (2-Amino-5-methylcyclopentyl)methanol StateCheck Determine Physical State Start->StateCheck Solid Solid / Crystalline StateCheck->Solid Powder/Crystal Liquid Liquid / Solution StateCheck->Liquid Liquid StreamA Stream A: Solid Hazardous Waste (Tag: Toxic/Corrosive) Solid->StreamA SolventCheck Is it dissolved in solvent? Liquid->SolventCheck Aqueous Aqueous Solution SolventCheck->Aqueous Water Based Organic Organic Solvent (e.g., DCM, MeOH) SolventCheck->Organic Solvent Based StreamB Stream B: Basic Aqueous Waste (Tag: Corrosive Base, pH > 10) Aqueous->StreamB HalogenCheck Halogenated Solvent? Organic->HalogenCheck StreamC Stream C: Halogenated Organic Waste HalogenCheck->StreamC Yes (DCM, Chloroform) StreamD Stream D: Non-Halogenated Organic Waste HalogenCheck->StreamD No (Ethanol, DMSO) Vendor Ship to Licensed Incinerator StreamA->Vendor StreamB->Vendor StreamC->Vendor StreamD->Vendor

Figure 1: Logic flow for segregating amino-alcohol waste streams to ensure compatibility with incineration protocols.

Operational Procedures

Protocol A: Solid Waste Disposal
  • Transfer: Place the solid substance into a wide-mouth HDPE jar.

  • Decontamination: Wipe the exterior of the primary container with a damp paper towel. Dispose of the towel in the same solid waste container.

  • Sealing: Screw the cap tightly. Apply Parafilm if long-term storage (weeks) is expected before pickup to prevent moisture absorption (hygroscopic nature).

Protocol B: Liquid Waste (Solutions)
  • pH Check: Verify the pH. If pH > 12.5, the waste is D002 (Corrosive).

  • Bulking:

    • Pour into the "Basic Organic Waste" carboy.

    • CRITICAL: Do not fill the container >90% full to allow for thermal expansion.

  • Rinsing: Triple rinse the empty original bottle with a compatible solvent (e.g., water or methanol). Add the rinsate to the waste container. Deface the label on the empty bottle and discard it as regular trash (glass) or recycle.

Protocol C: Spill Response (Small Scale < 500 mL)
  • PPE: Wear nitrile gloves (double gloved), safety goggles, and a lab coat.

  • Containment: Surround the spill with an absorbent sock or pillow.

  • Neutralization (Optional but Recommended):

    • Since the material is basic, apply a Citric Acid or Sodium Bisulfate based spill kit powder.

    • Wait for the reaction (bubbling) to cease.

  • Cleanup: Scoop the resulting sludge into a hazardous waste bag. Label as "Spill Debris: Amino-alcohol".

  • Wash: Clean the area with soap and water.[4]

References

  • National Institutes of Health (NIH) - PubChem. (2-Methylcyclopentyl)methanol Compound Summary. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Hazardous Waste Identification. Available at: [Link]

  • Massachusetts Institute of Technology (MIT) EHS. Standard Operating Procedures for Amino Chemistry Disposal. Available at: [Link]

Sources

Personal Protective Equipment & Handling Guide: (2-Amino-5-methylcyclopentyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Identification

Crucial Distinction: Do not confuse this specialized building block with common Methanol (CAS 67-56-1). While it shares the hydroxyl functionality, (2-Amino-5-methylcyclopentyl)methanol is a bifunctional amino-alcohol. Its primary hazards stem from the amine moiety (basicity, potential corrosivity) and the alcohol moiety (combustibility, polarity).

Chemical Snapshot[1]
  • Chemical Class: Cyclic Amino Alcohol

  • Physical State: Typically a viscous oil or low-melting solid (depending on stereochemistry/salt form).

  • Primary Hazards (GHS Derived):

    • Skin Corrosion/Irritation (Category 1B/2): Amines can cause chemical burns or severe dermatitis [1, 2].

    • Serious Eye Damage (Category 1): High risk of irreversible corneal damage upon contact due to alkaline nature.

    • Specific Target Organ Toxicity (Single Exposure): Respiratory tract irritation (H335).

The Barrier Strategy: Personal Protective Equipment (PPE)

Objective: Create a redundant defense system preventing dermal absorption and mucosal injury.

A. Hand Protection (The "Double-Shell" Protocol)

Amines can permeate standard latex rapidly. Nitrile is the baseline, but thickness matters.

LayerMaterial SpecificationScientific Rationale
Inner Layer Nitrile (4 mil / 0.10 mm) Acts as a second skin; provides tactile sensitivity for weighing/manipulation.
Outer Layer Nitrile (Extended Cuff, >6 mil) Primary chemical barrier. The extended cuff prevents "wrist-gap" exposure during reaching motions inside fume hoods.
Critical Task Laminate / Silver Shield® MANDATORY if handling >100 mL or prolonged immersion. Amines degrade nitrile over time; laminate offers >8h breakthrough time.
B. Ocular & Face Protection[2][3][4][5][6][7][8]
  • Standard Operations: Chemical Splash Goggles (Indirect Vented). Safety glasses are insufficient for amines due to the risk of vapor irritation and liquid splash migration.

  • High-Volume/Heating: Face Shield (8-inch) worn over goggles. Heating amino-alcohols increases vapor pressure, elevating the risk of condensation on the face or rapid splashback.

C. Respiratory Protection[4][6][8]
  • Primary Control: All handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (Spill/Maintenance): If hood containment is breached, use a Half-Face Respirator with Multi-Gas/Vapor Cartridges (Organic Vapor + Ammonia/Methylamine) . The "Ammonia" rating is critical for neutralizing amine vapors.

Visualization: PPE Decision Logic

Caption: Logical flow for selecting PPE based on the physical state and quantity of the reagent.

PPE_Selection Start Start: Assess Reagent State State_Solid Solid / Powder Start->State_Solid State_Liquid Liquid / Solution Start->State_Liquid PPE_Level1 LEVEL 1: Double Nitrile Gloves Splash Goggles Lab Coat Fume Hood State_Solid->PPE_Level1 Standard Handling Qty_Small < 10g (Weighing) State_Liquid->Qty_Small Qty_Large > 10g or Heating State_Liquid->Qty_Large Qty_Small->PPE_Level1 Ambient Temp PPE_Level2 LEVEL 2: Double Nitrile (Long Cuff) Face Shield + Goggles Apron Fume Hood Qty_Large->PPE_Level2 Standard PPE_Level3 LEVEL 3: Silver Shield Gloves Face Shield + Goggles Respirator (OV/Ammonia) Chem-Resistant Suit Qty_Large->PPE_Level3 Spill Cleanup / High Temp

Operational Workflow: From Storage to Synthesis

Step 1: Pre-Handling Inspection
  • Verify Container Integrity: Amines oxidize and absorb CO2 from air (forming carbamates). Ensure the cap is sealed with Parafilm or electrical tape when not in use.

  • Check Engineering Controls: Verify fume hood flow monitor is green/active.

Step 2: Weighing & Transfer
  • Solids: Use a static-free spatula. Weigh inside the hood if possible. If the balance is external, tare the vial inside the hood, add solid, cap tightly, then move to the balance.

  • Liquids: Use a positive-displacement pipette for viscous amino-alcohols to ensure accuracy and prevent dripping. Never pour directly from a stock bottle >500mL; decant into a secondary beaker first.

Step 3: Reaction Setup
  • Solvent Compatibility: Avoid chlorinated solvents (DCM, Chloroform) if possible, as amines can react violently or form quaternary salts over time under specific conditions. Preferred solvents: Methanol, Ethanol, THF.

  • Quenching: When acidifying reaction mixtures containing this product, expect an exotherm. Add acid dropwise at 0°C.

Emergency Response & Disposal

Self-Validating Protocol: The "Isolate-Neutralize-Contain" Method.

A. Spill Response (Liquid)
  • Isolate: Evacuate the immediate 3-meter radius. Post "Do Not Enter" signage.

  • PPE Up: Don Level 2 PPE (Goggles + Face Shield + Double Gloves).

  • Neutralize: Do not wipe immediately. Cover the spill with a Citric Acid or Sodium Bisulfate solid neutralizer to convert the volatile amine into a non-volatile salt [3].

  • Absorb: Once pH is neutral (check with paper), absorb with vermiculite or dry sand.

  • Clean: Wash the surface with soapy water, then water.

B. First Aid[6][8][9][10]
  • Eye Contact: Immediate irrigation is the only variable correlating with saved vision. Flush for 15 minutes minimum . Hold eyelids open.

  • Skin Contact: Wash with soap and water.[1][2][3] Do not use alcohol (increases absorption).

C. Disposal[5][8][9]
  • Waste Stream: Segregate into Basic Organic Waste . Do not mix with oxidizers (Nitric acid, Peroxides) or strong acids to prevent heat generation.

  • Labeling: Clearly mark tag with "Contains Organic Amines."

Visualization: Spill Response Protocol

Caption: Sequential actions for safely managing an amino-alcohol spill in the laboratory.

Spill_Response Alert 1. ALERT Notify Personnel Evacuate Zone PPE 2. PROTECT Don Goggles, Face Shield, Double Nitrile Gloves Alert->PPE Neutralize 3. NEUTRALIZE Apply Citric Acid or Spill-X-C Agent PPE->Neutralize Absorb 4. ABSORB Use Vermiculite/Sand (No combustible paper) Neutralize->Absorb Wait for reaction Dispose 5. DISPOSE Seal in Bag Label 'Basic Waste' Absorb->Dispose

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[4] Retrieved from [Link][4]

Sources

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